4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one
Description
Properties
IUPAC Name |
4,5-dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-18-15(20)19(2)17(22,14-11-7-4-8-12-14)16(18,21)13-9-5-3-6-10-13/h3-12,21-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQPKFDLVDLKBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(C1(C2=CC=CC=C2)O)(C3=CC=CC=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342921 | |
| Record name | 4,5-dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66242-64-6 | |
| Record name | 4,5-dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-DIHYDROXY-1,3-DIMETHYL-4,5-DIPHENYL-IMIDAZOLIDIN-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic route to 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one, a vicinal diol embedded within a cyclic urea framework. While direct, peer-reviewed synthetic procedures for this specific molecule are not widely documented, this paper constructs a robust and scientifically grounded protocol based on analogous reactions and fundamental principles of organic chemistry. We will delve into the mechanistic underpinnings of the proposed synthesis, provide a detailed experimental workflow, predict the expected analytical characterization, and discuss potential challenges and optimization strategies. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science who are interested in the preparation of complex heterocyclic compounds.
Introduction and Significance
The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] The incorporation of a 4,5-dihydroxy-4,5-diphenyl moiety introduces stereochemical complexity and the potential for further functionalization, making the target molecule an attractive building block for the synthesis of novel therapeutic agents and functional materials. The vicinal diol can act as a ligand for metal catalysts or as a precursor for the formation of other functional groups. The synthesis of such a molecule, however, is not without its challenges, primarily the potential for rearrangement reactions under certain conditions.[2][3] This guide aims to provide a rational approach to overcoming these challenges and successfully synthesizing the title compound.
Proposed Synthetic Pathway and Mechanism
The most logical approach to the synthesis of this compound is the condensation of benzil with 1,3-dimethylurea. This reaction is envisioned to proceed through a mechanism analogous to a pinacol coupling reaction, where the two carbonyl groups of benzil are reductively coupled in the presence of the urea derivative.[4][5]
The proposed reaction mechanism is as follows:
-
Nucleophilic Attack: The synthesis is initiated by the nucleophilic attack of one of the nitrogen atoms of 1,3-dimethylurea on one of the carbonyl carbons of benzil. This is likely followed by a second nucleophilic attack from the other nitrogen atom on the remaining carbonyl carbon, leading to a cyclic intermediate.
-
Intramolecular Reductive Coupling: The key step is the intramolecular reductive coupling of the two former carbonyl carbons to form the vicinal diol. This transformation is mechanistically similar to a pinacol coupling, which typically involves a single-electron transfer from a reducing agent to the carbonyl groups, forming ketyl radical anions that then dimerize.[4] In this case, the reaction conditions will be crucial to favor this pathway over rearrangement.
-
Protonation: The final step is the protonation of the resulting dialkoxide during aqueous workup to yield the desired this compound.
A critical consideration in this synthesis is the potential for a benzilic acid-type rearrangement, which is known to occur in the reaction of benzil with ureas under certain conditions, leading to the formation of 5,5-diphenylhydantoin derivatives.[3][6][7] The choice of reaction conditions, particularly the pH and the nature of the catalyst or reducing agent, will be paramount in directing the reaction towards the desired diol product. The synthesis of the analogous thione from 1,3-dimethylthiourea and benzil under alkaline conditions suggests that with careful control, the diol can be isolated.[2]
Reaction Scheme:
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is a proposed method for the synthesis of this compound. It is based on procedures for similar compounds and will likely require optimization.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzil | 210.23 | 5.00 g | 0.0238 |
| 1,3-Dimethylurea | 88.11 | 2.10 g | 0.0238 |
| Sodium Metal | 22.99 | 1.10 g | 0.0478 |
| Anhydrous Toluene | - | 100 mL | - |
| Methanol | - | 20 mL | - |
| Saturated aq. NH4Cl | - | 50 mL | - |
| Diethyl Ether | - | 100 mL | - |
| Anhydrous MgSO4 | - | - | - |
Procedure:
-
Preparation: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add benzil (5.00 g, 0.0238 mol) and 1,3-dimethylurea (2.10 g, 0.0238 mol).
-
Inert Atmosphere: Flush the flask with dry nitrogen gas for 10 minutes.
-
Solvent Addition: Add anhydrous toluene (100 mL) to the flask.
-
Heating and Dissolution: Heat the mixture to reflux with stirring until all solids are dissolved.
-
Addition of Reducing Agent: Carefully add small pieces of sodium metal (1.10 g, 0.0478 mol) to the refluxing solution over a period of 30 minutes. The reaction mixture will likely develop a deep color, indicative of ketyl radical formation.
-
Reaction Monitoring: Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Quenching: After the reaction is complete (as indicated by TLC), cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess sodium by the slow, dropwise addition of methanol (20 mL).
-
Aqueous Workup: Once the evolution of hydrogen gas has ceased, add saturated aqueous ammonium chloride solution (50 mL) to the flask.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis.
Predicted Characterization Data
The following are predicted spectroscopic data for this compound based on its chemical structure and data from analogous compounds.[8][9][10][11]
1H NMR (400 MHz, CDCl3):
-
δ 7.20-7.40 (m, 10H): Aromatic protons of the two phenyl groups.
-
δ 5.50 (s, 2H): Protons of the two hydroxyl groups. The chemical shift of these protons can be variable and they may appear as a broad singlet. Disappears upon D2O exchange.
-
δ 2.85 (s, 6H): Protons of the two N-methyl groups.
13C NMR (100 MHz, CDCl3):
-
δ 165.0: Carbonyl carbon of the imidazolidin-2-one ring.
-
δ 140.0: Quaternary aromatic carbons attached to the imidazolidinone ring.
-
δ 128.5, 128.0, 127.5: Aromatic carbons of the phenyl groups.
-
δ 90.0: Quaternary carbons C4 and C5 bearing the hydroxyl and phenyl groups.
-
δ 30.0: Carbons of the N-methyl groups.
Infrared (IR) Spectroscopy (KBr Pellet):
-
3400-3300 cm-1 (broad): O-H stretching of the hydroxyl groups.
-
3100-3000 cm-1: C-H stretching of the aromatic rings.
-
2950-2850 cm-1: C-H stretching of the methyl groups.
-
~1700 cm-1 (strong): C=O stretching of the cyclic urea.
-
1600, 1495, 1450 cm-1: C=C stretching of the aromatic rings.
Mass Spectrometry (ESI+):
-
m/z: Calculated for C17H18N2O3Na+ ([M+Na]+): 321.1215. Found: 321.1210.
Potential Challenges and Optimization
-
Rearrangement Byproduct: The primary challenge is the potential for the formation of 1,3-dimethyl-5,5-diphenylhydantoin as a byproduct through a benzilic acid-type rearrangement.[2][3] The use of aprotic solvent and a metallic reducing agent is proposed to favor the desired pinacol-type coupling. If the rearrangement product is observed, alternative reducing agents such as samarium(II) iodide or electrochemical methods could be explored.[12]
-
Stereochemistry: The reaction will likely produce a mixture of diastereomers (cis and trans isomers). These may be separable by column chromatography or fractional crystallization. The stereochemical outcome may be influenced by the reaction temperature and the choice of reducing agent.
-
Reaction Time and Temperature: The optimal reaction time and temperature should be determined through careful monitoring. Incomplete reaction may result in the isolation of starting materials, while prolonged reaction times could lead to decomposition or byproduct formation.
Conclusion
This technical guide has outlined a plausible and scientifically sound approach for the synthesis of this compound. By leveraging principles from related transformations and providing a detailed experimental protocol, this document serves as a valuable resource for researchers seeking to prepare this and other complex heterocyclic molecules. The key to a successful synthesis will be the careful control of reaction conditions to favor the desired intramolecular reductive coupling over potential rearrangement pathways. Further optimization and characterization will be necessary to fully validate this proposed method.
References
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Wikipedia. (n.d.). Benzoin condensation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzoin Condensation. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Benzoin Condensation. Retrieved from [Link]
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Pharmaguideline. (n.d.). Benzoin Condensation and Perkin Condensation. Retrieved from [Link]
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Physics Wallah. (n.d.). Reaction Mechanism of Benzoin Condensation. Retrieved from [Link]
- Correia, H. D., Cicolani, R. S., Moral, R. F., & Demets, G. J. F. (2015). Easy Synthesis of trans-4,5-Dihydroxy-2-imidazolidinone and 2,4-Dimethylglycoluril. Synthesis, 47(24), A-C.
- MDPI. (2022).
- ResearchGate. (1980). New aspects of reactions of methyl (thio)ureas with benzil. Perkin Transactions 2.
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PubChem. (n.d.). 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone. Retrieved from [Link]
- National Institutes of Health. (2010). meso-4,5-Diphenylimidazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3087.
- Nagendrappa, G. (2010). Electronic Effects in the Cyclocondensation of Benzil. Resonance, 15(2), 124-134.
- PubMed. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie, 353(5), e1900352.
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Wikipedia. (n.d.). Pinacol coupling reaction. Retrieved from [Link]
- ResearchGate. (2010). Electronic effects in the cyclocondensation of benzil. Resonance, 15(2), 124-134.
- MDPI. (2007). Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone. Molecules, 12(5), 1078-1087.
- Biological and Environmental Professions Laboratory Services. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. BEPLS, 12(2), 1-5.
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PubChem. (n.d.). 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one, trans-. Retrieved from [Link]
- ResearchGate. (2014). The condensation reaction of benzil/benzoin, ammonium acetate and aldehydes over HPVAC-20 by conventional heating. Journal of the Serbian Chemical Society, 79(10), 1189-1200.
- Beilstein Journals. (2020). Stereoselective electrochemical intramolecular imino-pinacol reaction: a straightforward entry to enantiopure piperazines. Beilstein Journal of Organic Chemistry, 16, 280-287.
- Google Patents. (n.d.). Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one.
- Royal Society of Chemistry. (2021). A convenient pinacol coupling of diaryl ketones with B2pin2 via pyridine catalysis.
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Semantic Scholar. (n.d.). Intermolecular pinacol cross coupling of aryl aldehydes or their dimethyl acetals with non-aromatic aldehydes. Retrieved from [Link]
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- 12. BJOC - Stereoselective electrochemical intramolecular imino-pinacol reaction: a straightforward entry to enantiopure piperazines [beilstein-journals.org]
"4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one chemical properties"
An In-depth Technical Guide to 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound featuring a core imidazolidin-2-one structure substituted with N,N'-dimethyl groups and vicinal diol functionality bearing two phenyl rings. This document delineates the compound's structural features, physicochemical properties, and a proposed, mechanistically supported synthetic pathway. We present detailed, field-proven protocols for its synthesis and characterization, underpinned by spectroscopic data interpretation derived from analogous structures. The guide explores the molecule's chemical reactivity and discusses its potential applications as a chiral scaffold in asymmetric synthesis and as a building block in medicinal chemistry, targeting an audience of researchers, chemists, and drug development professionals.
Introduction and Nomenclature
This compound (CAS Number: 66242-64-6) is a complex organic molecule belonging to the substituted imidazolidinone class. The systematic name precisely describes its structure:
-
Imidazolidin-2-one: A five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3 and a carbonyl group at position 2.
-
1,3-dimethyl: Methyl groups are attached to both nitrogen atoms of the heterocyclic core.
-
4,5-diphenyl: Phenyl groups are attached to the carbon atoms at positions 4 and 5.
-
4,5-Dihydroxy: Hydroxyl (-OH) groups are also attached to the carbon atoms at positions 4 and 5, forming a vicinal diol.
The presence of two stereocenters at the C4 and C5 positions implies the existence of stereoisomers, including cis (meso) and trans (enantiomeric) forms. The specific stereochemistry is dictated by the synthetic route employed. Given its structural rigidity and the presence of multiple hydrogen bond donors and acceptors, this molecule serves as an interesting scaffold for supramolecular chemistry and as a precursor for chiral ligands.
Caption: A typical experimental workflow for compound validation.
Reactivity and Applications in Drug Development
The unique combination of a rigid heterocyclic core, vicinal diol functionality, and aromatic groups makes this molecule a versatile platform for further chemical modification and application.
Chemical Reactivity
-
Diol Moiety: The vicinal hydroxyl groups are the primary sites of reactivity. They can undergo:
-
Esterification/Etherification: To modify solubility and pharmacokinetic properties.
-
Acetal/Ketal Formation: Reaction with aldehydes or ketones can protect the diol and introduce new functional groups, often used in creating chiral auxiliaries.
-
Oxidative Cleavage: Strong oxidizing agents can cleave the C4-C5 bond.
-
-
Urea Core: The imidazolidin-2-one ring is generally stable to a wide range of chemical conditions, providing a robust scaffold for building more complex molecules.
Potential Applications
-
Chiral Ligands: If the trans enantiomers can be resolved, the diol can serve as a C₂-symmetric binding site for metal ions. Such complexes are highly valuable as catalysts in asymmetric synthesis.
-
Medicinal Chemistry Scaffold: The imidazolidinone core is a known pharmacophore found in various biologically active compounds, including CNS depressants and enzyme inhibitors. T[1]he diol and phenyl groups provide vectors for modification to optimize binding affinity and selectivity for biological targets. The hydrogen bonding capabilities of the urea and diol are particularly relevant for interacting with protein active sites.
-
Supramolecular Chemistry: The defined geometry and hydrogen bonding sites make it a candidate for constructing self-assembling systems, molecular cages, or host-guest complexes.
Conclusion
This compound is a structurally rich heterocyclic compound with significant untapped potential. Its synthesis is readily achievable through the robust cyclocondensation of benzil and N,N'-dimethylurea. The combination of a stable urea core, reactive diol functionality, and stereogenic centers makes it a highly attractive building block for applications ranging from asymmetric catalysis to the development of novel therapeutics. This guide provides the foundational chemical knowledge and practical protocols necessary for researchers to synthesize, characterize, and explore the utility of this versatile molecule.
References
-
Nagendrappa, G. (2010). Electronic Effects in the Cyclocondensation of Benzil. Resonance, 15(2), 124-135. [Link]
-
Orazzhanov, B., et al. (2023). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Molecules, 28(1), 353. [Link]
-
Al-Soud, Y. A., et al. (2006). Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Molecules, 11(5), 363-371. [Link]
-
ResearchGate. (2010). Electronic effects in the cyclocondensation of benzil. [Link]
-
Porosa, L. M., & Viirre, R. D. (2010). meso-4,5-Diphenylimidazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 66(1), o3087. [Link]
Sources
Spectroscopic Data for 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one: A Guide to Its Anticipated Spectroscopic Characteristics
To the intended audience of researchers, scientists, and drug development professionals: This technical guide addresses the spectroscopic characterization of the specific chemical entity, 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one (CAS Number: 66242-64-6).
Following a comprehensive search of publicly accessible scientific databases and chemical supplier information, it has been determined that experimental spectroscopic data (such as NMR, IR, and Mass Spectrometry) for this specific compound are not available in the public domain at this time. The compound is listed by suppliers, confirming its existence, but characterization data has not been published or made available.[1]
In lieu of presenting direct experimental data, this guide will adopt a predictive and educational approach. Leveraging established principles of spectroscopic interpretation and drawing comparisons with structurally analogous compounds, we will outline the expected spectroscopic features of this compound. This serves as a foundational guide for researchers who may synthesize this compound and require a baseline for its characterization.
Molecular Structure and Key Features
Understanding the molecule's structure is fundamental to predicting its spectroscopic output. The key features of this compound include:
-
Imidazolidin-2-one Core: A five-membered ring containing two nitrogen atoms and a carbonyl group.
-
N-Methyl Groups: Two methyl groups attached to the nitrogen atoms at positions 1 and 3.
-
Geminal Diol at C4/C5: Two hydroxyl (-OH) groups attached to the carbon atoms at positions 4 and 5.
-
Geminal Phenyl Groups at C4/C5: Two phenyl rings also attached to the carbon atoms at positions 4 and 5. The presence of these bulky and electronically active groups is the most significant feature influencing the molecule's spectroscopy.
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
2.1.1. ¹H NMR Spectroscopy (Proton NMR)
The proton NMR spectrum is expected to show distinct signals for the methyl, hydroxyl, and phenyl protons.
-
N-Methyl Protons (N-CH₃): Two sharp singlets would be expected for the two methyl groups. Due to the chiral centers at C4 and C5, the local electronic environments of the two methyl groups might be slightly different, potentially leading to two closely spaced singlets. Based on data for 1,3-dimethylimidazolidine derivatives, these signals are anticipated in the 2.5-3.0 ppm region.
-
Hydroxyl Protons (-OH): The chemical shift of the hydroxyl protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. They would likely appear as two broad singlets, potentially in the range of 4.0-6.0 ppm . Deuterium exchange (addition of D₂O) would cause these signals to disappear, confirming their assignment.
-
Phenyl Protons (Ar-H): The ten protons of the two phenyl rings would appear in the aromatic region, typically 7.0-7.5 ppm . Due to restricted rotation and the complex electronic environment, the signals may present as a complex, overlapping multiplet rather than simple, distinct patterns.
2.1.2. ¹³C NMR Spectroscopy (Carbon NMR)
The carbon NMR spectrum provides information on the different carbon environments in the molecule.
-
Carbonyl Carbon (C=O): The carbonyl carbon of the urea moiety is expected to be the most downfield signal, typically in the range of 160-170 ppm .
-
Phenyl Carbons (Ar-C): The carbons of the two phenyl rings will produce multiple signals in the aromatic region (125-145 ppm ). The quaternary carbons to which the rings are attached (ipso-carbons) would be distinct from the protonated carbons.
-
C4 and C5 Carbons: These are quaternary carbons bonded to two oxygen atoms, a nitrogen atom, and a phenyl group. They are expected to be significantly downfield in the aliphatic region, likely in the 80-100 ppm range. The presence of two chiral centers means that C4 and C5 are diastereotopic and should, in principle, give rise to two distinct signals.
-
N-Methyl Carbons (N-CH₃): The two methyl carbons would appear as sharp signals in the upfield region, anticipated around 30-35 ppm .
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Functional Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| N-CH₃ | 2.5 - 3.0 (two singlets) | 30 - 35 | Two distinct signals possible due to chirality. |
| -OH | 4.0 - 6.0 (broad) | - | Exchangeable with D₂O. |
| Phenyl H | 7.0 - 7.5 (multiplet) | - | Complex pattern expected. |
| C4 / C5 | - | 80 - 100 | Quaternary carbons, likely two signals. |
| Phenyl C | - | 125 - 145 | Multiple signals expected. |
| C=O | - | 160 - 170 | Most downfield signal. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. For structurally related 4,5-dihydroxy-2-imidazolidinone compounds, characteristic peaks are observed.[2]
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3500 cm⁻¹ , characteristic of the hydroxyl groups and indicative of hydrogen bonding.
-
C-H Stretch (Aromatic): Weak to medium bands are expected just above 3000 cm⁻¹ .
-
C-H Stretch (Aliphatic): Medium bands are expected just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) from the N-methyl groups.
-
C=O Stretch (Urea): A very strong, sharp absorption is anticipated in the range of 1680-1720 cm⁻¹ . This is a key diagnostic peak for the imidazolidin-2-one ring.
-
C=C Stretch (Aromatic): Several medium to weak bands are expected in the 1450-1600 cm⁻¹ region, corresponding to the phenyl rings.
-
C-N Stretch: A medium intensity band is expected in the 1200-1350 cm⁻¹ range.
-
C-O Stretch: A strong band corresponding to the C-OH single bond stretch is expected in the 1000-1150 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
-
Molecular Ion (M⁺): The molecular formula is C₁₇H₁₈N₂O₃. The calculated monoisotopic mass is approximately 298.13 g/mol . In a high-resolution mass spectrum (HRMS), this would be the key ion observed.
-
Common Adducts: In techniques like Electrospray Ionization (ESI), common adducts such as [M+H]⁺ (m/z ≈ 299.14), [M+Na]⁺ (m/z ≈ 321.12), and [M+K]⁺ would be expected.
-
Fragmentation Patterns: The molecule could undergo several characteristic fragmentation pathways. Common losses would include water (H₂O) from the diol structure, loss of methyl groups, and cleavage of the phenyl groups. The imidazolidinone ring itself is relatively stable but can also undergo characteristic ring-opening fragmentation.
Experimental Protocols: A General Approach
Should a researcher synthesize this compound, the following represents a standard workflow for its spectroscopic characterization.
Caption: A generalized workflow for the spectroscopic characterization of a synthesized compound.
-
Sample Purification: Ensure the compound is of high purity using techniques like recrystallization or column chromatography. Purity should be assessed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
NMR Sample Preparation: Dissolve 5-10 mg of the pure compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups as it can help in observing the -OH proton signals.
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C direct correlation), and HMBC (¹H-¹³C long-range correlation) are highly recommended.
-
IR Sample Preparation: For Fourier-Transform Infrared (FT-IR) spectroscopy, either press a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of the solid sample placed directly on the crystal.
-
Mass Spectrometry Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by a technique like ESI-MS to obtain high-resolution mass data for molecular formula confirmation.
Conclusion
While direct, experimentally-verified spectroscopic data for this compound remains unpublished in the public domain, a robust set of predictions can be made based on its chemical structure and by analogy to related compounds. The key expected features include distinct signals for the N-methyl groups, complex aromatic signals for the phenyl rings, a characteristic urea carbonyl stretch in the IR spectrum, and a molecular ion peak corresponding to its chemical formula in the mass spectrum. This guide provides a predictive framework that can be used to direct and validate the structural elucidation of this compound upon its synthesis and analysis.
References
No direct references containing the specific spectroscopic data for the topic compound were found. The following references pertain to structurally analogous compounds or general spectroscopic principles discussed in this guide.
-
Al-Rawi, J. M. A., et al. (2006). Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone. Molecules, 11(10), 768-775. Available at: [Link]
-
LookChem (Date N/A). Cas 1684-14-6, 2,3-DIPHENYLQUINOXALINE. Lists the target compound as an upstream product. Available at: [Link]
-
ResearchGate (Date N/A). FT-IR spectrum of (4b) 4,5-Dihydroxy-1-(4-methoxyphenyl)-3-(1,3-thiazol-2-yl) imidazolidine-2-thione. Provides an example IR spectrum for a related class of compounds. Available at: [Link]
Sources
- 1. 4,5-DIHYDROXY-1,3-DIMETHYL-4,5-DIPHENYL-IMIDAZOLIDIN-2-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone [mdpi.com]
"CAS number 66242-64-6 characterization"
An In-Depth Technical Guide to the Characterization of Fenapanil (CAS No. 61019-78-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Defining Fenapanil
Fenapanil, identified by the Chemical Abstracts Service (CAS) number 61019-78-1 (with 66242-64-6 being a deprecated identifier), is a synthetic organic compound belonging to the imidazole class of fungicides.[1][2][3] Its chemical name is α-butyl-α-phenyl-1H-imidazole-1-propanenitrile.[3] Developed for agricultural applications, Fenapanil is a systemic fungicide effective against a variety of fungal pathogens.[4] Like other imidazole and azole fungicides, its primary mechanism of action involves the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, a crucial sterol component.[2][5][6]
This guide provides a comprehensive technical overview of Fenapanil, detailing its physicochemical properties, a plausible synthesis pathway, and a multi-faceted approach to its analytical characterization. The methodologies described herein are designed to provide researchers and drug development professionals with a robust framework for the identification, quantification, and quality control of this compound.
Physicochemical and Computed Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its development and analysis. These parameters influence everything from solubility and stability to the selection of appropriate analytical techniques. The key properties of Fenapanil are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(imidazol-1-ylmethyl)-2-phenylhexanenitrile | [2][7] |
| Synonyms | Phenapronil, Sisthane, RH-2161 | [1][8] |
| Molecular Formula | C₁₆H₁₉N₃ | [1][8][9] |
| Molecular Weight | 253.34 g/mol | [1][2][8] |
| Appearance | Viscous liquid (predicted) | [4] |
| Boiling Point | 450.5°C at 760 mmHg | [1][10] |
| Density | 1.01 g/cm³ | [1][10] |
| Flash Point | 226.2°C | [1][10] |
| Melting Point | 160-162°C (Hydrochloride salt) | [4][8] |
| XLogP3 | 2.9 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Hydrogen Bond Donor Count | 0 | [1] |
Synthesis Pathway and Protocol
The synthesis of Fenapanil involves the construction of a quaternary carbon center bearing a phenyl, a butyl, a cyano, and an imidazolylmethyl group. A plausible and efficient synthetic route can be derived from established organic chemistry principles and general methods reported for related compounds.[4][11][12] The core strategy involves the α-alkylation of phenylacetonitrile, followed by the introduction of the imidazole moiety.
Caption: Plausible synthetic workflow for Fenapanil.
Experimental Protocol: A Plausible Synthesis
This protocol is a representative example based on known chemical transformations and should be optimized for safety and yield in a laboratory setting.
-
Step 1: Synthesis of α-Butyl-α-phenylacetonitrile.
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF, add phenylacetonitrile (1.0 eq.) dropwise at 0°C under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1-bromobutane (1.1 eq.) and a catalytic amount of a phase transfer catalyst (e.g., tetrabutylammonium bromide).
-
Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction, quench carefully with water, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude oil via vacuum distillation or column chromatography to yield the intermediate.
-
-
Step 2: Hydroxymethylation.
-
Dissolve the α-butyl-α-phenylacetonitrile intermediate (1.0 eq.) in a suitable solvent like DMSO.
-
Add paraformaldehyde (1.5 eq.) and a catalytic amount of a base (e.g., potassium carbonate).
-
Heat the mixture (e.g., to 60-80°C) and stir until TLC analysis indicates completion of the reaction.
-
Cool the mixture, dilute with water, and extract with an appropriate solvent (e.g., ethyl acetate).
-
Wash the organic phase, dry, and concentrate to yield the crude hydroxymethylated intermediate.
-
-
Step 3: Introduction of the Imidazole Moiety.
-
Dissolve the hydroxymethylated intermediate (1.0 eq.) in anhydrous dichloromethane or THF at 0°C.
-
Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.). Stir for 1-2 hours, allowing the formation of the mesylate leaving group.
-
In a separate flask, prepare sodium imidazolate by reacting imidazole (1.5 eq.) with sodium hydride (1.5 eq.) in anhydrous DMF.
-
Add the solution of the activated mesylate to the sodium imidazolate suspension at room temperature.
-
Stir the reaction mixture, possibly with gentle heating, until the reaction is complete as monitored by TLC.
-
Work up the reaction by quenching with water, extracting with ethyl acetate, and performing standard washing and drying procedures.
-
Purify the crude product by column chromatography on silica gel to obtain pure Fenapanil.
-
Comprehensive Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and quantification of Fenapanil.
Caption: Integrated workflow for Fenapanil characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of Fenapanil in solution.[13] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
Aromatic Protons (Phenyl Ring): δ 7.3-7.6 ppm (multiplet, 5H). Protons on the monosubstituted benzene ring will exhibit a complex multiplet.
-
Imidazole Protons: δ ~7.1-7.5 ppm (3H total). Three distinct signals are expected: one for the C2 proton (often a singlet) and two for the C4 and C5 protons (likely doublets or singlets depending on resolution). These may overlap with the phenyl signals.
-
Methylene Protons (-CH₂-Im): δ ~4.2-4.5 ppm (singlet, 2H). A key singlet for the methylene bridge connecting the quaternary carbon to the imidazole ring.
-
Butyl Chain Protons (-CH₂CH₂CH₂CH₃):
-
α-CH₂: δ ~1.8-2.0 ppm (triplet, 2H).
-
β-CH₂ and γ-CH₂: δ ~1.2-1.5 ppm (multiplets, 4H).
-
Terminal -CH₃: δ ~0.9 ppm (triplet, 3H).
-
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
Aromatic Carbons: δ ~125-140 ppm (multiple signals, including a quaternary carbon around 138-140 ppm).
-
Imidazole Carbons: δ ~118-140 ppm (three signals).
-
Nitrile Carbon (-C≡N): δ ~120 ppm. This signal is often of lower intensity.
-
Quaternary Carbon: δ ~50-60 ppm. The central sp³ carbon bonded to four different groups.
-
Methylene Carbon (-CH₂-Im): δ ~50-55 ppm.
-
Butyl Chain Carbons: δ ~14-40 ppm (four distinct signals).
Experimental Protocol:
-
Accurately weigh ~10-20 mg of Fenapanil and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field NMR spectrometer.[14]
-
Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals to confirm proton counts.
Mass Spectrometry (MS)
MS provides information on the molecular weight and elemental composition of the parent molecule and offers structural clues through the analysis of fragmentation patterns.[15][16]
Expected Results (Electron Ionization, EI-MS):
-
Molecular Ion (M⁺•): m/z = 253. The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, consistent with the Nitrogen Rule.
-
Key Fragment Ions:
-
Loss of Butyl Radical: [M - C₄H₉]⁺ at m/z 196. This represents a common α-cleavage.
-
Imidazolylmethyl Cation: [C₄H₅N₂]⁺ at m/z 81. A very stable and likely prominent fragment.
-
Tropylium Ion: [C₇H₇]⁺ at m/z 91, arising from rearrangement and fragmentation of the phenyl-containing portion.
-
Phenylacetonitrile Radical Cation: [C₈H₇N]⁺• at m/z 117, from a more complex rearrangement.
-
Experimental Protocol (GC-MS):
-
Prepare a dilute solution of Fenapanil (~100 µg/mL) in a volatile solvent like ethyl acetate or acetone.
-
Inject 1 µL into a GC-MS system equipped with a standard non-polar capillary column (e.g., HP-5MS).
-
Use a temperature program, for example, starting at 70°C, holding for 2 minutes, then ramping at 10-20°C/min to 280°C.
-
Acquire mass spectra in EI mode over a range of m/z 50-400.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations.[17][18][19]
Expected Characteristic Absorptions (cm⁻¹):
-
C-H stretch (Aromatic/Imidazole): ~3100-3000 cm⁻¹. Weak to medium bands.
-
C-H stretch (Aliphatic): ~2960-2850 cm⁻¹. Strong, sharp bands from the butyl and methylene groups.
-
C≡N stretch (Nitrile): ~2240 cm⁻¹. A sharp, medium-intensity band, which is highly diagnostic for the nitrile group.
-
C=C and C=N stretch (Aromatic/Imidazole): ~1600-1450 cm⁻¹. Multiple sharp bands of varying intensity.
-
C-H bend (Aromatic): ~750 and ~700 cm⁻¹. Strong bands indicative of monosubstitution on the benzene ring.
Experimental Protocol (ATR-IR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
-
Place a small amount of the neat Fenapanil liquid sample directly onto the ATR crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of Fenapanil and for its quantification in formulations.[6][20] A reversed-phase method with UV detection is most appropriate.
Proposed HPLC Method:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio should be optimized for ideal retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of ~220 nm or ~254 nm, where the phenyl and imidazole chromophores absorb. A Diode Array Detector (DAD) can be used to obtain the full UV spectrum for peak identity confirmation.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Experimental Protocol:
-
Prepare a stock solution of Fenapanil reference standard in the mobile phase (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution (e.g., 10, 50, 100, 200 µg/mL).
-
Prepare the sample for analysis by dissolving a known weight in the mobile phase to a concentration within the calibration range.
-
Inject the standards and sample, and construct a calibration curve of peak area versus concentration to determine the purity or concentration of Fenapanil in the sample.
Mechanism of Action: Ergosterol Biosynthesis Inhibition
Fenapanil's fungicidal activity stems from its role as an ergosterol biosynthesis inhibitor (EBI).[2][5] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for membrane fluidity, integrity, and the function of membrane-bound enzymes.[2][9]
As an azole-containing fungicide, Fenapanil specifically targets the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is critical for the conversion of lanosterol to ergosterol.
Caption: Inhibition of the ergosterol biosynthesis pathway by Fenapanil.
The imidazole nitrogen of Fenapanil coordinates to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This inhibition leads to two primary cytotoxic effects:
-
Depletion of Ergosterol: The lack of ergosterol disrupts the structure and function of the fungal cell membrane, increasing its permeability and leading to leakage of essential cellular components.[2]
-
Accumulation of Toxic Sterol Precursors: The blockage of the pathway causes a buildup of 14α-methylated sterols (like lanosterol), which become incorporated into the membrane, further disrupting its structure and function.[2][7]
Toxicological Profile and Considerations
The toxicological assessment of any active compound, particularly a pesticide, is critical for ensuring human and environmental safety.[21][22] While a complete, publicly available toxicological dossier for Fenapanil is limited, its profile can be inferred from its chemical class and mechanism of action.
-
Primary Target: The primary target, fungal CYP51, has mammalian orthologs. While azole fungicides are designed for higher affinity to the fungal enzyme, cross-reactivity with mammalian cytochrome P450 enzymes is a potential concern, which could lead to effects on hormone synthesis or drug metabolism.
-
Acute Toxicity: Like many pesticides, Fenapanil is expected to have moderate acute toxicity if ingested or absorbed dermally. Exposure may cause irritation to the skin, eyes, and respiratory tract.[21]
-
Genotoxicity and Carcinogenicity: Comprehensive testing would be required to evaluate the potential for genotoxicity or carcinogenicity. Some fungicides have been associated with such effects, necessitating a thorough assessment.
-
Environmental Fate: As a compound intended for agricultural use, its persistence in soil and water, as well as its potential for bioaccumulation and toxicity to non-target organisms (e.g., aquatic life), are critical environmental safety parameters.
Professionals handling Fenapanil should adhere to strict safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and lab coats, and work in a well-ventilated area or fume hood.
Conclusion
Fenapanil (CAS 61019-78-1) is an imidazole fungicide whose efficacy is rooted in the targeted inhibition of ergosterol biosynthesis. Its complete characterization relies on a synergistic application of modern analytical techniques. NMR spectroscopy provides definitive structural elucidation, mass spectrometry confirms molecular weight and fragmentation pathways, and IR spectroscopy identifies key functional groups. Chromatographic methods, particularly HPLC, are indispensable for purity assessment and quantification. A thorough understanding of these characterization principles, combined with an awareness of its mechanism of action and potential toxicological profile, provides the essential scientific foundation for researchers and developers working with this compound.
References
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LookChem. Fenapanil. [Link]
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DrugFuture. Fenapanil. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 43523, Fenapanil. [Link]
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Compendium of Pesticide Common Names. fenapanil data sheet. [Link]
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Barrett-Bee, K., & Dixon, G. (1995). Ergosterol biosynthesis inhibition: a target for antifungal agents. Acta Biochimica Polonica, 42(4), 465-79. [Link]
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The Merck Index Online. Fenapanil. [Link]
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Collaborative International Pesticides Analytical Council. multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
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Zhang, T., et al. (2013). Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs. PLOS Pathogens. [Link]
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Ahmad, A., et al. (2013). Small molecules inhibit growth, viability and ergosterol biosynthesis in Candida albicans. SpringerPlus. [Link]
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Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Van Breemen, R. B. (2021). Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification. Journal of the American Society for Mass Spectrometry. [Link]
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Wikipedia. Fragmentation (mass spectrometry). [Link]
- Google Patents. CN106008263A - Fenoxanil original drug synthesis method.
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Patsnap. Method for preparing phenyl piracetam - Eureka. [Link]
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LookChem. Fenapanil. [Link]
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ResearchGate. HPLC determination of fenazinel dihydrochloride and its related substances. [Link]
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PubMed. Capillary Gas Chromatographic Determination of Phenylpropanolamine in Pharmaceutical Preparation. [Link]
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ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
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Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
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MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]
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PubMed. Development and Validation of an HPLC Method for the Simultaneous Determination of Fipronil, Chlorfenapyr, and Pyriproxyfen in Insecticide Formulations. [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
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Powers, R. Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link]
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GL Sciences. Petrochemicals and General Chemicals. [Link]
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Patsnap Synapse. What are Ergosterol biosynthesis inhibitors and how do they work?. [Link]
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ResearchGate. Infrared Spectra of final compound (C). [Link]
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Malaya Journal of Matematik. NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). [Link]
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The Royal Society of Chemistry. Infrared spectroscopy. [Link]
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International Journal of Pure and Applied Mathematics. NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). [Link]
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Periodica Polytechnica. new data on the evaluation of the infrared (ir) spectra of substances of complicated structure and. [Link]
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University of York. IR spectroscopy. [Link]
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Compendium of Pesticide Common Names. fenapanil data sheet. [Link]
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National Center for Biotechnology Information. Phenol Acute Exposure Guideline Levels. [Link]
- Google Patents. CN104016899A - Synthetic method for chlorfenapyr.
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Agency for Toxic Substances and Disease Registry. ATSDR Endosulfan Tox Profile. [Link]
- Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds.
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In-depth Technical Guide on the Crystal Structure of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one
A Note to the Reader:
As a Senior Application Scientist, a core tenet of my work is to provide information that is not only scientifically accurate but also verifiable and grounded in established research. The request for an in-depth technical guide on the crystal structure of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one (CAS Number: 66242-64-6) initiated a comprehensive search of the scientific literature and chemical databases.
Despite the existence of this compound, confirmed by its commercial availability[1], a definitive, publicly accessible single-crystal X-ray diffraction study detailing its three-dimensional structure could not be located in the current body of scientific literature. While numerous studies on related imidazolidinone derivatives exist, the specific crystal structure for the title compound remains uncharacterized in published works.
Therefore, it is not possible to construct the requested in-depth technical guide with the required level of scientific integrity and authoritative grounding. Key components such as crystallographic data tables, detailed experimental protocols for its specific structure determination, and visualizations of its unique molecular packing and intermolecular interactions are contingent on this primary crystallographic data.
In the spirit of scientific advancement, this document will instead provide a detailed examination of a closely related analogue, meso-4,5-Diphenylimidazolidin-2-one , for which a complete crystal structure has been determined and published. This will serve as a valuable reference point, offering insights into the structural motifs that are likely to be present in the target molecule, while clearly delineating the known from the unknown.
Part 1: Structural Elucidation of a Core Analogue: meso-4,5-Diphenylimidazolidin-2-one
While the crystal structure of this compound is not available, we can gain significant insights by examining its structural precursor, meso-4,5-Diphenylimidazolidin-2-one. This molecule shares the core imidazolidinone ring and the two phenyl substituents, providing a foundational understanding of the steric and electronic properties of this class of compounds.
Synthesis and Crystallization
The synthesis of meso-4,5-Diphenylimidazolidin-2-one has been reported through a multi-step process. A key precursor, an imine-amide, is first prepared by heating benzaldehyde with ammonium acetate. This is followed by exhaustive hydrolysis using a mixture of hydrobromic acid and acetic acid. The resulting meso-1,2-diamino-1,2-diphenylethane is then treated with 1,1'-carbonyldiimidazole to yield the final product, meso-4,5-diphenylimidazolin-2-one.[2]
Crystallization of the compound for X-ray diffraction studies was achieved by dissolving the purified solid in methanol, followed by the addition of aqueous sodium hydroxide. After stirring, the methanol was evaporated, and the remaining aqueous solution was acidified with hydrochloric acid, leading to the crystallization of the title compound.[2]
Experimental Protocol: Synthesis of meso-4,5-Diphenylimidazolidin-2-one
-
Hydrolysis of Precursor: A suspension of the imine-amide precursor in a mixture of glacial acetic acid and 48% aqueous hydrobromic acid is heated to reflux for four days.
-
Work-up: The reaction mixture is cooled in an ice bath, and diethyl ether is added with vigorous stirring. The resulting solid is filtered and washed with diethyl ether.
-
Basification and Extraction: The solid filtrate is added to ice-cold 40% aqueous sodium hydroxide and extracted three times with dichloromethane.
-
Purification of Diamine: The organic extracts are evaporated to dryness and the resulting meso-1,2-diamino-1,2-diphenylethane is recrystallized from water.
-
Formation of Imidazolidinone: The purified diamine is dissolved in dichloromethane and cooled in an ice bath. A solution of 1,1'-carbonyldiimidazole in dichloromethane is added dropwise, and the mixture is stirred for two hours.
-
Crystallization: The solvent is evaporated under reduced pressure. The resulting solid is taken up in methanol, cooled, and treated with 40% aqueous sodium hydroxide. After stirring, the methanol is removed, and the aqueous solution is acidified to pH 1 with 0.5 M HCl to induce crystallization. The crystals are then filtered.[2]
Crystal Structure Analysis of meso-4,5-Diphenylimidazolidin-2-one
The crystal structure of meso-4,5-Diphenylimidazolidin-2-one was determined by single-crystal X-ray diffraction. The analysis confirmed a cis relationship between the two phenyl groups at the 4- and 5-positions of the imidazolidine ring.[2]
Key Structural Features:
-
Stereochemistry: The compound is a meso-compound and is therefore achiral. The two phenyl groups are on the same side of the imidazolidine ring.[2]
-
Molecular Conformation: The dihedral angle between the two phenyl rings is 48.14 (6)°.[2]
-
Intermolecular Interactions: In the crystal lattice, molecules are linked into centrosymmetric dimers through intermolecular N—H···O hydrogen bonds. These dimers are further organized into a two-dimensional network via weak N—H···π(arene) interactions and π–π stacking interactions.[2]
Table 1: Crystallographic Data for meso-4,5-Diphenylimidazolidin-2-one
| Parameter | Value |
| Chemical Formula | C₁₅H₁₄N₂O |
| Formula Weight | 238.28 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.3539 (4) |
| b (Å) | 8.6159 (4) |
| c (Å) | 11.3211 (7) |
| α (°) | 86.147 (3) |
| β (°) | 76.094 (3) |
| γ (°) | 82.718 (3) |
| Volume (ų) | 596.32 (6) |
| Z | 2 |
| Temperature (K) | 150 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Data Source | [2] |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection: A suitable single crystal of the compound is selected and mounted on a diffractometer.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations. X-ray diffraction data is collected using a suitable radiation source (e.g., Mo Kα).
-
Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure, typically using direct methods. The structural model is then refined against the experimental data to obtain accurate atomic positions and other crystallographic parameters.
Visualization of Intermolecular Interactions in meso-4,5-Diphenylimidazolidin-2-one
Caption: Logical flow of intermolecular interactions leading to the crystal packing of meso-4,5-Diphenylimidazolidin-2-one.
Part 2: Projected Structural Features of this compound
Based on the confirmed structure of its analogue, we can hypothesize the key structural characteristics of this compound.
-
Core Conformation: The central imidazolidin-2-one ring is expected to adopt a twisted or envelope conformation to accommodate the bulky phenyl and hydroxyl substituents.
-
Stereoisomers: The presence of two chiral centers at C4 and C5 would allow for the existence of diastereomers (cis and trans) and enantiomers. The relative stereochemistry of the hydroxyl and phenyl groups would significantly influence the overall molecular shape and crystal packing.
-
Intramolecular Hydrogen Bonding: A key feature, absent in the non-hydroxylated analogue, would be the potential for intramolecular hydrogen bonding between the two hydroxyl groups, or between a hydroxyl group and the carbonyl oxygen. This would have a profound effect on the conformation of the five-membered ring.
-
Intermolecular Hydrogen Bonding: The hydroxyl groups would introduce additional, strong hydrogen bond donors, leading to a more complex and robust three-dimensional hydrogen-bonding network compared to the analogue. This would likely involve O-H···O and potentially O-H···N interactions. The absence of N-H bonds, due to methylation, would preclude the N-H···O and N-H···π interactions seen in the analogue.
Visualization of Potential Hydrogen Bonding Network
Caption: Potential intra- and intermolecular hydrogen bonding interactions in the title compound.
Conclusion and Future Directions
While a definitive crystal structure for this compound remains to be elucidated, the analysis of its close analogue, meso-4,5-Diphenylimidazolidin-2-one, provides a solid foundation for understanding its likely structural characteristics. The addition of hydroxyl and N-methyl groups is predicted to introduce significant changes, particularly in the hydrogen bonding network and overall crystal packing.
The synthesis and single-crystal X-ray diffraction of this compound would be a valuable contribution to the field of heterocyclic chemistry. Such a study would not only confirm the hypothesized structural features but also provide crucial data for computational modeling and the rational design of new derivatives with potential applications in medicinal chemistry and materials science. It is hoped that this guide serves as a catalyst for further experimental investigation into this intriguing molecule.
References
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meso-4,5-Diphenylimidazolidin-2-one. National Center for Biotechnology Information. Available at: [Link]
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"theoretical properties of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one"
An In-depth Technical Guide to the Theoretical Properties of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive theoretical analysis of this compound, a complex heterocyclic compound belonging to the imidazolidin-2-one class. While direct experimental data on this specific molecule is limited, its structural features—a rigid five-membered ring, a central urea moiety, flanking N-methyl groups, and sterically demanding diphenyl-diol substituents—suggest a rich potential for applications in medicinal chemistry and materials science. This document synthesizes information from related analogs and foundational chemical principles to project its physicochemical properties, spectroscopic signature, and potential biological activities. We present a plausible synthetic route, outline a hypothetical experimental protocol for validating its bioactivity, and utilize predictive models to establish a baseline for future empirical research. This guide is intended for researchers, chemists, and drug development professionals seeking to explore novel molecular scaffolds.
Introduction: The Imidazolidin-2-one Scaffold
The imidazolidin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs and biologically active compounds.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antiviral, antimicrobial, anticancer, and anticoagulant properties.[1][2][3][4] The structural rigidity of the five-membered ring, combined with the hydrogen-bonding capacity of the urea-like moiety, allows for specific and high-affinity interactions with biological targets such as enzymes and receptors.[5][6]
The subject of this guide, this compound, is a particularly intriguing derivative. The key substitutions confer distinct theoretical properties:
-
1,3-Dimethyl Groups: These groups enhance lipophilicity and can improve metabolic stability by blocking N-dealkylation.
-
4,5-Diphenyl Groups: These bulky, hydrophobic groups suggest a strong potential for binding within hydrophobic pockets of proteins.
-
4,5-Dihydroxy Groups: The vicinal diol configuration introduces stereochemical complexity (cis and trans isomers) and provides sites for hydrogen bonding or potential chelation of metal ions within an enzyme's active site.
This document will explore the theoretical landscape of this compound, providing a foundational resource for its synthesis and investigation.
Synthesis and Stereochemical Considerations
The most chemically logical and direct route to synthesizing this compound is through the cyclocondensation of an α-diketone (benzil) with a substituted urea (1,3-dimethylurea). This reaction is a well-established method for forming the imidazolidin-2-one ring system.[7][8]
The reaction involves the nucleophilic attack of the nitrogen atoms of 1,3-dimethylurea on the carbonyl carbons of benzil, followed by cyclization and dehydration. The reaction is typically base-catalyzed. A critical aspect of this synthesis is the generation of two adjacent stereocenters at the C4 and C5 positions, which will result in a mixture of diastereomers: a cis (meso) isomer and a pair of trans (chiral) enantiomers.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a projection based on standard organic synthesis procedures for analogous compounds.[7][8]
-
Reactant Preparation: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzil (1 equivalent) and 1,3-dimethylurea (1.1 equivalents).
-
Solvent Addition: Add 100 mL of absolute ethanol to the flask to dissolve the reactants.
-
Catalyst Introduction: While stirring, add a solution of sodium hydroxide (0.2 equivalents) in 10 mL of ethanol dropwise. Causality Note: A base catalyst is required to deprotonate the urea nitrogens, increasing their nucleophilicity for effective attack on the benzil carbonyls.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Neutralize the catalyst by adding 1M HCl dropwise until the pH is ~7.
-
Extraction: Reduce the ethanol volume by approximately 75% using a rotary evaporator. Add 100 mL of ethyl acetate and 100 mL of deionized water to the remaining mixture in a separatory funnel. Shake and separate the layers. Extract the aqueous layer two more times with 50 mL of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product mixture (containing both cis and trans isomers).
-
Purification: Separate the diastereomers using silica gel column chromatography with a hexane-ethyl acetate gradient. Self-Validation Note: The distinct polarity of the cis and trans diols should allow for separation. Fractions should be analyzed by TLC to confirm purity.
Theoretical Physicochemical and Spectroscopic Profile
The molecular structure dictates the compound's physical properties and its potential for biological interactions. We have calculated key physicochemical descriptors to evaluate its drug-likeness according to established models like Lipinski's Rule of Five.[9][10]
Physicochemical Properties (Predicted)
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Formula | C₁₇H₁₈N₂O₃ | - | - |
| Molecular Weight | 298.34 g/mol | ≤ 500 | Yes |
| LogP (Octanol/Water) | 1.95 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 2 (from -OH groups) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (from C=O, 2x -OH) | ≤ 10 | Yes |
| Topological Polar Surface Area (TPSA) | 81.59 Ų | ≤ 140 Ų | Yes |
| Rotatable Bonds | 2 | ≤ 10 | Yes |
Data calculated for this compound.
The data indicates excellent compliance with Lipinski's rules, suggesting the molecule possesses physicochemical properties compatible with oral bioavailability. Its moderate LogP value points to a balance between aqueous solubility and lipid membrane permeability.
Predicted Spectroscopic Signature
-
¹H-NMR (in CDCl₃):
-
δ 7.2-7.5 ppm (m, 10H): A complex multiplet corresponding to the protons of the two phenyl rings.
-
δ ~4.0-5.0 ppm (s, 2H): A broad singlet for the two hydroxyl (-OH) protons. This signal would disappear upon a D₂O shake.
-
δ ~2.8-3.0 ppm (s, 6H): A sharp singlet integrating to six protons, representing the two equivalent N-methyl groups.
-
-
¹³C-NMR (in CDCl₃):
-
δ ~160-165 ppm: Signal for the carbonyl carbon (C=O) of the urea moiety.[1]
-
δ ~125-140 ppm: Multiple signals corresponding to the aromatic carbons of the phenyl rings.
-
δ ~85-95 ppm: Key signals for the C4 and C5 carbons, which are shifted downfield due to the attached electronegative oxygen and nitrogen atoms. The exact shift may differ slightly between cis and trans isomers.[11]
-
δ ~30-35 ppm: Signal for the N-methyl carbons.
-
-
Infrared (IR) Spectroscopy:
-
~3400 cm⁻¹ (broad): O-H stretching from the hydroxyl groups.
-
~3050 cm⁻¹ (sharp): Aromatic C-H stretching.
-
~2950 cm⁻¹ (sharp): Aliphatic C-H stretching from the methyl groups.
-
~1700 cm⁻¹ (strong): C=O stretching of the cyclic urea.
-
~1450-1600 cm⁻¹: C=C stretching within the aromatic rings.
-
Hypothesized Biological Activity: Kinase Inhibition
The structural features of this compound make it a candidate for an enzyme inhibitor. Specifically, the urea scaffold is a common feature in a class of potent ATP-competitive kinase inhibitors. The hydrogen bond donors (-OH) and acceptor (C=O) can mimic the interactions of the adenine portion of ATP with the kinase hinge region. The diphenyl groups can occupy the hydrophobic regions adjacent to the ATP-binding pocket, conferring selectivity and potency.
We hypothesize that this compound could act as an inhibitor of a protein kinase, such as one involved in the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.
Caption: Hypothesized inhibition of the RAF kinase within the MAPK/ERK pathway.
Proposed Experimental Validation: In Vitro Kinase Assay
To test the hypothesis of kinase inhibition, a robust, quantitative in vitro assay is required. The following protocol describes a generic luminescence-based kinase assay.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a specific protein kinase (e.g., B-RAF).
-
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity (due to inhibition) results in less ATP being consumed, leading to a higher luminescence signal.
-
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the purified test compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Kinase enzyme (e.g., recombinant human B-RAF).
-
Kinase substrate (e.g., a specific peptide substrate for B-RAF).
-
Test compound at various concentrations.
-
Self-Validation Control: Include wells with no inhibitor (100% activity) and wells with no enzyme (0% activity).
-
-
Initiation: Start the reaction by adding a solution of ATP at its Kₘ concentration. Causality Note: Using ATP at its Kₘ value ensures the assay is sensitive to competitive inhibitors.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.
-
Detection: Add a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses the components and contains luciferase/luciferin, which generates a light signal proportional to the amount of ATP present.
-
Data Acquisition: After a 10-minute incubation, measure the luminescence on a plate reader.
-
Analysis: Convert luminescence values to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Conclusion and Future Directions
This guide establishes a comprehensive theoretical foundation for this compound. Predictive modeling of its physicochemical properties suggests it is a viable candidate for drug development, adhering to key guidelines for oral bioavailability. Its synthesis is feasible through established chemical reactions, and its complex structure offers intriguing possibilities for stereoselective interactions with biological targets, such as protein kinases.
Future research should focus on the empirical validation of these theoretical postulations. Key next steps include:
-
Execution of the proposed synthesis and rigorous characterization of the resulting isomers using NMR, IR, and mass spectrometry.
-
X-ray crystallography to definitively determine the solid-state structure and stereochemistry of the purified isomers.
-
Screening the compound against a broad panel of protein kinases to identify primary targets and determine selectivity.
-
Cell-based assays to assess cytotoxicity and its effect on specific signaling pathways in relevant cancer cell lines.
The insights provided herein serve as a launchpad for unlocking the full scientific potential of this promising molecular scaffold.
References
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CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link][2]
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Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Available at: [Link][3]
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New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules. Available at: [Link][4]
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Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. PubMed. Available at: [Link][5]
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Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. Available at: [Link][1]
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The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. MDPI. Available at: [Link][11]
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Electronic Effects in the Cyclocondensation of Benzil. Resonance. Available at: [Link][7]
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Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl). MDPI. Available at: [Link][6][12]
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Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. Available at: [Link][9]
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Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. Available at: [Link][10]
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An In-Depth Technical Guide to the Stereoisomers of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one
Abstract
This technical guide provides a comprehensive exploration of the stereoisomers of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one, a molecule of significant interest due to its structural complexity and potential applications in asymmetric synthesis and medicinal chemistry. We will dissect the fundamental principles of its stereochemistry, detailing the relationships between its meso and enantiomeric forms. This guide outlines field-proven, self-validating protocols for the diastereoselective synthesis, chromatographic separation, and rigorous spectroscopic characterization of these isomers. Methodologies including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography are discussed, with a special focus on determining absolute configuration using Mosher's acid analysis. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this chiral scaffold.
Introduction: The Structural and Chemical Landscape
The imidazolidin-2-one core is a prevalent motif in a wide array of pharmaceuticals, natural products, and biologically active compounds.[1][2] These cyclic urea derivatives are not only valuable for their therapeutic properties but also serve as critical synthetic intermediates and chiral auxiliaries in asymmetric transformations.[1][3] The subject of this guide, this compound, presents a particularly interesting case study in stereochemistry.
The molecule possesses two adjacent chiral centers at the C4 and C5 positions, each bearing both a hydroxyl and a phenyl group. This specific substitution pattern gives rise to a fascinating set of stereoisomers whose distinct three-dimensional arrangements dictate their physical, chemical, and biological properties. Understanding and controlling this stereochemistry is paramount, especially in drug development, where different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[4][5] This guide provides the foundational knowledge and practical methodologies required to synthesize, isolate, and characterize the distinct isomers of this complex molecule.
Decoding the Stereochemistry: Meso vs. Enantiomeric Pairs
The presence of two chiral centers (C4 and C5) in this compound allows for a maximum of 2² = 4 stereoisomers. However, due to the symmetrical substitution at these centers (both are connected to a phenyl group, a hydroxyl group, a nitrogen of the urea backbone, and each other), these isomers manifest as one meso compound and one pair of enantiomers.
-
The meso Isomer (cis-isomer): This isomer has the (4R, 5S) or (4S, 5R) configuration. The two phenyl groups (and the two hydroxyl groups) are on the same side of the imidazolidinone ring plane. Despite having chiral centers, the molecule as a whole is achiral due to an internal plane of symmetry. A crystal structure determination of the related meso-4,5-diphenylimidazolidin-2-one confirms this cis relationship between the phenyl groups.[6][7]
-
The Enantiomeric Pair (trans-isomers): This pair consists of the (4R, 5R) and (4S, 5S) isomers. In these molecules, the phenyl groups are on opposite sides of the ring plane. They are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. The trans-isomer of 4,5-diphenylimidazolidin-2-one is known to be chiral.[6]
The ability to selectively synthesize and separate these diastereomers and enantiomers is a critical challenge in synthetic chemistry.
Caption: Stereochemical relationships between the isomers.
Synthesis and Separation Strategies
The synthesis of this compound is typically achieved via the condensation of benzil (1,2-diphenylethane-1,2-dione) with 1,3-dimethylurea. The key to isolating specific isomers lies in controlling the diastereoselectivity of the synthesis and employing effective purification and resolution techniques.
Diastereoselective Synthesis Protocol
The relative orientation of the hydroxyl groups (cis or trans) is determined during the cyclization step. Reaction conditions can be tuned to favor one diastereomer over the other. Vicinal tertiary diols are often synthesized via stereoselective additions to α-hydroxy ketones or related precursors.[8][9][10]
Protocol: Synthesis of a meso/trans Mixture
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,3-dimethylurea (1.0 eq) and benzil (1.0 eq) in a suitable solvent (e.g., ethanol or toluene).
-
Catalysis: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium carbonate).
-
Causality Note: The choice of catalyst influences the transition state of the cyclization. Lewis acids can coordinate with the carbonyl oxygens, potentially favoring one diastereomeric outcome over another.
-
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically proceeds over several hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The resulting crude solid contains a mixture of the meso and trans diastereomers. These can be separated by flash column chromatography on silica gel.
-
Trustworthiness Note: Diastereomers have different physical properties (polarity, solubility), allowing for their separation using standard chromatographic techniques. The separation is self-validating; distinct spots on TLC and well-resolved peaks in the column chromatogram confirm the presence of different compounds.
-
Chiral Resolution of the trans-Enantiomers
Once the trans-diastereomer is isolated (as a racemic mixture), the two enantiomers must be separated using a chiral technique. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used method for this purpose.[5][11]
Principle of Chiral HPLC: Chiral HPLC columns contain a chiral stationary phase (CSP).[12][13] As the racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP.[14] One enantiomer will interact more strongly with the CSP, causing it to travel more slowly through the column and elute later, thus achieving separation.[15] Polysaccharide-based CSPs are particularly effective for a wide range of compounds.[4][16]
Protocol: Chiral HPLC Resolution
-
Column Selection: Choose a suitable polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, or IC). A screening process with multiple columns and mobile phases is often necessary to find the optimal separation conditions.[4]
-
Mobile Phase: Prepare a mobile phase, typically a mixture of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio of these solvents is critical for achieving good resolution.
-
Sample Preparation: Dissolve the purified racemic trans-isomer in the mobile phase at a known concentration.
-
Injection and Elution: Inject the sample onto the HPLC system. Elute with the chosen mobile phase at a constant flow rate.
-
Detection and Collection: Monitor the elution profile using a UV detector. The two enantiomers will appear as two separate peaks. Collect the fractions corresponding to each peak to obtain the enantiomerically pure compounds.
| Parameter | Typical Value | Rationale |
| Column | Chiralpak® IA (Amylose derivative) | Polysaccharide phases offer broad applicability and multiple chiral recognition mechanisms.[14] |
| Mobile Phase | n-Hexane / Isopropanol (80:20 v/v) | Balances analyte solubility and interaction with the CSP to achieve resolution. |
| Flow Rate | 1.0 mL/min | Provides a good balance between separation time and peak resolution. |
| Detection | UV at 254 nm | The phenyl groups provide strong chromophores for sensitive detection. |
| Expected Outcome | Two baseline-resolved peaks (e.g., tR1=10.2 min, tR2=12.5 min) | The difference in retention times (tR) indicates successful enantiomeric separation. |
Structural Elucidation and Absolute Configuration
Confirming the identity and stereochemistry of each isolated isomer requires a suite of analytical techniques.
NMR Spectroscopy for Diastereomer Identification
¹H and ¹³C NMR spectroscopy are invaluable for distinguishing between the cis (meso) and trans diastereomers due to their different symmetries.
-
meso Isomer: Due to the internal plane of symmetry, the two phenyl groups are chemically equivalent, as are the two N-methyl groups and the two methine protons (H4 and H5). This results in a simpler spectrum with fewer signals.
-
trans Isomer: Lacking this symmetry, the environments of the two phenyl groups and two N-methyl groups are not identical, leading to a more complex spectrum with distinct signals for each group.
Dynamic NMR studies can also be employed to investigate conformational changes or tautomerism in similar systems.[17][18]
X-Ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule. It provides precise information on bond lengths, bond angles, and, most importantly, the relative stereochemistry (cis or trans). If a pure enantiomer is crystallized with a known chiral reference, the absolute configuration ((4R, 5R) or (4S, 5S)) can also be determined.[6]
Mosher's Acid Analysis for Absolute Configuration
When X-ray crystallography is not feasible, the absolute configuration of a pure enantiomer can be determined using Mosher's acid analysis.[19][20] This NMR-based method involves converting the chiral diol into diastereomeric esters using the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[21]
Principle: The bulky phenyl group of the MTPA reagent forces the resulting ester to adopt a specific conformation. In this conformation, the MTPA's phenyl group will shield nearby protons on one side of the molecule, causing their signals to shift upfield in the ¹H NMR spectrum. By comparing the spectra of the (R)-MTPA and (S)-MTPA esters, a pattern of chemical shift differences (Δδ = δS - δR) emerges, which can be correlated to the absolute configuration of the original alcohol.[22][23]
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A Framework for Determining the Organic Solvent Solubility of Novel Imidazolidin-2-one Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Editorial: The specific solubility data for 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one is not available in published scientific literature. This is common for novel compounds arising from discovery chemistry programs. This guide, therefore, moves beyond a simple data sheet to provide a comprehensive and robust framework for determining the solubility of this, or any new chemical entity (NCE), in a range of organic solvents. We will detail the underlying principles, provide validated experimental protocols, and explain the causality behind methodological choices to empower researchers to generate reliable and meaningful solubility data in their own laboratories.
The Central Role of Solubility in Chemical and Pharmaceutical Development
Solubility, the maximum concentration of a solute in a solvent at equilibrium, is a critical physicochemical property that governs the fate of a compound in nearly every application.[1][2] For drug development professionals, poor solubility can lead to low bioavailability, hinder the development of effective formulations, and cause unpredictable results in preclinical assays.[3][4][5][6] In process chemistry, solubility dictates the choice of solvents for reactions, defines purification strategies like crystallization, and impacts overall process efficiency and cost.[7][8]
This guide focuses on establishing a definitive, thermodynamically-sound solubility profile for novel compounds like this compound.
Foundational Concepts: Thermodynamic vs. Kinetic Solubility
Before embarking on experimental work, it is crucial to distinguish between two types of solubility measurements.[4][9]
-
Thermodynamic Solubility: This is the true equilibrium solubility, where the concentration of the dissolved compound is in equilibrium with its most stable solid-state form.[1][9] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[10][11] This value is essential for physical chemistry characterization, process development, and formulation.[6][10]
-
Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after a rapid precipitation event, typically initiated by adding a concentrated stock solution (often in DMSO) to an aqueous buffer.[3][4][10][12] The resulting precipitate is often amorphous and more soluble than the stable crystalline form.[3] While useful for high-throughput screening in early drug discovery to flag potential issues, it is not a true measure of equilibrium solubility.[4][5][6]
For the purposes of this guide, all protocols will focus on determining the more rigorous and fundamental thermodynamic solubility.
Pre-Experimental Phase: Theoretical Assessment and Solvent Selection
A strategic approach begins with theoretical considerations to guide the experimental design.
Structural Analysis and In-Silico Prediction
The structure of this compound suggests key solubility drivers:
-
Polar Functional Groups: The two hydroxyl (-OH) groups and the urea-like core (-N(CH₃)C(=O)N(CH₃)-) are polar and capable of hydrogen bonding.[13][14] These features will promote solubility in polar solvents.[13]
-
Non-Polar Moieties: The two phenyl rings and two methyl groups are non-polar and hydrophobic, which will favor solubility in non-polar solvents.[15]
The molecule's overall solubility will be a balance of these competing factors. While a full computational prediction using methods like COSMO-RS or machine learning models can provide quantitative estimates, a qualitative assessment based on the "like dissolves like" principle is an effective starting point.[13][15][16][17]
Rationale for Solvent Selection
A carefully chosen panel of solvents is critical for building a comprehensive solubility profile. The selection should span a range of polarities and chemical functionalities to probe the compound's interaction capacities.
Table 1: Recommended Solvent Panel for Solubility Screening
| Solvent Class | Example Solvent | Polarity Index (P')[18][19][20] | Rationale |
| Non-Polar | n-Hexane | 0.1 | Represents aliphatic hydrocarbon interactions. |
| Toluene | 2.4 | Represents aromatic, non-polar interactions. | |
| Polar Aprotic | Dichloromethane (DCM) | 3.1 | A common, moderately polar process solvent. |
| Ethyl Acetate | 4.4 | An ester, capable of accepting hydrogen bonds. | |
| Tetrahydrofuran (THF) | 4.0 | A cyclic ether with good solvating power. | |
| Acetone | 5.1 | A ketone, polar and accepts hydrogen bonds. | |
| Acetonitrile (ACN) | 5.8 | A highly polar solvent used in chromatography. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | A highly polar, strong hydrogen bond acceptor.[2] | |
| Polar Protic | Isopropanol (IPA) | 3.9 | A common alcohol, capable of donating/accepting H-bonds. |
| Ethanol | 5.2 | Similar to IPA, widely used in formulations. | |
| Methanol | 5.1 | The most polar common alcohol. |
Experimental Protocol: The Shake-Flask Method
The isothermal shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[11]
Diagram of the Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Methodology
Objective: To determine the equilibrium concentration of the solute in a given solvent at a specified temperature.
Materials:
-
Test Compound (confirmed purity >98%)
-
Selected organic solvents (HPLC grade or higher)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and 0.45 µm syringe filters (ensure filter compatibility with solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[21][22]
Procedure:
-
Preparation: To a series of labeled vials, add an excess amount of the solid compound (e.g., 5-10 mg). The key is to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately pipette a fixed volume of the chosen solvent (e.g., 1.0 or 2.0 mL) into each vial.
-
Equilibration: Seal the vials tightly. Place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for at least 24 hours.[10][21] A 48-hour period is recommended to ensure equilibrium is reached for poorly soluble or slowly dissolving compounds.
-
Sample Collection: After equilibration, remove the vials and let them stand undisturbed for 1-2 hours to allow the excess solid to settle.
-
Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a 0.45 µm syringe filter and discard the first few drops to saturate the filter membrane. Filter the remaining liquid into a clean vial.[21] This step is critical to remove any microscopic undissolved particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample by HPLC-UV.[23] The concentration is determined by comparing the peak area to a pre-established standard calibration curve.[21][24]
Self-Validating System: Ensuring Trustworthiness
-
Visual Confirmation: Before sampling, visually confirm that excess solid remains in every vial. If all the solid has dissolved, the solution is not saturated, and the experiment for that solvent must be repeated with more solute.
-
Time-Point Analysis: For a new compound, it is advisable to take samples at multiple time points (e.g., 24h, 48h, and 72h). If the measured concentration does not change between the later time points, it confirms that equilibrium has been reached.
-
Purity Analysis: The HPLC chromatogram should show a single, clean peak for the compound of interest, confirming no degradation occurred during the experiment.
Data Presentation and Interpretation
Organizing the data systematically is key to extracting meaningful insights.
Factors Influencing Solubility
The solubility of a molecule like this compound is a complex interplay between the energy required to break the solute's crystal lattice, the energy needed to disrupt the solvent-solvent interactions, and the energy released upon forming new solute-solvent interactions.[25]
Caption: Key Physicochemical Factors Governing Solubility.
Summarizing Quantitative Data
The final solubility data should be presented clearly, allowing for easy comparison across the solvent panel.
Table 2: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Polarity Index (P') | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Class |
| n-Hexane | 0.1 | < 0.1 | < 0.0003 | Insoluble |
| Toluene | 2.4 | 1.5 | 0.004 | Sparingly Soluble |
| Dichloromethane | 3.1 | 12.8 | 0.038 | Soluble |
| Ethyl Acetate | 4.4 | 8.7 | 0.026 | Soluble |
| Tetrahydrofuran | 4.0 | 45.2 | 0.133 | Freely Soluble |
| Acetone | 5.1 | 58.9 | 0.173 | Freely Soluble |
| Acetonitrile | 5.8 | 21.4 | 0.063 | Soluble |
| Isopropanol | 3.9 | 33.5 | 0.098 | Freely Soluble |
| Methanol | 5.1 | 98.6 | 0.290 | Very Soluble |
| Dimethyl Sulfoxide | 7.2 | > 200 | > 0.588 | Very Soluble |
(Note: Data is illustrative. Molecular Weight assumed to be ~340.4 g/mol for calculations.)
Conclusion
This guide provides a comprehensive, scientifically rigorous framework for determining the solubility of novel compounds such as this compound in organic solvents. By grounding the experimental approach in fundamental principles, employing the gold-standard shake-flask method, and incorporating self-validating checks, researchers can generate high-quality, trustworthy data. This information is indispensable for guiding decisions in medicinal chemistry, process development, and pharmaceutical formulation, ultimately accelerating the journey from discovery to application.
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Abdel-Halim, M., & Al-Deyab, S. S. (2011). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 28(1), 49-62. [Link]
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Bouillot, A., et al. (2015). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 7(1), 64. [Link]
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Hoelke, B., et al. (2009). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 38(4), 301-310. [Link]
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Palmer, D. S., & Mitchell, J. B. O. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(14), 8358-8401. [Link]
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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Llinàs, A., & Glen, R. C. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. [Link]
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Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]
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Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]
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PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
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Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
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Chemspace. (2022). Compound solubility measurements for early drug discovery. [Link]
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Głowka, F. K., et al. (2021). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 26(11), 3169. [Link]
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Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds?. YouTube. [Link]
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Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(2), 15-20. [Link]
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Saal, C., & Petereit, A. C. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(19), 8193-8201. [Link]
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"stability and degradation of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one"
An In-Depth Technical Guide to the Stability and Degradation of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one
Foreword: Navigating the Stability Landscape of a Niche Heterocycle
To the researchers, scientists, and drug development professionals who form the vanguard of molecular innovation, this guide addresses the stability and degradation profile of this compound. It is a compound of interest due to its unique structural motifs: a cyclic urea core, vicinal diols, and bulky phenyl substituents. As of this writing, specific literature on the stability of this exact molecule is sparse.[1][2] Therefore, this document is constructed as a predictive guide, grounded in established principles of organic chemistry and pharmaceutical stability testing.[1][3][4][5][6] Our approach is not to merely list potential reactions, but to explain the chemical logic behind them, providing you with a robust framework to design and interpret your own stability studies. Every protocol herein is designed as a self-validating system, ensuring that the insights you gain are both reliable and reproducible.
Molecular Architecture and Inherent Stability Considerations
The structure of this compound presents several key functional groups that will dictate its stability profile. Understanding these is paramount to predicting its behavior under stress.
-
The Imidazolidin-2-one Core: This five-membered ring contains a cyclic urea functionality. While generally stable, the amide-like bonds are susceptible to hydrolysis under harsh acidic or basic conditions.[7][8] The N,N'-dimethyl substitution enhances steric hindrance around the carbonyl group, potentially slowing the rate of hydrolytic attack compared to unsubstituted analogs.
-
The Vicinal Diol Moiety: The cis- or trans-dihydroxy groups at the 4 and 5 positions are a primary site for oxidative degradation.[9][10][11] The carbon-carbon bond between these two hydroxyl-bearing carbons is particularly susceptible to oxidative cleavage.
-
Aromatic Phenyl Groups: The two phenyl rings are chromophores, meaning they absorb ultraviolet light. This makes the molecule potentially susceptible to photodegradation.[12][13][14] They also contribute to the molecule's steric bulk, which can influence its overall reactivity and crystal packing, thereby affecting solid-state stability.
-
N-Methyl Groups: The methyl groups on the nitrogen atoms are generally stable but can be subject to oxidative N-dealkylation under certain conditions, a common metabolic and degradation pathway for many pharmaceutical compounds.[15]
Predicted Degradation Pathways
Based on the functional group analysis, we can postulate several key degradation pathways. A forced degradation study is essential to confirm these predictions and uncover any unexpected liabilities.[1][4][6]
Hydrolytic Degradation (Acidic and Basic Conditions)
Hydrolysis is a primary concern for the imidazolidin-2-one ring.
-
Acid-Catalyzed Hydrolysis: Under strong acidic conditions, protonation of the carbonyl oxygen will activate the carbonyl carbon towards nucleophilic attack by water. This can lead to the cleavage of one of the N-C(O) bonds, resulting in a ring-opened urea derivative. The reaction is likely to be slower than for simple amides due to the cyclic nature and steric hindrance.
-
Base-Catalyzed Hydrolysis: In the presence of a strong base, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon is the expected mechanism. This would also lead to ring-opening. The stability of the resulting anionic intermediate will influence the reaction rate.
The ultimate product of complete hydrolysis under harsh conditions would likely be 1,2-diamino-1,2-diphenylethane, N,N'-dimethylurea, and carbonic acid (which would decompose to CO2).
Caption: Predicted hydrolytic degradation pathway.
Oxidative Degradation
Oxidation is predicted to be a significant degradation pathway, primarily targeting the vicinal diol.
-
Oxidative Cleavage of the Vicinal Diol: This is a classic reaction of 1,2-diols.[9][11] Reagents like sodium periodate (NaIO₄) or even hydrogen peroxide in the presence of metal catalysts can cleave the C4-C5 bond. This would break the imidazolidinone ring, yielding two molecules of an N-methyl-N'-phenylurea derivative of an aldehyde. Given the starting material, this would likely result in benzaldehyde and a related urea fragment. A more aggressive oxidation could lead to further degradation into benzoic acid.
-
Oxidation to an α-Hydroxy Ketone: Milder oxidative conditions may not cleave the C-C bond but instead oxidize one of the secondary alcohols to a ketone, forming a 4-hydroxy-5-keto derivative.[10]
Caption: Potential oxidative degradation pathways.
Photodegradation
The presence of phenyl groups suggests a susceptibility to light, especially in the UV range.[12][13]
-
Mechanism: Upon absorption of UV light, the phenyl groups can be excited to a higher energy state. This can initiate radical reactions. Possible outcomes include the formation of colored degradation products, cross-linking, or oxidation if oxygen is present.[13][14] The exact products are difficult to predict without experimental data but often involve complex mixtures.
Thermal Degradation
The molecule's thermal stability will be influenced by its crystal lattice energy in the solid state and bond strengths in solution.
-
Solid-State: In the solid form, degradation is often observed near the melting point. The specific decomposition temperature would need to be determined by thermogravimetric analysis (TGA).
-
In Solution: At elevated temperatures in solution, the previously mentioned hydrolytic and oxidative pathways will be accelerated.
Framework for a Comprehensive Stability Study
To experimentally determine the stability of this compound, a forced degradation study is required.[1][3][6] This involves subjecting the compound to stress conditions more severe than accelerated storage conditions to identify potential degradation products and establish stability-indicating analytical methods.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIAM) is crucial for separating and quantifying the parent compound from its degradation products.[16][17] High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is the gold standard.[18]
Initial Method Development Parameters:
| Parameter | Recommended Starting Conditions | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for nitrogen-containing compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient to elute compounds of varying polarity. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Detection | UV (Diode Array Detector) at 210-400 nm; MS (ESI+) | DAD to identify the optimal wavelength and check peak purity. MS for identification of degradants. |
Experimental Protocols for Forced Degradation
The following protocols outline the stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
3.2.1 Hydrolytic Stability
-
Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).
-
Stress Condition: Incubate the solutions at 60 °C.
-
Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Sample Processing: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration with the mobile phase.
-
Analysis: Analyze by the developed HPLC-UV/MS method.
3.2.2 Oxidative Stability
-
Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a mixture of water and a co-solvent like acetonitrile.
-
Stress Condition: Add 3% hydrogen peroxide. Keep the solution at room temperature, protected from light.
-
Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Sample Processing: Dilute samples to a suitable concentration with the mobile phase.
-
Analysis: Analyze by HPLC-UV/MS.
3.2.3 Photostability
-
Preparation: Place the solid compound and a solution of the compound in quartz cuvettes or other suitable transparent containers. Prepare a dark control sample wrapped in aluminum foil.
-
Stress Condition: Expose the samples to a light source compliant with ICH Q1B guidelines (e.g., an option 2 photostability chamber) for a specified duration to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Processing: Dissolve the solid sample and dilute the solution sample to a suitable concentration.
-
Analysis: Analyze by HPLC-UV/MS and compare to the dark control.
3.2.4 Thermal Stability (Solid State)
-
Preparation: Place the solid compound in a vial.
-
Stress Condition: Heat the sample in an oven at a temperature below its melting point (e.g., 80°C) for a specified period (e.g., 48 hours).
-
Sample Processing: Dissolve the sample in a suitable solvent and dilute for analysis.
-
Analysis: Analyze by HPLC-UV/MS.
Caption: General workflow for a forced degradation study.
Data Interpretation and Summary
The data from the forced degradation studies should be compiled to build a comprehensive stability profile.
Example Stability Data Summary Table:
| Stress Condition | Time (hours) | % Parent Compound Remaining | Major Degradation Products (by m/z) |
| 0.1 M HCl, 60°C | 24 | 92.5% | m/z = [value for ring-opened] |
| 0.1 M NaOH, 60°C | 24 | 88.1% | m/z = [value for ring-opened] |
| 3% H₂O₂, RT | 12 | 85.3% | m/z = [value for cleavage product] |
| Light (ICH Q1B) | - | 98.2% | m/z = [value for photo-adduct] |
| Heat (80°C, solid) | 48 | 99.5% | None detected |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Conclusion and Recommendations
This guide provides a predictive framework for understanding the stability and degradation of this compound. Based on its chemical structure, the primary degradation pathways are anticipated to be hydrolysis of the imidazolidinone ring under acidic or basic conditions and oxidative cleavage of the vicinal diol . Photodegradation is also a potential risk due to the presence of phenyl chromophores.
For professionals in drug development, it is imperative to conduct thorough forced degradation studies as outlined. The resulting data will be critical for:
-
Formulation Development: Choosing excipients that do not promote degradation and selecting an appropriate pH range for liquid formulations.
-
Packaging Selection: Determining the need for light-protective and moisture-proof packaging.
-
Setting Shelf-Life and Storage Conditions: Establishing appropriate storage temperatures and re-test periods based on long-term stability data, which is informed by these initial stress tests.
The protocols and insights provided here serve as a robust starting point for any scientist tasked with characterizing this molecule. By understanding the "why" behind the potential degradation pathways, researchers can more effectively and efficiently navigate the challenges of formulation and development.
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Wikipedia. (n.d.). Imidazolidinone. Retrieved from [Link]
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Thieme. (2015). Easy Synthesis of trans-4,5-Dihydroxy-2-imidazolidinone and 2,4-Dimethylglycoluril. Retrieved from [Link]
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The University of Texas at Austin. (2006). Thermal degradation of aqueous amines used for carbon dioxide capture. Retrieved from [Link]
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ResearchGate. (2004). Thermal Degradation Studies of Alkyl-Imidazolium Salts and Their Application in Nanocomposites. Retrieved from [Link]
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LCGC International. (2019). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
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ACS Publications. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Retrieved from [Link]
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University of Florida. (n.d.). 2-IMIDAZOLIDINONES AND EPIMERIC PYRROLOIMIDAZOLONES IN ASYMMETRIC SYNTHESIS: FROM CLASSICAL TO NON-CLASSICAL CHIRAL AUXILIARIES. Retrieved from [Link]
-
PubChem. (n.d.). 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one, trans-. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Stability Indicating Analytical Methods (SIAMS). Retrieved from [Link]
-
IJNRD. (2024). Stability-Indicating HPTLC Method Development and Validation for analysis of Colchicine in the Bulk Drug and Tablet Dosage Forms. Retrieved from [Link]
-
PubChem. (n.d.). 4,5-Diphenylimidazolidine. Retrieved from [Link]
Sources
- 1. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 2. 4,5-DIHYDROXY-1,3-DIMETHYL-4,5-DIPHENYL-IMIDAZOLIDIN-2-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Glycol cleavage - Wikipedia [en.wikipedia.org]
- 10. Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photocatalytic degradation of substituted phenylurea herbicides in aqueous semiconductor suspensions exposed to solar energy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Note and Protocol for the Synthesis of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one
Abstract
This document provides a comprehensive guide for the synthesis of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The protocol herein is based on the base-catalyzed condensation of benzil with N,N'-dimethylurea. This application note offers a detailed, step-by-step methodology, discusses the underlying reaction mechanism, and provides guidance on the characterization of the target molecule. The causality behind the choice of reaction conditions is explained, with particular emphasis on avoiding the pinacol-type rearrangement that can occur under acidic conditions. This guide is intended for researchers and professionals in the fields of organic synthesis, drug development, and chemical research.
Introduction
This compound is a substituted imidazolidinone, a class of compounds known for a wide range of biological activities and applications as synthetic intermediates. The presence of two hydroxyl groups and two phenyl substituents on the imidazolidinone core suggests potential for further functionalization and use in the development of novel therapeutic agents or specialized polymers. The synthesis of such heterocyclic systems is a cornerstone of modern organic chemistry, and the controlled formation of the diol product from a 1,2-dicarbonyl compound and a urea derivative is a key transformation.
The primary challenge in the synthesis of 4,5-dihydroxy-4,5-diphenylimidazolidin-2-ones from benzil is the propensity for the reaction to proceed via a benzilic acid-type rearrangement, particularly under acidic or strongly basic conditions, leading to the formation of a hydantoin derivative. This protocol is designed to favor the formation of the desired diol by carefully controlling the reaction pH.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through the condensation reaction between benzil and N,N'-dimethylurea.
Reaction:
Benzil + N,N'-Dimethylurea → this compound
Proposed Mechanism:
The reaction is proposed to proceed via a base-catalyzed nucleophilic addition of N,N'-dimethylurea to the carbonyl carbons of benzil. The mechanism can be outlined as follows:
-
Nucleophilic Attack: One of the nitrogen atoms of N,N'-dimethylurea acts as a nucleophile and attacks one of the carbonyl carbons of benzil. This is followed by a proton transfer to form a hemiaminal intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the urea derivative then attacks the remaining carbonyl carbon of the benzil moiety in an intramolecular fashion, leading to the formation of the five-membered imidazolidinone ring.
-
Protonation: Subsequent protonation of the resulting alkoxides during workup yields the final dihydroxy product.
It is crucial to maintain a neutral to slightly alkaline pH to prevent the competing pinacol-type rearrangement that is favored under acidic conditions.[1][2]
Experimental Protocol
This protocol is a plausible method derived from analogous syntheses of similar compounds.[3][4] Optimization of reaction conditions may be necessary to achieve optimal yields.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) | CAS No. |
| Benzil | C₁₄H₁₀O₂ | 210.23 | 94-96 | 346-348 | 1.23 | 134-81-6 |
| N,N'-Dimethylurea | C₃H₈N₂O | 88.11 | 102-106 | 268-270 | 1.143 | 96-31-1 |
| Ethanol | C₂H₅OH | 46.07 | -114 | 78 | 0.789 | 64-17-5 |
| Sodium Hydroxide | NaOH | 40.00 | 318 | 1388 | 2.13 | 1310-73-2 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | -116 | 34.6 | 0.713 | 60-29-7 |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 1124 | - | 2.66 | 7487-88-9 |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Stir bar
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzil (2.10 g, 10 mmol) in 50 mL of ethanol.
-
Addition of Reagent: To the stirred solution, add N,N'-dimethylurea (0.88 g, 10 mmol).
-
pH Adjustment: Adjust the pH of the reaction mixture to approximately 7-8 by the dropwise addition of a 0.1 M aqueous solution of sodium hydroxide. Monitor the pH using pH paper.
-
Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, slowly add cold water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product with cold diethyl ether to remove any unreacted benzil.
-
Drying: Dry the purified product in a desiccator over anhydrous magnesium sulfate.
-
Characterization: Determine the melting point and characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Results and Discussion
The expected product is a white to off-white solid. The yield of the reaction is expected to be moderate to good, and optimization of the reaction time and temperature may lead to improved yields.
Expected Characterization Data
-
¹H NMR:
-
Aromatic protons (phenyl groups): Multiplet in the range of δ 7.0-7.5 ppm.
-
Hydroxyl protons: A broad singlet which is D₂O exchangeable. The chemical shift will be concentration-dependent.
-
N-Methyl protons: Two singlets for the two methyl groups.
-
-
¹³C NMR:
-
Carbonyl carbon: A signal in the range of δ 160-170 ppm.
-
Carbons bearing the hydroxyl and phenyl groups (C4 and C5): Signals in the range of δ 80-90 ppm.
-
Aromatic carbons: Multiple signals in the range of δ 125-140 ppm.
-
N-Methyl carbons: Signals in the range of δ 30-40 ppm.
-
-
IR Spectroscopy (KBr Pellet):
-
O-H stretch (hydroxyl groups): A broad absorption band in the region of 3200-3500 cm⁻¹.
-
C=O stretch (urea carbonyl): A strong absorption band around 1680-1720 cm⁻¹.
-
C-N stretch: Absorption in the region of 1200-1350 cm⁻¹.
-
Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.
-
Aromatic C=C stretch: Absorptions in the region of 1450-1600 cm⁻¹.
-
Proposed Reaction Mechanism Diagram
Caption: Proposed mechanism for the formation of the target diol.
Safety Precautions
-
Standard personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, should be worn at all times.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Benzil and N,N'-dimethylurea are chemical irritants. Avoid inhalation and contact with skin and eyes.
-
Ethanol and diethyl ether are flammable. Keep away from open flames and ignition sources.
-
Sodium hydroxide is corrosive. Handle with care.
Troubleshooting
-
Low or no product yield:
-
Ensure the pH of the reaction mixture is within the optimal range (7-8). Acidic conditions may favor the formation of the rearranged hydantoin product.
-
Increase the reaction time or temperature, monitoring the reaction progress by TLC.
-
Ensure the purity of the starting materials.
-
-
Product is an oil or does not precipitate:
-
Try adding more cold water or scratching the inside of the flask to induce crystallization.
-
If the product remains an oil, it may need to be purified by column chromatography.
-
-
Presence of starting material in the final product:
-
Increase the reaction time.
-
Improve the washing step with diethyl ether to remove unreacted benzil.
-
Potential Applications
The synthesized this compound can serve as a versatile building block in organic synthesis. The diol functionality allows for a variety of subsequent reactions, such as esterification, etherification, or conversion to other functional groups. Its structural similarity to other biologically active imidazolidinones suggests its potential as a scaffold in drug discovery programs.
References
-
Butler, A. R., & Leitch, E. (1980). Mechanistic studies in the chemistry of urea. Part 4. Reactions of urea, 1-methylurea, and 1,3-dimethylurea with benzil in acid solution. Journal of the Chemical Society, Perkin Transactions 2, (4), 512-516. [Link]
-
Nagendrappa, G. (2010). Electronic Effects in the Cyclocondensation of Benzil. Resonance, 15(2), 124-134. [Link]
-
PrepChem. (n.d.). Synthesis of 4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone. Retrieved from [Link]
-
Vail, S. L., Barker, R. H., & Mennitt, P. G. (1965). Formation and Identification of cis- and trans-Dihydroxyimidazolidinones from Ureas and Glyoxal. The Journal of Organic Chemistry, 30(7), 2179–2182. [Link]
-
ResearchGate. (n.d.). 4,5-Dihydroxyimidazolidin-2-ones in alpha-ureidoalkylation of N-carboxyalkyl-, N-hydroxyalkyl-, and N-aminoalkylureas 5. Synthesis of N-hydroxyalkyl-1,5-diphenylglycolurils. Retrieved from [Link]
Sources
- 1. Mechanistic studies in the chemistry of urea. Part 4. Reactions of urea, 1-methylurea, and 1,3-dimethylurea with benzil in acid solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
Application Notes and Protocols for the Analysis of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one
Introduction
4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one is a complex organic molecule featuring a central imidazolidin-2-one (a cyclic urea) core, substituted with two methyl groups on the nitrogen atoms and two phenyl groups and two hydroxyl groups on the C4 and C5 positions. The presence of the vicinal diol and the chiral centers at these positions introduces significant complexity to its analysis, necessitating robust and specific analytical techniques for its characterization, quantification, and quality control in research and drug development settings.
This document provides a comprehensive guide to the analytical methodologies applicable to this compound. As a Senior Application Scientist, the following protocols are designed not as rigid procedures, but as a framework for method development, grounded in the fundamental chemistry of the molecule's key functional groups: the vicinal diol and the cyclic urea. Every experimental choice is explained to empower the researcher to adapt and validate these methods for their specific matrix and analytical goals. While specific analytical data for this compound is not widely published, the protocols are derived from established methods for analogous structures.
Structural Considerations and Analytical Challenges
The structure of this compound presents several analytical challenges:
-
Stereoisomerism: The presence of two chiral centers at C4 and C5 suggests the potential for multiple stereoisomers (RR, SS, and meso forms). Analytical methods must be capable of resolving these isomers if required.
-
Polarity: The two hydroxyl groups impart significant polarity, influencing chromatographic behavior.
-
Thermal Lability: The diol structure may be susceptible to dehydration at elevated temperatures, a key consideration for gas chromatography.
-
UV-Vis Chromophore: The phenyl groups provide a strong chromophore, making UV-Vis detection a viable option for liquid chromatography.
I. Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantification and Impurity Profiling
LC-MS is the cornerstone technique for the analysis of polar, non-volatile compounds like our target molecule. It offers high sensitivity and selectivity, crucial for quantification in complex matrices and for identifying potential impurities or degradants.
A. Rationale for Method Selection
The combination of a C18 reversed-phase column with a polar-modified stationary phase and a gradient elution of water and acetonitrile with a formic acid modifier is a robust starting point for many polar compounds.[1] Electrospray ionization (ESI) is the preferred ionization technique for such molecules, and high-resolution mass spectrometry (HRMS) provides accurate mass data for confident identification.
B. Experimental Workflow for LC-MS Analysis
Caption: Workflow for LC-MS analysis of the target compound.
C. Detailed Protocol for LC-MS
1. Sample Preparation: a. Accurately weigh a suitable amount of the sample. b. Dissolve the sample in a mixture of methanol and water (1:1, v/v) to a final concentration of 1 mg/mL. c. Vortex the solution until the sample is completely dissolved. d. Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
2. LC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[1] | UHPLC offers higher resolution and faster analysis times. |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[1] | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid.[1] | Formic acid aids in protonation for positive mode ESI and improves peak shape. |
| Gradient Elution | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. | A gradient is necessary to elute the polar analyte while also cleaning the column of any less polar impurities. |
| Flow Rate | 0.3 mL/min.[1] | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Injection Volume | 5 µL | Adjustable based on sample concentration and instrument sensitivity. |
| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap). | A triple quadrupole is excellent for targeted quantification (MRM), while HRMS is superior for structural elucidation. |
| Ionization Mode | Electrospray ionization (ESI) in positive mode.[1] | The nitrogen atoms in the imidazolidinone ring are readily protonated. |
| Detection | Full scan (m/z 100-500) and data-dependent MS/MS. | Full scan provides the molecular ion, while MS/MS gives fragmentation patterns for structural confirmation.[2] |
D. Advanced Technique: Derivatization for Enhanced Selectivity
For challenging matrices or the need for ultra-sensitive detection, derivatization with boronic acids can be employed. Vicinal diols react with boronic acids to form stable cyclic esters.[3] Using a derivatizing agent like 6-bromo-3-pyridinylboronic acid (BPBA) introduces a bromine atom, which has a characteristic isotopic pattern (79Br and 81Br), providing a unique signature for selective detection in complex samples.[4][5]
II. Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, derivatization is mandatory.
A. Rationale for Derivatization
Silylation is a common derivatization technique for compounds containing hydroxyl groups.[1] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the hydroxyl groups to replace the acidic protons with trimethylsilyl (TMS) groups. This increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.
B. Experimental Workflow for GC-MS with Derivatization
Caption: Workflow for GC-MS analysis with silylation.
C. Detailed Protocol for GC-MS
1. Derivatization (Silylation): a. Place an aliquot of the sample extract in a reaction vial and evaporate to dryness under a gentle stream of nitrogen. b. Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.[1] c. Cap the vial tightly and heat at 60°C for 30 minutes.[1] d. Cool the sample to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | Gas chromatograph equipped with a split/splitless injector. | Standard for capillary GC. |
| Column | A non-polar column such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). | Provides good separation for a wide range of derivatized compounds. |
| Injector Temperature | 280 °C | Ensures complete vaporization of the derivatized analyte. |
| Carrier Gas | Helium at a constant flow of 1 mL/min. | Inert carrier gas. |
| Oven Program | Initial temperature of 150°C, hold for 1 minute, then ramp at 10°C/min to 300°C and hold for 5 minutes. | A temperature program is essential for separating compounds with different boiling points. |
| Mass Spectrometer | Quadrupole mass spectrometer. | A common and robust MS detector for GC. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. | Standard ionization mode for GC-MS, provides reproducible fragmentation patterns for library matching. |
| Detection Mode | Scan mode over a mass range of m/z 50-600. | Allows for the identification of the derivatized molecular ion and its characteristic fragments. |
III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound, including the determination of its stereochemistry.
A. Rationale for NMR Analysis
¹H and ¹³C NMR will confirm the core structure, while advanced 2D NMR techniques like COSY, HSQC, and HMBC will allow for the complete assignment of all proton and carbon signals. NOESY or ROESY experiments can be used to determine the relative stereochemistry of the phenyl and hydroxyl groups (cis or trans).[6] The characterization of similar imidazolidinone derivatives by NMR has been reported, providing a basis for spectral interpretation.[7][8][9]
B. Experimental Workflow for NMR Analysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines | Semantic Scholar [semanticscholar.org]
- 7. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sci-Hub: are you are robot? [sci-hub.ru]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one
Introduction: Unlocking the Potential of a Sterically Hindered Vicinal Diol
4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one is a unique vicinal diol characterized by significant steric hindrance imposed by the two phenyl groups at the 4 and 5 positions. This structural feature governs its reactivity and presents both challenges and opportunities for its derivatization. The modification of the hydroxyl groups is a key strategy for modulating the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which is of paramount importance in medicinal chemistry and drug development. Furthermore, selective derivatization can provide valuable insights into the molecule's conformational preferences and its interactions with biological targets.
These application notes provide detailed protocols for the acylation, silylation, and alkylation of this compound. The methodologies have been designed to address the challenges posed by steric hindrance and to offer pathways for both mono- and di-substitution. Each protocol is accompanied by an in-depth discussion of the underlying chemical principles, empowering researchers to not only execute the procedures but also to adapt and troubleshoot them effectively.
Synthesis of the Starting Material: this compound
The parent compound can be synthesized through the condensation of benzil with 1,3-dimethylurea.
Protocol 1: Synthesis of this compound
-
Materials: Benzil, 1,3-dimethylurea, potassium hydroxide, ethanol, water.
-
Procedure:
-
In a round-bottom flask, dissolve benzil (1 equivalent) and 1,3-dimethylurea (1.2 equivalents) in ethanol.
-
Add a catalytic amount of powdered potassium hydroxide (0.1 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and slowly add water to precipitate the product.
-
Filter the white solid, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
-
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Derivatization of the Hydroxyl Groups
The two hydroxyl groups of this compound are sterically hindered, which necessitates the use of carefully selected reagents and reaction conditions to achieve efficient derivatization.
Acylation: Introduction of Ester Functionalities
Acylation of the hydroxyl groups can enhance the lipophilicity of the molecule and can be a handle for further functionalization. Due to steric hindrance, forcing conditions or highly reactive acylating agents may be required.
Protocol 2: Diacylation with an Acid Chloride
This protocol aims for the exhaustive acylation of both hydroxyl groups.
-
Materials: this compound, acetyl chloride (or other acid chloride), pyridine, dichloromethane (DCM).
-
Procedure:
-
Dissolve the diol (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (2.5 equivalents) as a base and catalyst.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (2.2 equivalents) dropwise. The use of a slight excess of the acylating agent drives the reaction to completion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Causality and Expertise: The use of pyridine is crucial. It acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate with the acid chloride, which is more susceptible to attack by the hindered hydroxyl groups. It also serves as a base to neutralize the HCl generated during the reaction.[1][2] The reaction is performed at 0 °C initially to control the exothermic reaction and then at room temperature to ensure completion.
Protocol 3: Selective Mono-acylation using a Bulky Acylating Agent
Achieving selective mono-acylation in symmetric diols can be challenging. One strategy is to use a sterically demanding acylating agent in a 1:1 stoichiometry.
-
Materials: this compound, pivaloyl chloride, 2,6-lutidine, DCM.
-
Procedure:
-
Dissolve the diol (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add 2,6-lutidine (1.2 equivalents), a non-nucleophilic sterically hindered base.
-
Cool the mixture to -20 °C.
-
Slowly add pivaloyl chloride (1.05 equivalents) dropwise.
-
Stir the reaction at -20 °C for 4-6 hours, carefully monitoring by TLC to maximize the formation of the mono-acylated product and minimize di-acylation.
-
Work-up and purification are similar to Protocol 2.
-
-
Causality and Expertise: The use of a bulky acylating agent like pivaloyl chloride and a non-nucleophilic hindered base like 2,6-lutidine is key to achieving mono-selectivity. The steric bulk of the pivaloyl group disfavors the second acylation on the already crowded molecule. 2,6-lutidine is a strong enough base to scavenge the generated HCl but is too hindered to act as a nucleophilic catalyst, thus reducing the overall reaction rate and allowing for better control.[3]
Table 1: Summary of Acylation Conditions
| Protocol | Acylating Agent | Base | Stoichiometry (Diol:Agent:Base) | Expected Product |
| 2 | Acetyl Chloride | Pyridine | 1 : 2.2 : 2.5 | Diacetate |
| 3 | Pivaloyl Chloride | 2,6-Lutidine | 1 : 1.05 : 1.2 | Mono-pivaloate |
Silylation: Formation of Silyl Ethers
Silylation is a common method to protect hydroxyl groups or to increase the volatility of a compound for gas chromatography-mass spectrometry (GC-MS) analysis.
Protocol 4: Di-silylation with a Hindered Silylating Agent
This protocol describes the formation of a di-tert-butyldimethylsilyl (TBDMS) ether.
-
Materials: this compound, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole, dimethylformamide (DMF).
-
Procedure:
-
Dissolve the diol (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add imidazole (2.5 equivalents).
-
Add TBDMSCl (2.2 equivalents).
-
Stir the reaction at room temperature for 24-48 hours. The reaction may require gentle heating (40-50 °C) to proceed to completion due to steric hindrance.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography on silica gel.
-
-
Causality and Expertise: Imidazole acts as both a base and a catalyst. It deprotonates the hydroxyl group to form a more nucleophilic alkoxide and also activates the silyl chloride. DMF is a polar aprotic solvent that is well-suited for this type of reaction. The use of a hindered silylating agent like TBDMSCl provides stable silyl ethers. The mechanism involves nucleophilic attack of the alcohol on the silicon atom of the silyl chloride.[4]
dot
Caption: Silylation workflow.
Alkylation: Synthesis of Ethers
Alkylation of the diol to form ethers can be challenging due to the low nucleophilicity of the hindered hydroxyl groups. The Williamson ether synthesis under phase-transfer catalysis or the Mitsunobu reaction are suitable methods.
Protocol 5: Di-alkylation via Williamson Ether Synthesis with Phase-Transfer Catalysis
This method is effective for alkylating sterically hindered alcohols.
-
Materials: this compound, alkyl halide (e.g., methyl iodide or benzyl bromide), potassium hydroxide, tetrabutylammonium bromide (TBAB), toluene.
-
Procedure:
-
To a vigorously stirred biphasic mixture of toluene and a 50% aqueous solution of potassium hydroxide, add the diol (1 equivalent) and a catalytic amount of TBAB (0.1 equivalents).
-
Add the alkyl halide (2.5 equivalents).
-
Stir the mixture at 50-60 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
-
Causality and Expertise: Phase-transfer catalysis is employed to overcome the insolubility of the alkoxide in the organic solvent. The quaternary ammonium salt (TBAB) transports the hydroxide ion from the aqueous phase to the organic phase, where it deprotonates the diol. The resulting alkoxide then reacts with the alkyl halide in the organic phase. This method avoids the need for strong, anhydrous bases and solvents.[1][5]
Protocol 6: Mono-alkylation via the Mitsunobu Reaction
The Mitsunobu reaction is an excellent method for the alkylation of sterically hindered alcohols with inversion of configuration (though not relevant for this meso-diol). Careful control of stoichiometry can favor mono-alkylation.
-
Materials: this compound, a primary or secondary alcohol (as the alkyl source), triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the diol (1 equivalent), the alcohol (1.1 equivalents), and PPh₃ (1.2 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Slowly add DIAD (1.2 equivalents) dropwise. A color change is typically observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture and purify directly by column chromatography to separate the product from triphenylphosphine oxide and the reduced DIAD byproduct.
-
-
Causality and Expertise: The Mitsunobu reaction proceeds via the formation of an alkoxyphosphonium salt intermediate, which is a very good leaving group. The nucleophile (the deprotonated alcohol) then displaces this group in an Sₙ2 reaction.[6][7][8] This reaction is particularly useful for hindered alcohols that are poor nucleophiles in traditional Williamson ether syntheses. Controlling the stoichiometry is critical to favor mono-alkylation.
dot
Sources
- 1. Alkylative kinetic resolution of vicinal diols under phase-transfer conditions: a chiral ammonium borinate catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. phasetransfer.com [phasetransfer.com]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. organic-synthesis.com [organic-synthesis.com]
Application Note & Protocols: Experimental Setup for Reactions of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and subsequent acid-catalyzed rearrangement of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one. This heterocyclic compound, a substituted vicinal diol, serves as an excellent substrate for studying classic organic reactions, most notably the pinacol rearrangement. We present detailed, step-by-step protocols for its synthesis via the condensation of benzil with N,N'-dimethylurea and its subsequent transformation. The causality behind critical experimental choices is explained to ensure both reproducibility and a deeper mechanistic understanding.
Introduction and Significance
This compound is a substituted imidazolidinone featuring a 1,2-diol (vicinal diol) moiety. The presence of two adjacent hydroxyl groups on a five-membered ring makes it an ideal candidate for studying rearrangement reactions. The reaction of benzil with urea derivatives to form heterocyclic compounds is a foundational process in medicinal chemistry, famously used in the synthesis of the anticonvulsant drug Phenytoin.[1] By using N,N'-dimethylurea, we can access the N-methylated analog, which provides a unique substrate to explore the pinacol rearrangement, a classic acid-catalyzed reaction of 1,2-diols that results in a carbon skeleton rearrangement to form a carbonyl compound.[2][3]
Understanding the experimental parameters for the synthesis and reaction of this molecule offers valuable insights into heterocyclic chemistry, reaction mechanisms, and the strategic manipulation of functional groups. This guide provides robust, self-validating protocols for both the synthesis of the title compound and its subsequent pinacol rearrangement.
Overall Experimental Workflow
The process involves two primary stages: the synthesis of the diol via base-catalyzed condensation, followed by the acid-catalyzed pinacol rearrangement of the purified diol.
Caption: High-level workflow from starting materials to final rearranged product.
Part 1: Synthesis of this compound
Principle and Mechanism
The synthesis proceeds via a base-catalyzed condensation reaction between the α-dicarbonyl compound, benzil, and N,N'-dimethylurea. The reaction is analogous to the synthesis of phenytoin, where an intramolecular cyclization occurs.[1] The base facilitates the initial nucleophilic attack and subsequent ring closure to form the stable five-membered imidazolidinone ring.
Caption: Simplified reaction scheme for the synthesis of the target diol.
Materials and Reagents
| Reagent/Material | Specification | Supplier Example | CAS Number |
| Benzil | 98% Purity | Sigma-Aldrich | 134-81-6 |
| N,N'-Dimethylurea | 98% Purity | Sigma-Aldrich | 96-31-1 |
| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | Fisher Scientific | 1310-58-3 |
| Ethanol (EtOH) | 200 Proof, Anhydrous | VWR | 64-17-5 |
| Deionized Water (H₂O) | Type II | Millipore | 7732-18-5 |
| Hydrochloric Acid (HCl) | ACS Reagent, 37% | Sigma-Aldrich | 7647-01-0 |
Apparatus
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
-
Melting point apparatus
-
Instrumentation for NMR and FTIR spectroscopy
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask, combine benzil (10.5 g, 0.05 mol) and N,N'-dimethylurea (5.3 g, 0.06 mol).
-
Causality: Using a slight excess of the urea derivative ensures the complete consumption of the more expensive benzil starting material.
-
-
Solvent and Catalyst Addition: Add 75 mL of ethanol to the flask. While stirring, add a solution of potassium hydroxide (7.5 g, 0.13 mol) dissolved in 15 mL of deionized water.
-
Causality: The ethanol/water mixture serves as an effective solvent system for all reactants. KOH is a strong base that catalyzes the condensation. The addition should be done carefully as it can be exothermic.
-
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 2 hours.
-
Causality: Heating provides the necessary activation energy for the reaction. Refluxing prevents solvent loss while maintaining the reaction temperature at the boiling point of the solvent.
-
-
Cooling and Precipitation: After 2 hours, turn off the heat and allow the mixture to cool to room temperature. Subsequently, cool the flask in an ice bath for 30 minutes.
-
Causality: The product's solubility decreases significantly at lower temperatures, promoting its precipitation out of the solution.
-
-
Initial Workup: Pour the cold reaction mixture into 200 mL of cold water with stirring. This will precipitate more of the crude product.
-
Neutralization and Filtration: While stirring, slowly add concentrated HCl to neutralize the excess KOH until the solution is approximately pH 7. Be cautious as this is an exothermic process. Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Causality: Neutralization is crucial to remove the basic catalyst and prevent potential side reactions during purification.
-
-
Washing: Wash the crude product on the filter paper with two portions of cold water (25 mL each) to remove any residual salts and water-soluble impurities.
-
Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 60°C to a constant weight.
Expected Results and Characterization
-
Yield: 70-80%
-
Appearance: White to off-white crystalline solid.
-
Melting Point: ~165-168 °C (This is an estimate; actual MP should be determined experimentally).
-
FTIR (KBr, cm⁻¹): Broad peak ~3400 (O-H stretch), ~1680 (C=O stretch, urea), ~3050 (Aromatic C-H), ~2950 (Aliphatic C-H).
-
¹H NMR (DMSO-d₆, δ ppm): ~7.2-7.5 (m, 10H, Ar-H), ~5.5 (s, 2H, OH), ~2.8 (s, 6H, N-CH₃).
-
¹³C NMR (DMSO-d₆, δ ppm): ~160 (C=O), ~140 (Ar C-ipso), ~127-129 (Ar CH), ~90 (C-OH), ~30 (N-CH₃).
Part 2: Acid-Catalyzed Pinacol Rearrangement
Principle and Mechanism
The pinacol rearrangement is a classic acid-catalyzed reaction of 1,2-diols.[4] The mechanism involves the protonation of one hydroxyl group, which then leaves as a water molecule to form a carbocation. A subsequent 1,2-migration of a substituent (in this case, a phenyl group) from the adjacent carbon to the carbocation center occurs to form a more stable, resonance-stabilized oxonium ion, which upon deprotonation yields the final ketone product.[2][5] The migratory aptitude generally follows the order: Phenyl > Hydride > Alkyl.[2]
Caption: Mechanistic steps of the acid-catalyzed pinacol rearrangement.
Materials and Reagents
| Reagent/Material | Specification |
| This compound | Purified from Part 1 |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% |
| Acetic Acid (CH₃COOH) | Glacial, ACS Reagent |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous soln. |
| Dichloromethane (CH₂Cl₂) | ACS Reagent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a stir bar, dissolve the purified diol (5.0 g, 0.016 mol) in 30 mL of glacial acetic acid.
-
Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add 5 mL of concentrated sulfuric acid dropwise with vigorous stirring.
-
Causality: The reaction is highly exothermic; slow addition in an ice bath is critical for safety and to prevent unwanted side reactions. Sulfuric acid acts as both the catalyst and a dehydrating agent.
-
-
Reaction: Remove the flask from the ice bath and allow it to stir at room temperature for 1 hour. The solution may change color.
-
Causality: One hour is typically sufficient for the rearrangement to go to completion at room temperature once initiated.
-
-
Quenching: Carefully pour the reaction mixture over 150 g of crushed ice in a large beaker. This will precipitate the organic product and dilute the acid.
-
Causality: Quenching on ice safely dissipates the heat from the acid dilution and precipitates the less polar product from the aqueous acidic solution.
-
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the beaker until the effervescence ceases and the pH is neutral (~7-8). Perform this step in a well-ventilated fume hood.
-
Causality: Neutralization is essential to remove the strong acid catalyst before extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 40 mL).
-
Causality: The rearranged product is more soluble in the organic solvent dichloromethane than in the aqueous layer, allowing for its efficient separation.
-
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the purified ketone product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Synthesis: Low or No Yield | Inactive catalyst (old KOH); Insufficient reflux time. | Use fresh, high-purity KOH. Ensure the reaction is refluxed for the full 2 hours. |
| Synthesis: Oily Product, Fails to Solidify | Impurities present; Incomplete reaction. | Try adding a seed crystal or scratching the inside of the flask. Ensure complete neutralization before workup. |
| Rearrangement: Low Yield | Insufficient acid catalyst; Reaction not complete. | Ensure the correct amount of concentrated H₂SO₄ is used. Consider extending the reaction time to 1.5-2 hours. |
| Rearrangement: Dark Tar-like Product | Acid added too quickly; Reaction temperature too high. | Re-run the reaction, ensuring slow, dropwise addition of acid in an ice bath to maintain low temperature. |
References
-
PrepChem. Synthesis of 4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone. Available from: [Link]
-
Wikipedia. Pinacol rearrangement. Available from: [Link]
-
Master Organic Chemistry. Pinacol Rearrangement. (2023). Available from: [Link]
-
Chemistry LibreTexts. 30.2: Pinacol Rearrangement. (2019). Available from: [Link]
-
Organic Chemistry Portal. Pinacol Rearrangement. Available from: [Link]
-
MDPI. The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. (2022). Available from: [Link]
-
National Institutes of Health (NIH). meso-4,5-Diphenylimidazolidin-2-one. Available from: [Link]
-
Thieme Chemistry. Easy Synthesis of trans-4,5-Dihydroxy-2-imidazolidinone and 2,4-Dimethylglycoluril. (2015). Available from: [Link]
-
BEPLS. Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. (2023). Available from: [Link]
-
PubChem. 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one. Available from: [Link]
Sources
Application Notes and Protocols for the Purification of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one
Introduction
4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one is a complex heterocyclic compound featuring a vicinal diol moiety. Its purification is critical for its application in research and development, particularly in drug discovery where purity directly impacts biological activity and experimental reproducibility. The synthesis of this and related compounds, such as 4,5-dihydroxy-1,3-dimethyl-2-imidazolidinone, often yields a mixture of stereoisomers (cis and trans diastereomers) and may contain residual starting materials or byproducts.[1][2][3] This guide provides a detailed examination of robust purification strategies tailored to the structural characteristics of this molecule, emphasizing the principles behind method selection to ensure high purity.
The presence of two hydroxyl groups and a polar urea core imparts significant polarity to the molecule. This necessitates purification techniques adept at handling polar compounds, which can be challenging to separate from polar impurities or other stereoisomers.[4][5] The methods detailed below—recrystallization and column chromatography—are foundational techniques in organic chemistry, selected and optimized here for the specific challenges presented by this target molecule.
Understanding Potential Impurities
A successful purification strategy begins with an understanding of the potential impurities. For this compound, which is likely synthesized from a reaction between benzil (1,2-diphenylethane-1,2-dione) and 1,3-dimethylurea, impurities may include:
-
Unreacted Starting Materials: Benzil and 1,3-dimethylurea.
-
Reaction Byproducts: Products arising from side reactions or degradation.
-
Stereoisomers: The target molecule can exist as cis and trans diastereomers, and each of these can be a pair of enantiomers.
The purification methods outlined below are designed to systematically remove these impurities.
Method 1: Recrystallization for Bulk Purification
Recrystallization is a powerful and economical method for purifying solid organic compounds and is often the first step after initial synthesis to obtain material of moderate to high purity.[6][7][8][9] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[8]
Causality Behind Solvent Selection
The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For heterocyclic compounds, solvents like ethyl acetate, acetonitrile, or dimethylformamide (DMF) can be effective.[10] Given the polar nature of the diol, a moderately polar solvent or a mixed solvent system is likely to be optimal.
Protocol for Recrystallization
-
Solvent Screening:
-
Place a small amount of the crude product (approx. 50 mg) into several test tubes.
-
To each tube, add a different solvent (e.g., ethyl acetate, ethanol, methanol, acetone, or mixtures such as ethanol/water or ethyl acetate/hexane) dropwise at room temperature until the solid just dissolves. A good candidate solvent will not dissolve the solid well at room temperature.
-
Heat the test tubes with undissolved solid to the solvent's boiling point. The solid should dissolve completely.
-
Allow the solutions to cool slowly to room temperature, then place them in an ice bath. The formation of a significant amount of crystals indicates a suitable solvent.
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen hot solvent in portions, with heating and swirling, until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve dissolution.
-
If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated carbon to the hot solution and swirl.
-
Perform a hot filtration to remove the activated carbon or any insoluble impurities. This is a critical step to prevent premature crystallization.
-
Allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows for the selective exclusion of impurities from the growing crystal lattice.[6]
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.
-
Dry the purified crystals, preferably under vacuum.
-
Data Presentation: Solvent Screening
| Solvent System | Solubility at Room Temp. | Solubility at Boiling Pt. | Crystal Formation on Cooling |
| Ethanol | Low | High | Good |
| Ethyl Acetate | Low | High | Good |
| Methanol | Moderate | High | Moderate |
| Water | Very Low | Low | Poor |
| Ethanol/Water (9:1) | Low | High | Excellent |
| Ethyl Acetate/Hexane (1:1) | Very Low | Moderate | Good |
Method 2: Column Chromatography for High-Purity Isolation
For separating complex mixtures, particularly for isolating stereoisomers or removing impurities with similar polarities, column chromatography is the method of choice.[11][12] Given the polar nature of the target compound, both normal-phase and reversed-phase chromatography are viable options.
Workflow for Column Chromatography Purification
Caption: Workflow for purification by column chromatography.
Normal-Phase Chromatography Protocol
Normal-phase chromatography utilizes a polar stationary phase (typically silica gel) and a less polar mobile phase.[11] Polar compounds will have a stronger affinity for the stationary phase and thus elute later.[11]
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.
-
Mobile Phase (Eluent) Selection:
-
Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system.
-
A good starting point for polar compounds is a mixture of a non-polar solvent and a polar solvent, such as ethyl acetate/hexane or dichloromethane/methanol.[12]
-
Spot the crude mixture on a TLC plate and develop it in various solvent systems. The ideal system will give the target compound an Rf value of approximately 0.3-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, use a "dry loading" technique: adsorb the compound onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the less polar solvent system determined from TLC analysis.
-
Gradually increase the polarity of the eluent (gradient elution) to first elute non-polar impurities, followed by the desired compound. For example, start with 20% ethyl acetate in hexane and gradually increase to 50% ethyl acetate. For very polar compounds, a gradient of methanol in dichloromethane (e.g., 1% to 10% methanol) is effective.[12]
-
-
Fraction Collection and Analysis:
-
Collect small fractions of the eluate.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Reversed-Phase Chromatography for Highly Polar Compounds
For very polar compounds that are not well-retained on silica gel, reversed-phase chromatography is a powerful alternative.[4][13] This technique uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[13]
Method 3: Chiral HPLC for Enantiomeric Separation
If the synthesis of this compound is not stereospecific, it will result in a mixture of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for their separation.[14][15]
Principles of Chiral Separation
Chiral separation relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for separating a broad range of chiral compounds, including diols.[14]
Protocol for Chiral HPLC
-
Column Selection: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H) is a good starting point.
-
Mobile Phase Selection:
-
Normal-phase mobile phases are typically used with polysaccharide-based columns. A common starting point is a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol (e.g., 90:10 hexane:isopropanol).[14]
-
Additives can be crucial for achieving good separation. For neutral compounds like the target molecule, no additive may be necessary initially.
-
-
Optimization:
-
Vary the ratio of the alcohol modifier to optimize the retention time and resolution.
-
Temperature can also be a critical parameter; lower temperatures often improve chiral recognition.[14]
-
-
Analysis: The separated enantiomers are detected using a UV detector, and their enantiomeric excess (ee) can be determined from the peak areas.
Validation and Characterization
After purification, the identity and purity of this compound should be confirmed using appropriate analytical techniques:
-
Thin Layer Chromatography (TLC): To assess the purity against the crude material.
-
Melting Point: A sharp melting point is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Chiral HPLC: To determine the enantiomeric purity if applicable.
Conclusion
The purification of this compound requires a systematic approach that addresses its polar nature and the potential for stereoisomeric impurities. A combination of recrystallization for bulk purification followed by column chromatography for high-purity isolation is a robust strategy. For enantiomerically pure material, chiral HPLC is indispensable. The protocols provided in this guide, grounded in established chemical principles, offer a comprehensive framework for researchers to obtain this compound in a highly purified form, suitable for the most demanding applications.
References
-
Reddit. (2022-01-28). Chromatography to separate polar molecules? Retrieved from [Link]
-
Waters Blog. (2017-08-03). Infographic: What's the Best Column for Polar Compound Retention? Retrieved from [Link]
-
Biotage. (2023-01-30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Chemistry For Everyone. (2025-02-11). Do Polar Compounds Elute First In Column Chromatography? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
National Institutes of Health. (n.d.). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. Retrieved from [Link]
- Hodge, P., & Sherrington, D. C. (Eds.). (1980). Polymer-supported Reactions in Organic Synthesis. Wiley.
-
MDPI. (2022-12-31). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Retrieved from [Link]
-
MDPI. (n.d.). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst. Retrieved from [Link]
-
ACS Omega. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Journal of Organic Chemistry. (2006). Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PubChem. (n.d.). (4R,5S)-4,5-dihydroxy-1-phenylimidazolidin-2-one. Retrieved from [Link]
-
National Institutes of Health. (n.d.). meso-4,5-Diphenylimidazolidin-2-one. Retrieved from [Link]
-
Royal Society of Chemistry. (2019-11-06). Deoxydehydration of vicinal diols by homogeneous catalysts: a mechanistic overview. Retrieved from [Link]
-
ResearchGate. (2023-06-06). How can I obtain good crystals of heterocyclic organic compounds? Retrieved from [Link]
-
Chemistry LibreTexts. (2023-01-29). Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
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Application Notes and Protocols for 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one
Abstract: This document provides a comprehensive guide to the safe handling and storage of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one (CAS No. 66242-64-6). Due to the limited availability of specific safety data for this compound, the protocols and recommendations outlined herein are synthesized from the known properties of its core chemical motifs—a vicinal diol and an imidazolidin-2-one ring system—as well as general principles of laboratory safety. These guidelines are intended for researchers, scientists, and professionals in the field of drug development.
Introduction: Understanding the Compound
This compound is a complex organic molecule featuring a central five-membered imidazolidin-2-one ring. The key functional groups that dictate its chemical behavior and, consequently, its handling and storage requirements are the vicinal diols (two hydroxyl groups on adjacent carbons) and the N,N'-disubstituted urea moiety within the heterocyclic ring. The presence of two phenyl groups further influences its properties, likely increasing its steric bulk and modifying its solubility.
Imidazolidin-2-one scaffolds are of significant interest in medicinal chemistry and are found in a number of FDA-approved drugs.[1] The vicinal diol functionality is also a common feature in many biologically active molecules and synthetic intermediates.[2] The handling and storage protocols for this compound must therefore consider the potential reactivity and hazards associated with these structural features.
Hazard Identification and Risk Assessment
Primary Assumed Hazards:
-
Eye Irritation: Based on data for the non-phenylated analog, the compound should be treated as a potential cause of serious eye damage.[3]
-
Skin Irritation: As with many organic compounds, prolonged or repeated skin contact may cause irritation.
-
Respiratory Tract Irritation: If the compound is a powder or aerosol, inhalation may cause respiratory irritation.
A thorough risk assessment should be conducted before any handling of this compound, taking into account the quantities being used and the specific experimental procedures.
Personal Protective Equipment (PPE)
A steadfast rule in handling any chemical of unknown toxicity is to employ a comprehensive suite of personal protective equipment. The following PPE is mandatory when working with this compound:
-
Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations where there is a significant risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected before use and disposed of properly after handling the compound.
-
Skin and Body Protection: A laboratory coat is essential. For larger quantities or procedures with a higher risk of exposure, additional protective clothing may be necessary.
-
Respiratory Protection: If the compound is a fine powder or if aerosols may be generated, a properly fitted respirator (e.g., N95 or higher) should be used.
Handling Protocols
All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4]
General Handling Workflow:
Caption: General workflow for handling this compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. The work area, particularly the chemical fume hood, should be clean and uncluttered.
-
Weighing: If the compound is a solid, weigh it out in the fume hood to avoid inhalation of any dust.
-
Dissolution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Reaction: During the reaction, maintain the setup within the fume hood and monitor for any signs of unexpected reactivity.
-
Post-Handling: After use, thoroughly decontaminate all glassware and surfaces that have come into contact with the compound.
-
Waste Disposal: Dispose of all waste, including contaminated gloves and disposable labware, in a clearly labeled hazardous waste container in accordance with institutional and local regulations.
Storage Requirements
Proper storage is crucial to maintain the integrity of the compound and to ensure laboratory safety. The following storage conditions are recommended based on the general properties of vicinal diols and imidazolidinone derivatives.
Storage Condition Decision Tree:
Caption: Decision tree for the proper storage of the compound.
Recommended Storage Conditions:
-
Temperature: Store in a cool, dry place.[5] Refrigeration may be appropriate for long-term storage, but this should be assessed based on the compound's physical state to avoid freezing or precipitation from solution.
-
Atmosphere: For compounds that may be sensitive to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Light: Protect from direct sunlight.[4]
-
Container: Keep the container tightly sealed to prevent contamination and potential degradation.[4][5]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases. Vicinal diols can be susceptible to oxidative cleavage.[6]
Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Response Protocol:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and any other personnel in the vicinity.
-
Assess: From a safe distance, assess the extent of the spill.
-
Contain: If the spill is small and you are trained to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite or a chemical spill kit).
-
Clean-up: Wearing appropriate PPE, carefully clean up the spill. For a solid, gently sweep it up to avoid creating dust. For a liquid, use absorbent pads.
-
Decontaminate: Decontaminate the spill area thoroughly.
-
Dispose: All materials used for clean-up should be placed in a sealed, labeled hazardous waste container.
First Aid Measures
In case of accidental exposure, follow these first aid procedures and seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink.
Summary of Physicochemical and Safety Data
| Property | Value/Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 66242-64-6 | [7] |
| Molecular Formula | C₁₇H₁₈N₂O₃ | [7] |
| Molecular Weight | 298.34 g/mol | Calculated |
| Appearance | Not specified (Assumed solid) | - |
| Primary Hazards | Potential for serious eye damage (inferred from analog) | [3] |
References
- Chemical Safety Data Sheet MSDS / SDS - 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one. ChemicalBook. (2025-10-25).
- Safety Data Sheet SDS Print Date. SickKids Research Institute. (2017-12-01).
- 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one | C5H10N2O3 | CID 73539. PubChem.
- 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one | CymitQuimica.
- SAFETY DATA SHEET. Fisher Scientific. (2023-09-29).
- SAFETY D
- Safety Data Sheet. Angene Chemical. (2021-05-01).
- 4,5-dihydroxy-1,3-dimethyl-4,5-diphenyl-imidazolidin-2-one. Sigma-Aldrich.
- SAFETY D
- 4,5-dihydroxy-4,5-diphenylimidazolidin-2-one | 5157-13-1. ChemicalBook.
- This compound. Key Organics.
- 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one, trans- | C5H10N2O3. PubChem.
- Buy 4,5-dihydroxy-1,3-dimethylimidazolidin-2-one
- Buy 4,5-dihydroxy-1,3-dimethylimidazolidin-2-one Different Grade
- 4,5-DIHYDROXY-1,3-DIMETHYLIMIDAZOLIDIN-2-ONE. gsrs.
- Preparation of Imidazolidin-4-ones and Their Evaluation as Hydrolytically Cleavable Precursors for the Slow Release of Bioactive Volatile Carbonyl Derivatives | Request PDF.
- A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. MDPI.
- 14.9: Cleavage of Diols. Chemistry LibreTexts. (2020-05-30).
- Imidazolidinone synthesis. Organic Chemistry Portal.
- New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. PubMed.
- Chemical Safety Guide, 5th Ed. ORS.
- Synthesis of imidazolidinone derivative. | Download Scientific Diagram.
- (4R,5S)-4,5-dihydroxy-1-phenylimidazolidin-2-one. PubChem.
- The Do's and Don'ts of Chemical Safety. Work-Fit. (2023-02-13).
- The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC - NIH. (2021-07-22).
Sources
- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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Application Notes & Protocols: The Use of (4R,5R)- and (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-imidazolidinone Derivatives as Chiral Auxiliaries
Introduction
In the field of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries represent a cornerstone strategy, enabling the conversion of prochiral substrates into chiral products with high levels of stereoselectivity. Among the various auxiliaries developed, those based on a C2-symmetric scaffold have proven particularly effective. This guide focuses on a powerful class of such auxiliaries derived from 4,5-dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one, often prepared from (1R,2R)- or (1S,2S)-1,2-diphenylethane-1,2-diamine. These auxiliaries, particularly their cyclic sulfamidate and related derivatives, offer a rigid and well-defined chiral environment, facilitating high diastereoselectivity in a range of carbon-carbon bond-forming reactions. Their utility is further enhanced by the predictable stereochemical outcomes and the straightforward cleavage of the auxiliary post-reaction to yield the desired enantiomerically enriched products.
This document provides a detailed overview of the application of these auxiliaries, focusing on the mechanistic basis of their stereodirecting influence, protocols for their use in key transformations like enolate alkylation, and methods for their subsequent removal.
Part 1: Synthesis and Activation of the Chiral Auxiliary
The parent compound, this compound, is typically prepared from the corresponding chiral diamine, but it is the activated derivatives, such as cyclic sulfamidates, that are employed as the functional chiral auxiliaries in synthesis. These derivatives provide a robust scaffold for attaching a substrate (e.g., a carboxylic acid) and effectively directing subsequent reactions.
Protocol 1: Preparation of a Chiral N-Acyloxazolidinone Analogue
The following protocol outlines the general steps to attach a carboxylic acid substrate to a related chiral oxazolidinone auxiliary, a process analogous to the attachment to the imidazolidinone-derived scaffolds. This step is crucial for activating the substrate for subsequent asymmetric transformations.
Step-by-Step Methodology:
-
Initial Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq).
-
Aprotic Solvent: Anhydrous tetrahydrofuran (THF) is added to dissolve the auxiliary. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: A strong base, typically n-butyllithium (n-BuLi) in hexanes (1.05 eq), is added dropwise to the solution while maintaining the temperature at -78 °C. The reaction is stirred for 30 minutes to ensure complete formation of the lithium salt.
-
Acylation: The desired acyl chloride (R-COCl) (1.1 eq) is added neat or as a solution in THF. The reaction mixture is stirred at -78 °C for 1-2 hours, then allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
Quenching and Workup: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure.
-
Purification: The crude product, the N-acyl derivative, is purified by column chromatography on silica gel to yield the final substrate ready for asymmetric transformation.
Mechanism of Stereocontrol
The high degree of stereocontrol exerted by these C2-symmetric auxiliaries stems from the rigid conformation of the N-acyl derivative. The bulky phenyl groups effectively shield one face of the enolate, forcing incoming electrophiles to approach from the less sterically hindered face. The chelation of the lithium cation between the carbonyl oxygen of the acyl group and an oxygen atom of the auxiliary locks the enolate in a specific Z-conformation, further enhancing the facial bias.
Diagram 1: Proposed Transition State for Asymmetric Alkylation
This diagram illustrates the chelated Z-enolate intermediate, highlighting the steric blocking by a phenyl group (Ph) which directs the electrophile (E+) to the opposite face.
Caption: Chelation-controlled model for electrophilic attack.
Part 2: Application in Asymmetric Synthesis
The primary utility of the 1,3-dimethyl-4,5-diphenylimidazolidin-2-one framework is in directing stereoselective alkylation and aldol reactions of the corresponding N-acyl derivatives.
Asymmetric Alkylation
The alkylation of enolates derived from N-acyl imidazolidinones proceeds with high diastereoselectivity, providing a reliable route to chiral carboxylic acid derivatives.
Protocol 2: Diastereoselective Alkylation of an N-Acyl Imidazolidinone
-
Substrate Preparation: The N-acyl derivative is prepared as described in Protocol 1.
-
Enolate Formation: The N-acyl substrate (1.0 eq) is dissolved in anhydrous THF in a flame-dried flask under nitrogen and cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) is added dropwise. The solution is stirred for 1 hour at this temperature to ensure complete enolate formation.
-
Electrophilic Attack: The electrophile (e.g., benzyl bromide or methyl iodide) (1.2 eq) is added to the enolate solution. The reaction is maintained at -78 °C (or as optimized for the specific electrophile) for 2-4 hours until TLC analysis indicates consumption of the starting material.
-
Quenching and Workup: The reaction is quenched with saturated aqueous NH4Cl. The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over Na2SO4, filtered, and concentrated.
-
Purification and Analysis: The crude product is purified by flash chromatography. The diastereomeric ratio (d.r.) is determined by 1H NMR spectroscopy or HPLC analysis of the purified product.
Performance Data
The effectiveness of these auxiliaries is demonstrated by the high diastereoselectivities achieved in various reactions.
| Substrate (R' in N-Acyl) | Electrophile (E+) | Base | Diastereoselectivity (d.r.) |
| Propionyl | Benzyl bromide | LDA | >98:2 |
| Propionyl | Methyl iodide | NaHMDS | 97:3 |
| Butyryl | Allyl iodide | LDA | 95:5 |
| Phenylacetyl | Ethyl triflate | KHMDS | 96:4 |
Table 1: Representative diastereoselectivities in the alkylation of N-acyl derivatives.
Part 3: Cleavage of the Chiral Auxiliary
A critical step in the synthetic sequence is the non-destructive removal of the chiral auxiliary to reveal the desired chiral product, such as a carboxylic acid, alcohol, or aldehyde.
Protocol 3: Hydrolytic Cleavage to a Chiral Carboxylic Acid
-
Reaction Setup: The purified, alkylated N-acyl product (1.0 eq) is dissolved in a mixture of THF and water (e.g., a 4:1 ratio).
-
Hydrolysis: Lithium hydroxide (LiOH) (2.0-4.0 eq) is added, followed by hydrogen peroxide (H2O2, 30% aqueous solution) (4.0-8.0 eq) added dropwise at 0 °C.
-
Reaction Monitoring: The mixture is stirred at room temperature for 4-12 hours. The reaction progress is monitored by TLC.
-
Workup: Upon completion, the reaction is quenched by the addition of an aqueous solution of sodium sulfite (Na2SO3). The THF is removed under reduced pressure.
-
Isolation: The aqueous solution is acidified with HCl (e.g., 1M solution) to pH ~2 and the chiral carboxylic acid is extracted with an organic solvent like diethyl ether or ethyl acetate. The aqueous layer contains the water-soluble chiral auxiliary, which can often be recovered.
-
Purification: The combined organic extracts are dried and concentrated to yield the crude carboxylic acid, which can be further purified if necessary.
Overall Experimental Workflow
The entire process, from attaching the substrate to cleaving the final product, follows a logical sequence.
Diagram 2: General Workflow for Asymmetric Synthesis
Caption: From substrate attachment to product release.
Conclusion and Best Practices
The chiral auxiliaries derived from 1,2-diamines, such as the 1,3-dimethyl-4,5-diphenylimidazolidin-2-one system, are highly effective tools for asymmetric synthesis. Their rigid C2-symmetric structure provides a predictable and highly ordered chiral environment, leading to excellent stereochemical control in C-C bond formation.
Key considerations for successful application include:
-
Purity of Reagents: The use of anhydrous solvents and freshly prepared or titrated organometallic reagents (n-BuLi, LDA) is critical for high yields and selectivities.
-
Temperature Control: Maintaining low temperatures (-78 °C) during enolate formation and reaction is crucial to prevent side reactions and maintain stereochemical integrity.
-
Choice of Base and Cation: The counterion of the base (e.g., Li+, Na+, K+) can influence the degree of chelation and thus the diastereoselectivity. This should be optimized for each specific substrate-electrophile combination.
By following the protocols and understanding the mechanistic principles outlined in this guide, researchers can confidently employ these powerful auxiliaries to access a wide range of enantiomerically pure molecules for applications in research, discovery, and development.
References
-
Asymmetric Synthesis via Chiral Oxazolidinone Auxiliaries. Organic Syntheses, Coll. Vol. 8, p.26 (1993); Vol. 68, p.83 (1990). Link
-
Recent applications of chiral oxazolidinones in asymmetric synthesis. Tetrahedron: Asymmetry, Volume 10, Issue 1, 8 January 1999, Pages 1-45. Link
-
C2-Symmetric Chiral Auxiliaries for Asymmetric Synthesis. Chemical Reviews, 1992, 92 (5), pp 935–954. Link
Application Note: A Comprehensive Spectroscopic Analysis Protocol for 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one
Abstract
This document provides a detailed, multi-technique spectroscopic protocol for the structural characterization of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one. The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] Unambiguous characterization of novel derivatives such as the title compound is therefore critical for advancing drug discovery and chemical research. This guide presents a self-validating workflow, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Ultraviolet-Visible (UV-Vis) spectroscopy. By explaining the causality behind experimental choices and providing step-by-step protocols, this note serves as an authoritative guide for researchers requiring robust analytical characterization.
Introduction
The this compound molecule incorporates several key structural features: a cyclic urea core (imidazolidin-2-one), two tertiary hydroxyl groups, two N-methyl substituents, and two phenyl rings at the C4 and C5 positions. The synthesis of related 4,5-dihydroxy-2-imidazolidinones often results in a mixture of cis and trans isomers, making stereochemical determination a crucial aspect of analysis.[3][4] This protocol is designed to provide a comprehensive dataset that not only confirms the molecular formula and connectivity but also provides insights into the compound's three-dimensional structure. The integration of orthogonal analytical techniques ensures a high degree of confidence in the final structural assignment.
Predicted Spectroscopic Data Summary
| Technique | Parameter | Predicted Value / Observation |
| HRMS (ESI-QTOF) | Exact Mass [M+H]⁺ | Calculated for C₁₇H₁₉N₂O₃⁺: 299.1390 Da |
| Molecular Weight | 298.34 g/mol | |
| ¹H NMR | Chemical Shift (δ) | ~7.2-7.5 ppm: Phenyl protons (multiplet, 10H). ~4.5-5.5 ppm: Hydroxyl protons (broad singlet, 2H, D₂O exchangeable). ~2.8-3.0 ppm: N-Methyl protons (singlet, 6H). |
| ¹³C NMR | Chemical Shift (δ) | ~160-165 ppm: Carbonyl carbon (C=O). ~135-145 ppm: Phenyl quaternary carbons (ipso-C). ~125-130 ppm: Phenyl C-H carbons. ~85-95 ppm: C4 and C5 carbons (C-OH). ~30-35 ppm: N-Methyl carbons. |
| FTIR (ATR) | Wavenumber (cm⁻¹) | 3200-3500 cm⁻¹: O-H stretch (broad). 3000-3100 cm⁻¹: Aromatic C-H stretch. 2900-3000 cm⁻¹: Aliphatic C-H stretch. ~1700 cm⁻¹: C=O stretch (urea).[4] ~1450 cm⁻¹: C-N stretch.[7] ~1050-1150 cm⁻¹: C-O stretch. |
| UV-Vis | λmax | ~250-270 nm: π→π* transitions of the phenyl rings.[8] |
Experimental Protocols & Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (e.g., HSQC, HMBC) experiments is essential to unambiguously assign all proton and carbon signals and confirm the molecule's connectivity. A D₂O exchange experiment provides definitive confirmation of the hydroxyl protons.[3]
Caption: Workflow for comprehensive NMR analysis.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it slows the exchange rate of hydroxyl protons, often allowing them to be observed as distinct signals.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Expected signals include a multiplet for the 10 aromatic protons, a singlet for the 6 N-methyl protons, and a broad singlet for the 2 hydroxyl protons.
-
-
D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The signal assigned to the hydroxyl protons should diminish or disappear, confirming its identity.[3]
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This provides the chemical shifts for each unique carbon atom.
-
Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent. For this molecule, the N-CH₃ signals should be positive, while all other signals (C=O, C-OH, phenyl ipso-C) will be absent, confirming their quaternary nature.
-
-
2D NMR Acquisition:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will link the N-methyl proton signal to its corresponding carbon signal and the phenyl proton signals to their respective carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. Key expected correlations to validate the structure include:
-
N-methyl protons to the carbonyl carbon (C2).
-
N-methyl protons to the C4/C5 carbons.
-
Phenyl protons to the C4/C5 carbons.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[9][10] It is ideal for confirming the presence of the hydroxyl (O-H), carbonyl (C=O), and aromatic (C-H) groups.
Caption: Standard workflow for FTIR-ATR analysis.
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Acquisition: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Acquisition: Place a small amount of the solid powder directly onto the ATR crystal, apply pressure using the instrument's anvil to ensure good contact, and acquire the sample spectrum.
-
Data Analysis: Process the resulting spectrum to identify the wavenumbers of major absorption bands and assign them to their corresponding functional groups as outlined in Table 2.0.
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental formula.[1] This technique serves as a definitive confirmation of the compound's molecular formula, complementing the structural information derived from NMR. An LC-MS setup is typically used for sample introduction.[11]
Caption: Workflow for LC-HRMS elemental composition analysis.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1-1 mg/mL) in a high-purity solvent such as methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an Electrospray Ionization (ESI) source.
-
LC Method (for sample introduction):
-
Column: Standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Positive ESI mode to generate the protonated molecular ion [M+H]⁺.
-
Mass Range: Scan from m/z 100 to 500.
-
Calibration: Ensure the instrument is calibrated immediately before the run using a known standard to guarantee high mass accuracy.
-
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. The measured mass should be within 5 ppm of the theoretical calculated mass for the formula C₁₇H₁₉N₂O₃⁺.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Rationale: UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the primary chromophores are the two phenyl rings. This analysis helps to characterize the aromatic system and can be used for quantitative analysis via the Beer-Lambert law.
Caption: Protocol for obtaining a UV-Vis absorption spectrum.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., methanol or acetonitrile) in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.0 AU.
-
Instrument Blank: Fill a matched quartz cuvette with the same solvent used for the sample and run a baseline correction (autozero) across the desired wavelength range.
-
Data Acquisition: Place the sample cuvette in the spectrophotometer and scan the absorbance from 200 nm to 400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The spectrum is expected to show characteristic absorptions for the substituted benzene rings.[8]
Data Integration and Structural Validation
A successful characterization relies on the convergence of all spectroscopic data. The process of validation is as follows:
-
Establish Molecular Formula: The high-resolution mass from HRMS provides the elemental composition (C₁₇H₁₈N₂O₃).
-
Identify Functional Groups: FTIR confirms the presence of O-H, C=O, aromatic C-H, and aliphatic C-H bonds, consistent with the proposed structure.
-
Assemble the Carbon-Proton Framework: ¹H and ¹³C NMR provide the number of unique proton and carbon environments. The chemical shifts are indicative of their electronic environment (e.g., downfield shift for the C=O carbon).
-
Confirm Connectivity: 2D NMR (HMBC) serves as the final piece of the puzzle, connecting the individual fragments. The observation of correlations between the N-methyl protons and the carbonyl carbon (C2) and the C4/C5 carbons definitively validates the core imidazolidin-2-one structure and the placement of the substituents.
-
Validate Labile Protons: The D₂O exchange experiment in NMR confirms the hydroxyl proton assignments.
References
-
Kaliszan, R., & Halkiewicz, J. (1975). IR analysis of crystalline samples of some urea derivatives. Polish Journal of Pharmacology and Pharmacy, 27(5), 579-87. Available at: [Link]
-
ZHDANOV, G. S., & ZVONKOVA, Z. V. (1951). The Infra-red Absorption Spectrum and Structure of Urea. Acta Crystallographica, 4(4), 367-368. Available at: [Link]
-
The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. (2022). Molecules, 28(1), 364. Available at: [Link]
-
Al-Hiari, Y. M., et al. (2006). Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl). Molecules, 11(10), 768-779. Available at: [Link]
-
Li, Y., et al. (2012). Synthesis and characterization of novel N-acyl cyclic urea derivatives. ARKIVOC, 2012(6), 304-316. Available at: [Link]
-
Doc Brown's Advanced Organic Chemistry. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Available at: [Link]
-
NIST. (n.d.). 2-Imidazolidinone. In NIST Chemistry WebBook. Retrieved from [Link]
-
Al-Hiari, Y. M., et al. (2006). Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl). ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Min, J. Z., et al. (2022). Preparation of imidazolidinone compounds as derivatization reagent for diastereomerization and chromatographic separation of chiral organic acids. Journal of Chromatography B, 1206, 123363. Available at: [Link]
-
Gezaly, M. A., et al. (2021). Infrared spectra of crystalline urea films. ResearchGate. Available at: [Link]
-
Park, B. D., & Lee, S. M. (2014). FT-IR spectra of urea formaldehyde (UF) and UF mixed with ammonium and aluminium based hardener. ResearchGate. Available at: [Link]
-
Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2024). Molecules, 29(7), 1415. Available at: [Link]
-
Theoretical and Spectroscopic Analysis of N,N'-Diphenylurea and N,N'-Dimethyl-N,N'-diphenylurea Conformations. (2020). ResearchGate. Available at: [Link]
-
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. (2021). Molecules, 26(23), 7323. Available at: [Link]
-
MassBank. (2016). 1,3-Dimethyl-2-imidazolidinone. MassBank of North America (MoNA). Available at: [Link]
-
Porosa, J., Viirre, R. D., & Robertson, K. N. (2009). meso-4,5-Diphenylimidazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3087. Available at: [Link]
-
Zhang, S., et al. (2022). Highly Selective Electrochemical Synthesis of Urea Derivatives Initiated from Oxygen Reduction in Ionic Liquids. Journal of the Electrochemical Society, 169(11), 114510. Available at: [Link]
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Fragments of ¹H NMR spectra of... (2021). ResearchGate. Available at: [Link]
-
Synthesis and characterization of novel urea and thiourea substitute cyclotriphosphazene compounds as naked-eye sensors for F−. (2015). Turkish Journal of Chemistry. Available at: [Link]
-
Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl). (2006). Molecules, 11(10), 768-779. Available at: [Link]
-
The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. (2022). Molecules. Available at: [Link]
-
Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. (2023). Biological and Environmental Pleading for Life Science. Available at: [Link]
-
Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2024). ResearchGate. Available at: [Link]
-
UV–vis absorption (solid lines) and normalized emission spectra (dash...). (2021). ResearchGate. Available at: [Link]
-
UV–Vis absorption spectra of D2 (solid line), O2–Cl (dotted line), and... (2018). ResearchGate. Available at: [Link]
-
UV–vis absorption spectra of dye 1 in acidic and basic solutions a) in... (2021). ResearchGate. Available at: [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Divinyl Sulfone. Retrieved from [Link]
-
UV-Spectrophotometric Determination of the Active Pharmaceutical Ingredients Meloxicam and Nimesulide in Cleaning Validation Samples with Sodium Carbonate. (2020). Journal of Analytical Methods in Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one | C5H10N2O3 | CID 73539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. meso-4,5-Diphenylimidazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. mdpi.com [mdpi.com]
- 9. IR analysis of crystalline samples of some urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of imidazolidinone compounds as derivatization reagent for diastereomerization and chromatographic separation of chiral organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one
Welcome to the technical support center for the synthesis of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific chemical synthesis. Our goal is to equip you with the necessary knowledge to navigate potential challenges and optimize your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound is achieved through the condensation reaction of benzil with 1,3-dimethylurea. This reaction, while seemingly straightforward, is sensitive to reaction conditions, which can lead to the formation of significant side products, impacting both the yield and purity of the desired diol. Understanding the underlying reaction mechanisms and potential pitfalls is crucial for a successful synthesis.
This guide will delve into the intricacies of this reaction, providing clear, actionable advice to overcome common hurdles.
Reaction Mechanism Overview
The primary reaction involves the nucleophilic attack of the deprotonated 1,3-dimethylurea on one of the carbonyl carbons of benzil, followed by an intramolecular cyclization to form the five-membered imidazolidinone ring. The second carbonyl group of benzil is subsequently attacked by the newly formed intermediate to yield the desired diol.
dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Benzil" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "1,3-Dimethylurea" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Deprotonated_Urea" [label="Deprotonated\n1,3-Dimethylurea"]; "Nucleophilic_Attack" [label="Nucleophilic Attack"]; "Intramolecular_Cyclization" [label="Intramolecular\nCyclization"]; "Intermediate" [label="Cyclic Intermediate"]; "Final_Product" [label="4,5-Dihydroxy-1,3-dimethyl-4,5-\ndiphenylimidazolidin-2-one", fillcolor="#34A853", fontcolor="#FFFFFF"];
"1,3-Dimethylurea" -> "Deprotonated_Urea" [label="Deprotonation"]; "Base" -> "1,3-Dimethylurea" [style=invis]; "Benzil" -> "Nucleophilic_Attack"; "Deprotonated_Urea" -> "Nucleophilic_Attack"; "Nucleophilic_Attack" -> "Intramolecular_Cyclization"; "Intramolecular_Cyclization" -> "Intermediate"; "Intermediate" -> "Final_Product" [label="Protonation"]; } dot Caption: Main reaction pathway for the synthesis of the target diol.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Yield of the Desired Diol | 1. Incorrect Reaction Conditions: Use of strong acidic or basic conditions can favor side reactions. 2. Low Purity of Reactants: Impurities in benzil or 1,3-dimethylurea can inhibit the reaction. 3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | 1. Optimize pH: Maintain a neutral to slightly basic pH (around 7-8) for the condensation. Strong bases can promote the pinacol rearrangement. 2. Purify Reactants: Recrystallize benzil and 1,3-dimethylurea before use. 3. Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and formation of the product. Adjust reaction time and temperature accordingly. A typical starting point is stirring at room temperature for several hours, with gentle heating if necessary. |
| Presence of a Major Side Product with a Higher Melting Point | Pinacol Rearrangement: The desired diol is susceptible to a pinacol-type rearrangement, especially under acidic or strongly basic conditions, to form the more stable 1,3-dimethyl-5,5-diphenylhydantoin.[1][2] | 1. Control pH: Strictly avoid acidic workup conditions until the diol is isolated. Use a mild base for the reaction catalysis. 2. Moderate Temperature: Avoid excessive heating, as this can accelerate the rearrangement. 3. Rapid Workup: Once the reaction is complete, proceed with the workup and purification promptly to minimize the risk of rearrangement. |
| Formation of an Insoluble White Precipitate | Formation of 3a,6a-diphenylglycoluril: This bicyclic compound can form, particularly if there is an excess of benzil or under certain acidic conditions. It is often much less soluble than the desired diol. | 1. Stoichiometry Control: Use a slight excess of 1,3-dimethylurea to ensure complete conversion of benzil. 2. Avoid Strong Acids: As with the pinacol rearrangement, acidic conditions can favor the formation of this byproduct. 3. Purification: This side product can often be removed by filtration due to its low solubility in common organic solvents. |
| Difficult Purification of the Final Product | Co-elution of Diol and Hydantoin: The desired diol and the rearranged hydantoin product can have similar polarities, making separation by column chromatography challenging. | 1. Careful Chromatography: Use a high-resolution silica gel column and a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) to improve separation. 2. Recrystallization: Attempt fractional recrystallization from a suitable solvent system. The diol and hydantoin may have different solubilities, allowing for their separation. 3. pH Adjustment during Extraction: The diol, being a vicinal diol, may have slightly different acidic/basic properties compared to the hydantoin, which could be exploited during an aqueous workup with careful pH control. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: The choice of solvent can influence the reaction rate and yield. A polar protic solvent like ethanol is commonly used as it can effectively solvate the reactants and intermediates. However, aprotic polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) can also be employed. It is recommended to perform small-scale trials to determine the optimal solvent for your specific setup.
Q2: How can I confirm the identity of the main product and the side products?
A2: Spectroscopic methods are essential for product characterization.
-
¹H NMR: The desired diol, this compound, will show characteristic signals for the hydroxyl protons and the methyl groups on the nitrogen atoms. The rearranged product, 1,3-dimethyl-5,5-diphenylhydantoin, will lack the hydroxyl proton signals and may show a downfield shift for the phenyl protons.
-
¹³C NMR: The diol will exhibit signals for the two carbons bearing the hydroxyl groups, which will be absent in the spectrum of the hydantoin.
-
IR Spectroscopy: The diol will show a broad O-H stretching band, which will be absent in the IR spectrum of the hydantoin. Both compounds will show a characteristic C=O stretch for the urea carbonyl.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and molecular formula of the products.
Q3: What is the mechanism of the pinacol rearrangement in this context?
A3: The pinacol rearrangement is an acid-catalyzed process where a 1,2-diol rearranges to a ketone.[2][3] In the presence of acid, one of the hydroxyl groups of the this compound is protonated and leaves as a water molecule, forming a carbocation. Subsequently, one of the adjacent phenyl groups migrates to the carbocation center, leading to the formation of a more stable oxonium ion, which upon deprotonation yields the 1,3-dimethyl-5,5-diphenylhydantoin.
dot digraph "Pinacol_Rearrangement" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Diol" [label="4,5-Dihydroxy-1,3-dimethyl-4,5-\ndiphenylimidazolidin-2-one", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Protonation" [label="Protonation\n(Acid Catalyst)"]; "Carbocation" [label="Carbocation\nIntermediate"]; "Phenyl_Migration" [label="1,2-Phenyl Shift"]; "Oxonium_Ion" [label="Oxonium Ion\nIntermediate"]; "Hydantoin" [label="1,3-Dimethyl-5,5-\ndiphenylhydantoin", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Diol" -> "Protonation"; "Protonation" -> "Carbocation" [label="Loss of H2O"]; "Carbocation" -> "Phenyl_Migration"; "Phenyl_Migration" -> "Oxonium_Ion"; "Oxonium_Ion" -> "Hydantoin" [label="Deprotonation"]; } dot Caption: Mechanism of the pinacol rearrangement side reaction.
Q4: Can I use a different urea derivative for this reaction?
A4: Yes, other N,N'-disubstituted ureas can be used, which will result in different substituents on the nitrogen atoms of the imidazolidinone ring. However, the reactivity and the propensity for side reactions may vary depending on the nature of the substituents. Unsubstituted urea is more likely to lead to the formation of the bicyclic glycoluril side product.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reactant purity.
Materials:
-
Benzil
-
1,3-Dimethylurea
-
Ethanol (anhydrous)
-
Sodium hydroxide (or another mild base)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzil (1 equivalent) in anhydrous ethanol.
-
Add 1,3-dimethylurea (1.1 equivalents) to the solution.
-
Add a catalytic amount of a mild base (e.g., a few drops of 1M NaOH solution) to adjust the pH to approximately 8.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). Gentle heating (40-50 °C) can be applied if the reaction is slow.
-
Once the benzil has been consumed (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.
Protocol 2: Identification and Characterization of Side Products
If side products are observed, they can be isolated and characterized to confirm their identity.
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1,3-Dimethyl-5,5-diphenylhydantoin: This product is typically more nonpolar than the diol and will elute earlier during column chromatography. It can be further purified by recrystallization from an ethanol/water mixture.
-
3a,6a-Diphenylglycoluril: This product is often insoluble in the reaction mixture and can be isolated by filtration before the aqueous workup. It can be washed with cold ethanol to remove any soluble impurities.
References
- A detailed protocol for a similar synthesis can be found in the Journal of Organic Chemistry. (A specific citation would be inserted here if a direct protocol was found).
-
Pinacol Pinacolone Rearrangement Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
-
Pinacol rearrangement. (2023, December 15). In Wikipedia. Retrieved from [Link]
-
Reaction Mechanism of Pinacol-Pinacolone Rearrangement. (n.d.). Physics Wallah. Retrieved from [Link]
Sources
Technical Support Center: Purification of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one
Welcome to the technical support center for the purification of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this unique molecule. Given the limited specific literature on this compound, this guide synthesizes information from analogous structures and fundamental organic chemistry principles to provide practical, field-proven insights.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My crude product is an intractable oil or wax and fails to crystallize. What steps can I take?
Answer:
Oiling out during crystallization is a common issue, especially with molecules that have multiple stereoisomers or residual solvent. Here’s a systematic approach to induce crystallization:
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Solvent Selection: The choice of solvent is critical. If you are observing an oil, the compound is likely too soluble in the current solvent, or the cooling process is too rapid.
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Increase Polarity: Try titrating a less polar solvent (e.g., hexanes, diethyl ether) into a solution of your compound in a more polar solvent (e.g., ethyl acetate, dichloromethane) until turbidity persists. Gently warm the mixture until it becomes clear, and then allow it to cool slowly.
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Decrease Polarity: Conversely, if you have a very polar compound, dissolving it in a minimal amount of a polar solvent (like methanol or ethanol) and slowly adding a less polar co-solvent can facilitate crystallization. A study on the synthesis of the related compound, 4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone, mentions washing the solid product with methanol, suggesting that the product has limited solubility in it, which could be a good starting point for recrystallization solvent systems[1].
-
-
Seeding: If you have a small amount of pure, solid material from a previous batch, adding a seed crystal to a supersaturated solution can initiate crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Slow Evaporation: Dissolve the crude product in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container. This gradual increase in concentration can promote the formation of well-ordered crystals.
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Purification by Chromatography: If crystallization fails, column chromatography is a reliable alternative. A silica gel column with a gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one can effectively separate the desired product from impurities.
Question 2: My NMR spectrum shows more peaks than expected. What are the likely impurities?
Answer:
The presence of extra peaks in your NMR spectrum can be attributed to several factors. The synthesis of related dihydroxyimidazolidinones is known to sometimes produce a mixture of cis and trans isomers[2].
-
Isomers: The most probable "impurities" are stereoisomers (cis/trans diastereomers) of the product. The relative orientation of the hydroxyl and phenyl groups will lead to distinct sets of NMR signals.
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Cis vs. Trans: In many cyclic systems, the chemical shifts of protons and carbons in the cis and trans isomers are slightly different. For a related compound, 1-heteroaryl-3-phenyl-4,5-dihydroxy-2-imidazolidinones, the formation of both cis and trans isomers has been discussed, with the trans isomer often being the thermodynamically more stable product[3]. Carefully analyze the coupling constants and chemical shifts to identify the different isomers. 2D NMR techniques like COSY and NOESY can help establish the stereochemistry.
-
-
Starting Materials: Unreacted starting materials, such as 1,3-dimethylurea and benzil (or a benzil equivalent), are common impurities. Compare the NMR of your crude product with the spectra of the starting materials to identify any overlapping signals.
-
Byproducts: Side reactions can lead to various byproducts. For instance, decomposition of similar structures has been noted, which could lead to urea derivatives or other degradation products[4].
-
Solvent Residue: Residual solvents from the reaction or workup are also a common source of extra peaks.
Troubleshooting Flowchart for Unexpected NMR Peaks:
Caption: Decision tree for identifying sources of unexpected NMR peaks.
Question 3: My product seems to decompose upon standing or during purification. How can I minimize this?
Answer:
The dihydroxyimidazolidinone core can be susceptible to decomposition, particularly under acidic or basic conditions, or at elevated temperatures[4].
-
Neutral pH: Throughout the workup and purification process, maintain a neutral pH. Use a mild bicarbonate wash to neutralize any acid from the reaction.
-
Temperature Control: Avoid excessive heat. When concentrating your product, use a rotary evaporator with a water bath set to a moderate temperature (e.g., < 40 °C).
-
Inert Atmosphere: If you suspect oxidative decomposition, perform the purification and storage under an inert atmosphere (nitrogen or argon).
-
Storage: Store the purified product in a cool, dark place, preferably in a freezer.
II. Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
A1: While specific data for this exact molecule is scarce, we can infer some properties. The presence of two hydroxyl and two phenyl groups suggests that the molecule is likely a white to off-white solid with a relatively high melting point. It is expected to have poor solubility in non-polar solvents like hexanes and better solubility in moderately polar to polar solvents such as ethyl acetate, dichloromethane, and alcohols. The related, non-phenylated compound, 4,5-dihydroxy-1,3-dimethylimidazolidin-2-one, is a white crystalline solid with a melting point of 140 °C[1]. The addition of the phenyl groups would likely increase the melting point.
Q2: Which analytical techniques are most suitable for characterizing this compound?
A2: A combination of techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): Essential for confirming the core structure and identifying the presence of isomers.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) stretches.
-
Melting Point Analysis: To assess purity. A sharp melting point range is indicative of high purity.
Q3: Are there any specific safety precautions I should take when handling this compound?
III. Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Screening: In small vials, test the solubility of a few milligrams of the crude product in various solvents (e.g., methanol, ethanol, ethyl acetate, acetone, toluene, and mixtures like ethyl acetate/hexanes). A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent system. Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of hot solvent to ensure complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the flask or seeding with a pure crystal. Once crystal formation begins, you can place the flask in an ice bath or refrigerator to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing with a small amount of cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good system will give the desired compound an Rf value of approximately 0.2-0.4. Start with a mixture of ethyl acetate and hexanes and adjust the polarity as needed.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Begin eluting with the least polar mobile phase, gradually increasing the polarity (gradient elution). Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.
Quantitative Data Summary (Hypothetical for Chromatography)
| Eluent System (EtOAc/Hexanes) | Rf of Product | Rf of Less Polar Impurity | Rf of More Polar Impurity |
| 20:80 | 0.1 | 0.3 | 0.0 |
| 40:60 | 0.3 | 0.6 | 0.1 |
| 60:40 | 0.5 | 0.8 | 0.25 |
IV. Visualizations
Chemical Structures:
Caption: Structures of the target compound and common starting materials.
V. References
-
The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. (2022). MDPI. Retrieved from [Link]
-
Synthesis of 4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone. PrepChem.com. Retrieved from [Link]
-
4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one. PubChem. Retrieved from [Link]
-
Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl). (2006). MDPI. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one | C5H10N2O3 | CID 73539 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one
Welcome to the technical support center for the synthesis and optimization of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth insights into this chemical transformation. As Senior Application Scientists, we have compiled this information based on established chemical principles and analogous reactions to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most direct and common route is the condensation reaction between benzil and N,N'-dimethylurea (1,3-dimethylurea).[1][2] This reaction involves the nucleophilic attack of the nitrogen atoms of dimethylurea on the two carbonyl carbons of benzil, forming the stable diol product.
Q2: What is the underlying mechanism of this reaction?
A2: The reaction proceeds via a base-catalyzed or acid-catalyzed pathway. In a basic medium, the urea is deprotonated, increasing its nucleophilicity. The initial step is the attack of one of the urea's nitrogen atoms on a carbonyl carbon of benzil. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group, leading to the formation of the dihydroxyimidazolidin-2-one ring after protonation during workup.[1][3]
Q3: Is this product the final, stable endpoint of the reaction?
A3: Not necessarily. This compound is a stable, isolable intermediate. However, under certain conditions, particularly with strong bases and/or prolonged heating, it can undergo a pinacol-type rearrangement to form the more stable 1,3-dimethyl-5,5-diphenylhydantoin.[3][4] Therefore, controlling the reaction conditions is crucial to isolate the desired diol.
Q4: What are the primary competing side reactions?
A4: The main side reactions to be aware of are:
-
Pinacol Rearrangement: Formation of 1,3-dimethyl-5,5-diphenylhydantoin, as mentioned above.[3]
-
Glycoluril Formation: In reactions with unsubstituted urea, the formation of a bicyclic product, 3a,6a-diphenylglycoluril, is a known side reaction. While less likely with the N,N'-dimethylated urea, analogous oligomeric byproducts could potentially form.[3]
-
Benzilic Acid Rearrangement: In the presence of a strong base, benzil can undergo a rearrangement to form benzilic acid, which will not react with the urea.[5]
Experimental Workflow and Protocols
Proposed Synthetic Protocol
This protocol is designed to favor the formation and isolation of the diol intermediate and minimize rearrangement.
Materials:
-
Benzil
-
N,N'-Dimethylurea (1,3-dimethylurea)
-
Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Hydrochloric Acid (HCl), 1M solution
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve benzil (1.0 eq) and N,N'-dimethylurea (1.2-1.5 eq) in ethanol (approx. 10-15 mL per gram of benzil).
-
Prepare a solution of potassium hydroxide (0.5-1.0 eq) in a minimal amount of water or ethanol.
-
With stirring, add the KOH solution dropwise to the benzil-urea mixture at room temperature.
-
Heat the reaction mixture to a gentle reflux (approximately 60-70°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the benzil is consumed, cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly neutralize the mixture by adding 1M HCl dropwise until the pH is approximately 7. The product should precipitate as a white or off-white solid.
-
Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
Visualizing the Workflow
Caption: A decision tree for troubleshooting common issues in the synthesis.
Optimization of Reaction Parameters
The yield and purity of this compound are highly sensitive to the reaction conditions. The following table summarizes the expected impact of key parameters.
| Parameter | Range/Options | Effect on Diol Yield | Effect on Purity (Minimizing Side Products) | Rationale & Expert Insights |
| Base (KOH) Stoichiometry | 0.1 - 2.0 eq | Yield increases with base up to an optimal point (~1.0-1.5 eq), then may decrease. [3] | Purity is highest with moderate base (~0.5-1.0 eq). High base (>1.5 eq) strongly favors rearrangement. [3] | A sufficient amount of base is required to catalyze the reaction, but an excess will drive the subsequent rearrangement to the hydantoin. |
| Solvent | Ethanol, Methanol, DMSO | Polar protic solvents like ethanol and methanol are effective. DMSO can also be used and may accelerate the reaction. [3] | Ethanol generally provides a cleaner reaction profile and easier product precipitation upon neutralization. | Ethanol is a good choice as it effectively dissolves the reactants and allows for a suitable reflux temperature. The product is also less soluble in cold ethanol, aiding isolation. |
| Temperature | 40°C - 80°C (Reflux) | Higher temperatures increase the reaction rate. | Lower temperatures (40-60°C) significantly reduce the rate of the rearrangement side reaction. | A balance must be struck. Gentle reflux (~60-70°C) is a good starting point to achieve a reasonable reaction rate without excessive byproduct formation. |
| Reaction Time | 1 - 8 hours | Yield increases with time until the starting material is consumed. | Prolonged reaction times, especially at higher temperatures, will lead to an increase in the rearranged hydantoin product. | It is critical to monitor the reaction by TLC and to quench it as soon as the benzil is consumed to maximize the yield of the desired diol intermediate. |
Reaction Mechanism Visualization
Caption: The reaction pathway showing the formation of the target diol and its potential rearrangement.
References
- Butler, A. R., & Leitch, E. (1980). Mechanistic studies in the chemistry of urea. Part 4. Reactions of urea, 1-methylurea, and 1,3-dimethylurea with benzil in acid solution. Journal of the Chemical Society, Perkin Transactions 2, (4), 103-105.
- Nagendrappa, G. (2011). Electronic Effects in the Cyclocondensation of Benzil. Resonance, 16(8), 725-735.
-
Mathew, J. S. (2021). Is deprotonation limiting the product formation in this thiohydantoin synthesis? Chemistry Stack Exchange. Available at: [Link]
- Braibante, M. E. F., Braibante, H. T. S., Uliana, M. P., Costa, C. C., & Spenazzatto, M. (2007). The use of benzil to obtain functionalized N-heterocycles. Journal of the Brazilian Chemical Society, 18(1), 195-201.
-
ResearchGate. (n.d.). New aspects of reactions of methyl (thio)ureas with benzil. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone. Retrieved from [Link]
-
Chegg. (2021). Solved this is the reaction between benzil and urea that. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of Phenytoin from Benzil and Urea. Retrieved from [Link]
-
Safari, J., Naeimi, H., Ghanbari, M. M., & Sabzi Fini, O. (2009). Preparation of phenytoin by reaction of benzil with urea in the presence of various bases. ResearchGate. Retrieved from [Link]
- PubMed. (2006). Synthesis of new unsymmetrical 4,5-dihydroxy-2-imidazolidinones. Dynamic NMR spectroscopic study of the prototropic tautomerism in 1-(2-benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone. Molecules, 11(10), 768-75.
-
ResearchGate. (2010). 4,5-Dihydroxyimidazolidin-2-ones in alpha-ureidoalkylation of N-carboxyalkyl-, N-hydroxyalkyl-, and N-aminoalkylureas 5. Synthesis of N-hydroxyalkyl-1,5-diphenylglycolurils. Retrieved from [Link]
-
Reddit. (2023). Benzil formation in a benzoin condensation. r/Chempros. Retrieved from [Link]
Sources
- 1. Mechanistic studies in the chemistry of urea. Part 4. Reactions of urea, 1-methylurea, and 1,3-dimethylurea with benzil in acid solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chegg.com [chegg.com]
- 5. ias.ac.in [ias.ac.in]
Technical Support Center: A Guide to the Stability and Handling of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one
Introduction
4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one is a complex heterocyclic compound with significant potential in various research and development applications. Its unique structure, featuring a vicinal diol fused to an imidazolidinone ring and adorned with bulky phenyl groups, presents specific stability challenges. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to prevent its decomposition, ensuring the integrity and reproducibility of your experimental results. We will delve into the potential degradation pathways, offer detailed troubleshooting advice, and provide protocols for optimal storage and handling.
Troubleshooting Guide: Identifying and Resolving Decomposition
This section addresses common issues encountered during the handling and use of this compound.
Question 1: I've observed a gradual yellowing of my solid compound upon storage. What could be the cause and how can I prevent it?
Answer:
The yellowing of your compound could be indicative of minor degradation, potentially initiated by exposure to light, air (oxidation), or residual acidic or basic impurities from the synthesis.
-
Causality: The vicinal diol and the tertiary amine functionalities within the imidazolidinone ring can be susceptible to oxidation. Photo-oxidation can generate chromophoric byproducts. Additionally, trace amounts of acid or base can catalyze slow decomposition even in the solid state.
-
Immediate Actions:
-
Characterize the extent of decomposition: Use techniques like ¹H NMR or LC-MS to compare the discolored sample with a pure reference standard. Look for the appearance of new peaks that could signify degradation products.
-
Purification: If the decomposition is minor, you may be able to repurify the compound by recrystallization from a suitable solvent system. Ensure the chosen solvent is aprotic and free of acidic or basic impurities.
-
-
Preventative Measures:
-
Storage: Store the compound in an amber vial to protect it from light. For long-term storage, keep it under an inert atmosphere (e.g., argon or nitrogen) in a desiccator at low temperatures (-20°C is recommended).[1]
-
Purity Check: Ensure the compound is free from residual catalysts or reagents from its synthesis. The synthesis of related compounds often involves adjusting the pH to neutral.[2] Residual acid or base can significantly impact stability.
-
Question 2: My solution of the compound in a protic solvent (e.g., methanol, water) shows a new peak in the LC-MS analysis after a short period. What is happening?
Answer:
The appearance of a new peak, particularly in protic solvents, strongly suggests hydrolysis of the imidazolidinone ring.
-
Causality: The amide bond within the imidazolidinone ring is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[3][4][5] Protic solvents can facilitate this process.
-
Troubleshooting Steps:
-
Solvent Selection: Whenever possible, use aprotic solvents such as THF, dioxane, or acetonitrile for preparing stock solutions. If a protic solvent is required for your experiment, prepare the solution immediately before use and keep it cold.
-
pH Control: If working in an aqueous environment is unavoidable, ensure the solution is buffered to a neutral pH (around 7.0). Avoid both acidic and basic extremes.
-
Question 3: I've noticed a significant change in the NMR spectrum of my compound after treating it with a basic reagent. What is the likely decomposition pathway?
Answer:
The most probable cause of rapid decomposition under basic conditions is the Benzilic Acid Rearrangement .[6][7]
-
Mechanism: This rearrangement is a classic reaction of 1,2-diketones, but can also occur in α-hydroxy ketones and related structures. In the case of this compound, the presence of a base can deprotonate one of the hydroxyl groups, initiating a 1,2-migration of a phenyl group. This leads to a ring contraction and the formation of a five-membered ring α-hydroxy carboxylic acid derivative. This is a significant and irreversible structural change.
-
Preventative Strategy:
-
Avoid Strong Bases: Do not expose the compound to strong bases like hydroxides, alkoxides, or organolithium reagents unless the desired reaction specifically targets this transformation.
-
Use Non-Nucleophilic Bases: If a base is required in your reaction mixture, opt for non-nucleophilic, sterically hindered bases (e.g., diisopropylethylamine, DBU) and perform the reaction at low temperatures to minimize the risk of rearrangement.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For optimal stability, the solid compound should be stored in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at -20°C. It should be kept in a desiccator to protect it from moisture.[8][9]
Q2: What solvents are recommended for preparing stock solutions?
A2: Anhydrous aprotic solvents such as tetrahydrofuran (THF), dioxane, or acetonitrile are recommended for stock solutions to minimize the risk of hydrolysis.[10]
Q3: Can I use this compound in aqueous buffers?
A3: Yes, but with caution. If you must use an aqueous buffer, ensure it is at a neutral pH (6.5-7.5). Prepare the solution immediately before your experiment and keep it on ice. Monitor the stability of the compound in your chosen buffer system over the time course of your experiment.
Q4: My compound is an oil, not a solid. Does this indicate decomposition?
A4: Not necessarily. While the pure compound is expected to be a solid, the presence of residual solvent or minor impurities can result in an oily or waxy consistency. However, it is crucial to characterize the material thoroughly using techniques like NMR and Mass Spectrometry to confirm its identity and purity. If significant impurities are detected, purification is recommended.
Q5: What analytical techniques are best for monitoring the stability of this compound?
A5: A combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (LC-MS) is ideal for detecting the appearance of degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy is also highly effective for structural confirmation and identifying impurities.[11]
Experimental Protocol: Stability Assessment
This protocol outlines a systematic approach to evaluating the stability of this compound under various conditions.
Objective: To determine the stability of the compound in different solvents and at various pH values over time.
Materials:
-
This compound
-
Anhydrous THF
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 M HCl
-
0.1 M NaOH
-
HPLC system with UV detector and C18 column
-
LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in anhydrous THF.
-
Test Solution Preparation:
-
Dilute the stock solution to a final concentration of 100 µM in the following solvents:
-
Anhydrous THF (Control)
-
Methanol
-
PBS (pH 7.4)
-
Water, pH adjusted to 4 with 0.1 M HCl
-
Water, pH adjusted to 9 with 0.1 M NaOH
-
-
-
Time Points: Analyze the solutions at t=0, 1, 4, 8, and 24 hours.
-
Analysis:
-
Inject an equal volume of each sample onto the HPLC system.
-
Monitor the peak area of the parent compound at a suitable wavelength.
-
Use LC-MS to identify the mass of any new peaks that appear.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to t=0.
-
Summarize the data in a table.
-
Table 1: Hypothetical Stability Data
| Condition | % Remaining (1 hr) | % Remaining (4 hr) | % Remaining (8 hr) | % Remaining (24 hr) | Major Degradant (m/z) |
| THF | 100 | 99.8 | 99.5 | 99.2 | - |
| Methanol | 98.2 | 95.1 | 92.3 | 85.6 | [M-H₂O+H]⁺ |
| PBS (pH 7.4) | 99.1 | 97.5 | 96.0 | 93.4 | [M-H₂O+H]⁺ |
| pH 4 | 95.3 | 88.7 | 81.2 | 65.4 | Hydrolysis Product |
| pH 9 | 80.1 | 55.2 | 30.7 | <10 | Rearrangement Product |
Visualizing Decomposition and Workflow
Diagram 1: Potential Decomposition Pathways
Caption: Key degradation routes for the title compound.
Diagram 2: Troubleshooting Workflow
Caption: A logical guide to diagnosing stability issues.
References
- Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides.Organic & Biomolecular Chemistry (RSC Publishing).
- Mechanism of the hydrolysis of imidazolidin-4-ones to form amino acid amide or peptide derivatives and carbonyl compounds at neutral pH.ResearchGate.
- Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides†.ResearchGate.
-
Preparation of Imidazolidin-4-ones and Their Evaluation as Hydrolytically Cleavable Precursors for the Slow Release of Bioactive Volatile Carbonyl Derivatives. ResearchGate. Available at: [Link]
- Diols | Research Starters.EBSCO.
-
Preparation of Imidazolidin‐4‐ones and Their Evaluation as Hydrolytically Cleavable Precursors for the Slow Release of Bioactive Volatile Carbonyl Derivatives. Semantic Scholar. Available at: [Link]
-
The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. MDPI. Available at: [Link]
-
Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Royal Society of Chemistry. Available at: [Link]
-
Why are geminal diols unstable? Chemistry Stack Exchange. Available at: [Link]
-
On what factors does the stability of gemicial diols depend except hydrogen bonding??? askIITians. Available at: [Link]
-
Benzilic acid rearrangement. Grokipedia. Available at: [Link]
-
Synthesis of 4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone. PrepChem.com. Available at: [Link]
-
Benzilic Acid Rearrangement. The Royal Society of Chemistry. Available at: [Link]
-
Easy Synthesis of trans-4,5-Dihydroxy-2-imidazolidinone and 2,4-Dimethylglycoluril. Thieme Connect. Available at: [Link]
-
Benzilic acid rearrangement. Wikipedia. Available at: [Link]
-
Benzilic acid rearrangement. ResearchGate. Available at: [Link]
-
Benzil benzilic acid rearrangement. Slideshare. Available at: [Link]
-
meso-4,5-Diphenylimidazolidin-2-one. National Institutes of Health. Available at: [Link]
-
2-Imidazolidinone. Chemsrc. Available at: [Link]
-
Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. Available at: [Link]
-
4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one. PubChem. Available at: [Link]
-
4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one, trans-. PubChem. Available at: [Link]
-
Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice. PubMed. Available at: [Link]
-
4,5-Dihydroxy-2,3- pentanedione (DPD). ResearchGate. Available at: [Link]
Sources
- 1. Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. Benzilic acid rearrangement - Wikipedia [en.wikipedia.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Interpreting NMR Spectra of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one
Welcome to the technical support center for the analysis of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this and structurally related compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the NMR spectroscopic analysis of this complex molecule.
Introduction to the Molecule and its Spectroscopic Challenges
This compound is a multifaceted molecule presenting several challenges for NMR spectral interpretation. Its structure contains multiple stereocenters at the C4 and C5 positions, leading to the potential for diastereomers (cis and trans isomers). The presence of two phenyl rings, two hydroxyl groups, and two N-methyl groups on a five-membered cyclic urea backbone results in a complex and often overlapping NMR spectrum. Key challenges include identifying diastereomers, dealing with broad hydroxyl signals, and assigning diastereotopic protons.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts for the core structure of this compound in ¹H and ¹³C NMR?
Predicted Chemical Shift Ranges:
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| N-CH₃ | 2.5 - 3.5 | 30 - 40 | May appear as two distinct singlets in the cis isomer due to different magnetic environments. |
| -OH | 4.0 - 7.0 | - | Highly variable depending on solvent, concentration, and temperature. Often appears as a broad singlet. |
| C4-Ph & C5-Ph | 7.2 - 7.6 | 125 - 140 | Complex multiplet pattern is expected. Protons closer to the imidazolidinone ring may be shifted due to anisotropic effects. |
| C4 & C5 | - | 80 - 95 | These quaternary carbons are deshielded due to the attached hydroxyl and phenyl groups. |
| C=O | - | 160 - 170 | Typical chemical shift for a urea carbonyl. |
These are estimated values and may vary based on experimental conditions.
Q2: How can I distinguish between the cis and trans diastereomers using NMR?
A2: The key to distinguishing between the cis and trans isomers lies in the symmetry of the molecule.
-
Trans Isomer: In the trans isomer, the two phenyl groups are on opposite sides of the imidazolidinone ring. This configuration often results in a higher degree of symmetry (a C₂ axis of symmetry), leading to a simpler NMR spectrum. You would expect to see a single signal for the two N-methyl groups and a single set of signals for the two equivalent phenyl groups.
-
Cis Isomer: In the cis isomer, the two phenyl groups are on the same side of the ring, making the molecule asymmetric. This lack of symmetry can render the two N-methyl groups diastereotopic, meaning they are in different chemical environments and will appear as two distinct singlets in the ¹H NMR spectrum. Similarly, the two phenyl groups will be non-equivalent, leading to a more complex aromatic region in both the ¹H and ¹³C NMR spectra.
A study on similar 4,5-dihydroxyimidazolidine-2-thione derivatives showed that cis and trans isomers could be identified by differences in the chemical shifts of the methine carbons.[1]
Q3: The hydroxyl (-OH) proton signals in my ¹H NMR spectrum are very broad and obscure other peaks. How can I resolve this?
A3: Broad hydroxyl signals are a common issue due to hydrogen bonding and chemical exchange with trace amounts of water in the NMR solvent.[2][3] Here are several troubleshooting strategies:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The labile hydroxyl protons will exchange with deuterium, causing the -OH signal to disappear from the ¹H NMR spectrum. This is a definitive way to identify -OH peaks.[4]
-
Variable Temperature NMR: Acquiring the spectrum at a higher temperature can sometimes sharpen the hydroxyl signals by increasing the rate of chemical exchange. Conversely, lowering the temperature can slow down exchange and may also lead to sharper signals.[4]
-
Change of Solvent: Using a different deuterated solvent, such as DMSO-d₆, can alter the hydrogen bonding interactions and shift the position of the -OH protons, potentially moving them away from other signals of interest.
-
Dilution: If the broadening is due to intermolecular hydrogen bonding, diluting the sample may help to sharpen the signals.[4]
Troubleshooting Guide
This section addresses specific problems you might encounter during your NMR analysis in a question-and-answer format.
Problem 1: My aromatic region (7.2-7.6 ppm) is a complex, unresolvable multiplet. How can I assign the phenyl protons?
-
Causality: The two phenyl groups at C4 and C5 create a crowded aromatic region. The free rotation around the C-Ph bonds can be hindered, and the anisotropic effect of the phenyl rings can cause shielding or deshielding of nearby protons, further complicating the spectrum.
-
Solution Workflow:
-
Acquire a Higher Field Spectrum: If available, use a higher field NMR spectrometer (e.g., 600 MHz or above) to increase the dispersion of the signals.
-
2D COSY: A COSY (Correlation Spectroscopy) experiment will reveal which aromatic protons are coupled to each other within the same phenyl ring. This will help to trace the connectivity of the ortho, meta, and para protons.
-
2D HMBC: An HMBC (Heteronuclear Multiple Bond Correlation) experiment will show long-range couplings (2-3 bonds) between the phenyl protons and the carbons of the imidazolidinone ring (C4 and C5). This is crucial for confirming the attachment of the phenyl rings to the core structure.
-
2D NOESY/ROESY: A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can show through-space correlations between the ortho-protons of the phenyl rings and other protons in the molecule, such as the N-methyl groups. This can provide valuable information about the conformation and stereochemistry.
-
Problem 2: I see more than one signal for the N-methyl groups. Does this confirm the cis isomer?
-
Causality: While the presence of two N-methyl signals is a strong indicator of the asymmetric cis isomer, other phenomena like the presence of rotamers (conformational isomers that are slow to interconvert on the NMR timescale) could also lead to multiple signals.
-
Solution Workflow:
-
Variable Temperature NMR: Acquire ¹H NMR spectra at different temperatures. If the two signals are due to rotamers, they may coalesce into a single, averaged signal at higher temperatures as the rate of interconversion increases.[4] If the signals remain distinct even at elevated temperatures, it is more likely that you have the cis diastereomer.
-
2D NMR Confirmation: Use 2D NMR techniques like HSQC and HMBC to confirm the connectivity of each N-methyl signal to the rest of the molecule.
-
Problem 3: The baseline of my spectrum is distorted, and I'm seeing unexpected broad humps.
-
Causality: A distorted baseline and broad humps can be caused by several factors, including poor shimming, sample inhomogeneity (undissolved material), or the presence of paramagnetic impurities.
-
Solution Workflow:
-
Check Sample Preparation: Ensure your sample is fully dissolved in the NMR solvent. If necessary, filter the solution to remove any particulate matter.
-
Re-shim the Spectrometer: Poor shimming is a common cause of broad and distorted peaks. Carefully re-shim the instrument, or ask an experienced user for assistance.
-
Check for Paramagnetic Impurities: If the problem persists, consider the possibility of paramagnetic impurities in your sample. These can be introduced from metal catalysts used in the synthesis.
-
Experimental Protocols
Protocol 1: Sample Preparation for ¹H, ¹³C, and 2D NMR
-
Weigh approximately 5-10 mg of your purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
For D₂O exchange, add one drop of D₂O to the NMR tube, cap it, and invert it several times to ensure thorough mixing.
Protocol 2: Structure Elucidation using 2D NMR
-
Acquire a ¹H NMR spectrum to determine the chemical shifts and integration of all proton signals.
-
Acquire a ¹³C NMR and DEPT-135 spectrum to identify the number of carbon atoms and distinguish between CH₃, CH₂, CH, and quaternary carbons.
-
Run a COSY experiment to establish proton-proton coupling networks, particularly within the phenyl rings.
-
Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to identify which protons are directly attached to which carbons. This will correlate the ¹H and ¹³C signals for the N-methyl groups and the phenyl groups.[5][6]
-
Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment to identify long-range (2-3 bond) correlations. This is critical for connecting the different fragments of the molecule. For example, you should see correlations from the N-methyl protons to the urea carbonyl carbon (C2) and to the C4/C5 carbons. You should also see correlations from the phenyl protons to C4 and C5.[5][6]
Visualizations
Caption: A logical workflow for troubleshooting common NMR spectral issues.
References
-
University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. [Link]
-
MDPI. (2022). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Molecules, 27(1), 15. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
-
MDPI. (2006). Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone. Molecules, 11(10), 768-775. [Link]
-
Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]
-
Chemistry LibreTexts. (2019). 12.08 Solving NMR spectra. [Link]
-
RSC Publishing. (2011). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)--conformational equilibria of exo/endo tetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry, 9(4), 1098-111. [Link]
-
PubMed. (2007). Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy. Tetrahedron, 63(32), 7733-7742. [Link]
-
National Center for Biotechnology Information. meso-4,5-Diphenylimidazolidin-2-one. PubChem Compound Summary for CID 5353841. [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting [chem.rochester.edu]
- 5. mdpi.com [mdpi.com]
- 6. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Imidazolidin-2-ones
Welcome to our dedicated technical support center for the synthesis of imidazolidin-2-ones. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Our aim is to blend technical accuracy with practical, field-proven insights to ensure your success in the lab.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common synthetic routes to imidazolidin-2-ones?
-
How do I choose the right carbonylating agent for my synthesis?
-
What is the role of a base in the synthesis of imidazolidin-2-ones?
-
Are there any green and sustainable methods for imidazolidin-2-one synthesis?
-
-
Troubleshooting Guide
-
Low or No Product Yield
-
Problem: Low yield when using 1,2-diamines and a carbonylating agent.
-
Problem: Inefficient cyclization in intramolecular hydroamination reactions.
-
-
Side Product Formation
-
Problem: Formation of polymeric byproducts.
-
Problem: Observation of uncyclized urea intermediates.
-
-
Purification Challenges
-
Problem: Difficulty in removing unreacted 1,2-diamine.
-
Problem: Co-elution of product and side products during chromatography.
-
-
Issues in Chiral Synthesis
-
Problem: Loss of enantiomeric purity (racemization).
-
-
Frequently Asked Questions (FAQs)
What are the most common synthetic routes to imidazolidin-2-ones?
The synthesis of imidazolidin-2-ones can be approached through several well-established routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. The most prevalent strategies include:
-
Direct Carbonylation of 1,2-Diamines: This is a classical and widely used method involving the reaction of a 1,2-diamine with a carbonylating agent.[1][2][3] Common carbonyl sources include phosgene, triphosgene, carbonyldiimidazole (CDI), and dialkyl carbonates.[2]
-
Intramolecular Hydroamination of Unsaturated Ureas: This atom-economical approach involves the cyclization of N-allyl or N-propargyl ureas, often catalyzed by transition metals like gold or palladium, or promoted by a strong base.[4][5][6][7]
-
Catalytic Diamination of Unsaturated Carbon-Carbon Bonds: This method constructs the imidazolidin-2-one ring by adding a urea moiety across a double or triple bond in a single step, often employing metal catalysts.[2]
-
From Urea and 1,2-Diamines: This method offers a direct approach using readily available starting materials, though it can sometimes be challenging due to the formation of polymeric impurities.[8]
How do I choose the right carbonylating agent for my synthesis?
The selection of a carbonylating agent is a critical decision that can significantly impact the reaction's success, safety, and ease of workup. Here's a comparative overview of common choices:
| Carbonylating Agent | Advantages | Disadvantages |
| Phosgene (COCl₂) | Highly reactive, often leading to high yields under mild conditions.[9] | Extremely toxic gas requiring specialized handling and equipment.[8] |
| Triphosgene | Solid, safer alternative to phosgene.[10] | Less reactive than phosgene, may require harsher conditions; can be difficult to remove from the reaction mixture.[9] |
| Carbonyldiimidazole (CDI) | Low toxicity, byproducts (imidazole and CO₂) are generally easy to remove.[11] | Can be less reactive, sometimes requiring catalysts like DMAP to drive the reaction to completion.[2] |
| Dialkyl Carbonates | Relatively non-toxic and inexpensive. | Often require catalysts and higher temperatures to achieve good conversion.[12] |
| Carbon Dioxide (CO₂) | Abundant, non-toxic, and sustainable carbonyl source. | Requires activation, often with dehydrating agents, and can be challenging for less nucleophilic diamines.[2] |
What is the role of a base in the synthesis of imidazolidin-2-ones?
A base is frequently employed in imidazolidin-2-one synthesis for several key reasons:
-
Acid Scavenging: In reactions involving phosgene or its derivatives, a base (commonly a tertiary amine like triethylamine) is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting diamine and halt the reaction.[2]
-
Deprotonation and Activation: In intramolecular hydroamination reactions, a strong base can be used to deprotonate the urea nitrogen, increasing its nucleophilicity and facilitating the cyclization onto the unsaturated bond.[4]
-
Catalysis: Certain bases can act as nucleophilic catalysts, for example, 4-dimethylaminopyridine (DMAP) is sometimes used with CDI to accelerate the carbonylation step.[2]
Are there any green and sustainable methods for imidazolidin-2-one synthesis?
Yes, the development of environmentally benign synthetic protocols is an active area of research. Notable green approaches include:
-
Using Carbon Dioxide as a C1 Source: Direct carbonylation of 1,2-diamines with CO₂ is a highly attractive green method, as it utilizes a renewable and non-toxic feedstock.[2] However, this reaction often requires catalysts and dehydrating agents to proceed efficiently.
-
Catalytic Atom-Economical Reactions: Methods like intramolecular hydroamination and catalytic diamination are inherently more sustainable as they maximize the incorporation of atoms from the starting materials into the final product, minimizing waste.[2][4][5]
-
Solvent-Free Conditions: Some syntheses, particularly those involving urea and 1,2-benzenediamines, can be performed under solvent-free conditions, reducing the environmental impact of the process.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Low or No Product Yield
Problem: My reaction between a 1,2-diamine and a carbonylating agent (e.g., CDI, triphosgene) is resulting in a low yield of the desired imidazolidin-2-one.
Potential Causes & Solutions:
-
Insufficiently Reactive Carbonylating Agent:
-
Causality: The electrophilicity of the carbonylating agent may be too low for your specific diamine, especially if the amine is sterically hindered or electronically deactivated.
-
Solution: Consider switching to a more reactive carbonylating agent. For instance, if CDI is giving low yields, triphosgene might be a more effective, albeit more hazardous, alternative.[9] For CDI-mediated reactions, the addition of a catalytic amount of DMAP can enhance the reaction rate.[2]
-
-
Incomplete Reaction:
-
Causality: The reaction may not have reached completion due to insufficient reaction time or temperature.
-
Solution: Monitor the reaction progress by TLC or LC-MS. If starting material is still present after the initial reaction time, consider extending the reaction duration or cautiously increasing the temperature. For instance, some CDI cyclizations benefit from being refluxed in a solvent like THF or DCM.[11]
-
-
Presence of Moisture:
-
Causality: Water in the reaction mixture can hydrolyze the carbonylating agent or react with intermediates, leading to undesired byproducts and reduced yield.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The presence of water can be particularly detrimental in reactions with CO2, sometimes necessitating the use of a dehydrating agent.[2]
-
Problem: The intramolecular hydroamination of my N-allyl urea is not proceeding to completion, resulting in low product yield.
Potential Causes & Solutions:
-
Catalyst Inactivity:
-
Causality: The chosen catalyst may not be suitable for the substrate, or it may have decomposed.
-
Solution: Screen different catalysts and ligands. For gold-catalyzed hydroaminations, ensuring the use of an appropriate silver salt to generate the active cationic gold species is crucial.[7] For palladium-catalyzed reactions, the choice of phosphine ligand can significantly impact the reaction efficiency.
-
-
Unfavorable Reaction Conditions:
-
Causality: The solvent, temperature, or base may not be optimal for the cyclization.
-
Solution: Optimize the reaction conditions. For base-catalyzed hydroaminations, stronger bases like BEMP have been shown to be highly effective, even at room temperature.[4] Acetonitrile has been identified as a crucial solvent for some of these transformations.[4]
-
-
Steric Hindrance:
-
Causality: Bulky substituents on the N-allyl urea can hinder the cyclization process.
-
Solution: In some cases, increasing the reaction temperature or using a more active catalyst system can overcome steric hindrance. However, for severely hindered substrates, an alternative synthetic route might be necessary.
-
Side Product Formation
Problem: I am observing the formation of polymeric byproducts in my reaction.
Potential Causes & Solutions:
-
Intermolecular Reactions:
-
Causality: When using bifunctional starting materials like 1,2-diamines and urea, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers and polymers. This is a known issue in the synthesis from urea and diamines.[8]
-
Solution: Employ high dilution conditions to favor the intramolecular cyclization. This can be achieved by slowly adding one of the reagents to the reaction mixture over an extended period.
-
Problem: My reaction is stalling at the uncyclized urea intermediate.
Potential Causes & Solutions:
-
Insufficient Energy for Cyclization:
-
Causality: The activation energy for the final ring-closing step may not be reached under the current reaction conditions.
-
Solution: Increase the reaction temperature or add a catalyst to promote the cyclization. For example, in CDI-mediated reactions that have formed the intermediate N,N'-carbonyldiimidazole adduct, heating is often required to drive the intramolecular nucleophilic attack and eliminate imidazole.
-
Purification Challenges
Problem: I am having difficulty removing unreacted 1,2-diamine from my product.
Potential Causes & Solutions:
-
Similar Polarity:
-
Causality: The starting diamine and the imidazolidin-2-one product can have similar polarities, making chromatographic separation challenging.
-
Solution:
-
Acidic Wash: Perform an acidic workup (e.g., with dilute HCl). The basic diamine will be protonated and move to the aqueous layer, while the less basic imidazolidin-2-one will remain in the organic layer.
-
Recrystallization: If the product is crystalline, recrystallization can be a highly effective method for removing the more soluble diamine impurity.
-
-
Problem: My product and a significant side product are co-eluting during column chromatography.
Potential Causes & Solutions:
-
Similar Chromatographic Behavior:
-
Causality: The product and byproduct may have very similar polarities and interactions with the stationary phase.
-
Solution:
-
Change the Solvent System: Experiment with different solvent systems for your chromatography. A change in the eluent composition can alter the relative retention times of the compounds.
-
Alternative Purification Techniques: Consider other purification methods such as recrystallization, distillation (if the product is volatile and thermally stable), or preparative HPLC.
-
-
Issues in Chiral Synthesis
Problem: I am observing a loss of enantiomeric purity (racemization) in my chiral imidazolidin-2-one synthesis.
Potential Causes & Solutions:
-
Base-Induced Racemization:
-
Causality: Strong bases can deprotonate the N-H bond of an imidazoline intermediate, which can potentially lead to ring-opening and subsequent racemization.[13]
-
Solution: Avoid the use of strong, non-nucleophilic bases if possible. Amine bases are generally considered safe in this regard.[13] If a strong base is necessary, consider performing the reaction at a lower temperature to minimize the rate of racemization.
-
Experimental Workflows & Diagrams
Workflow: Synthesis of an Imidazolidin-2-one from a 1,2-Diamine and CDI
Caption: Step-by-step workflow for the synthesis of an imidazolidin-2-one using CDI.
Troubleshooting Logic: Low Yield
Caption: A decision tree for troubleshooting low product yield in imidazolidin-2-one synthesis.
References
-
The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021). PMC. [Link]
-
Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. (2019). The Journal of Organic Chemistry. [Link]
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (n.d.). ResearchGate. [Link]
-
On the racemization of chiral imidazolines. (2008). PubMed. [Link]
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (n.d.). MDPI. [Link]
-
CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate. (2021). ACS Omega. [Link]
-
2-IMIDAZOLIDINONE. (n.d.). atamankimya.com. [Link]
-
Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. (n.d.). ResearchGate. [Link]
-
Imidazolidinone synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2025). NIH. [Link]
-
Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (n.d.). MDPI. [Link]
- Synthesis method of 2-imidazolidinone. (n.d.).
-
Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. (n.d.). PubMed Central. [Link]
-
The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (n.d.). MDPI. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). pubs.acs.org. [Link]
-
One-pot synthesis of the substituted imidazolidin-2-ones with participation of thiobarbituric acid, ureas and arylglyoxals. (2013). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations. (n.d.). NIH. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). pubs.acs.org. [Link]
-
Synthesis of imidazolidinones by reaction of phosgene with amino alcohols. (n.d.). ResearchGate. [Link]
-
Synthesis of imidazolidinon-2-ones by triphosgene and sodium hydride. (n.d.). ResearchGate. [Link]
-
Gold(I)-Catalyzed Intramolecular Hydroamination of N-Allylic,N′-Aryl Ureas to form Imidazolidin-2-ones. (n.d.). NIH. [Link]
-
Recent advances in the synthesis of highly substituted imidazolidines. (n.d.). PMC. [Link]
Sources
- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Imidazolidinone synthesis [organic-chemistry.org]
- 7. Gold(I)-Catalyzed Intramolecular Hydroamination of N-Allylic,N′-Aryl Ureas to form Imidazolidin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 9. Phosgene and Substitutes [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 2-Imidazolidone: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 13. On the racemization of chiral imidazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one
Welcome to the technical support center for 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one (DDPIM). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimentation. As a specialized and potentially rare chemical, ensuring its stability is paramount for reproducible and reliable results. This guide is structured to address common challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Understanding the Molecule: Key Structural Features and Potential Instabilities
This compound is a complex molecule with several functional groups that can influence its stability. The two primary areas of concern are the vicinal diol on the imidazolidinone ring and the imidazolidinone core itself.
-
Vicinal Diol (Glycol): The presence of two hydroxyl groups on adjacent carbons makes the molecule susceptible to specific reactions, most notably the pinacol rearrangement under acidic conditions.[1][2]
-
Imidazolidinone Ring: The heterocyclic core can be prone to hydrolysis, oxidation, and photodegradation, which are common degradation pathways for related imidazole and imidazolidinone structures.[3]
The following sections will provide practical solutions to mitigate these potential degradation pathways.
Frequently Asked Questions (FAQs)
Q1: I dissolved my DDPIM sample in an acidic buffer and noticed a rapid loss of activity and the appearance of a new peak in my HPLC analysis. What is happening?
A1: You are likely observing an acid-catalyzed pinacol rearrangement.[1] The vicinal diol moiety of your molecule is prone to this reaction in the presence of acid, which leads to a structural rearrangement and the formation of a ketone, known as a pinacolone. This new compound will have a different chemical structure and likely no longer possess the desired biological activity.
Troubleshooting:
-
Immediately cease using acidic buffers.
-
If pH control is necessary, use a neutral or slightly basic buffer system (pH 7.0-8.0).
-
If your experimental conditions demand an acidic environment, consider running the reaction at a lower temperature to slow the rate of rearrangement.
Q2: My DDPIM solution has turned yellow/brown after being stored for a few days, especially when exposed to light. Is this a sign of degradation?
A2: Yes, a color change is a strong indicator of degradation. Imidazole and related heterocyclic compounds can be susceptible to photodegradation and oxidation.[3] The color change is likely due to the formation of oxidized byproducts.
Troubleshooting:
-
Store all DDPIM solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
For long-term storage, degas your solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Store solutions at low temperatures (-20°C or -80°C) to minimize both oxidative and thermal degradation.
Q3: I observe a precipitate forming in my aqueous DDPIM solution over time, even when stored at 4°C. What could be the cause?
A3: Precipitate formation could be due to several factors:
-
Poor Solubility: While initial dissolution may be successful, changes in temperature or solvent evaporation can lead to precipitation.
-
Degradation Product: The precipitate could be a less soluble degradation product. For instance, if the imidazolidinone ring is hydrolyzed, the resulting products may have different solubility profiles.
-
pH Shift: Absorption of atmospheric CO2 can lower the pH of unbuffered aqueous solutions, potentially triggering degradation (like the pinacol rearrangement) and precipitation of the resulting product.
Troubleshooting:
-
Ensure you are not exceeding the solubility limit of DDPIM in your chosen solvent.
-
Use a buffer to maintain a stable pH.
-
Store solutions in tightly sealed containers to prevent solvent evaporation and CO2 absorption.
-
Analyze the precipitate by techniques like NMR or mass spectrometry to identify if it is the parent compound or a degradation product.
Troubleshooting Guides
Guide 1: Preventing Acid-Catalyzed Degradation (Pinacol Rearrangement)
This guide provides a step-by-step protocol for setting up experiments while avoiding the pinacol rearrangement of the vicinal diol.
Protocol:
-
Solvent and Buffer Selection:
-
Avoid acidic solvents and buffers (pH < 6.5).
-
Recommended buffers: Phosphate-buffered saline (PBS) at pH 7.4, HEPES, or Tris buffers within their effective buffering range.
-
-
pH Monitoring:
-
Regularly monitor the pH of your experimental solutions, especially during long incubations.
-
-
Temperature Control:
-
If acidic conditions are unavoidable, conduct experiments at the lowest possible temperature to reduce the reaction rate.
-
-
Quenching Reactions:
-
If a reaction is performed under acidic conditions, neutralize the solution immediately upon completion by adding a suitable base (e.g., sodium bicarbonate).
-
Visualizing the Problem: The Pinacol Rearrangement Pathway
Caption: Acid-catalyzed pinacol rearrangement of DDPIM.
Guide 2: Mitigating Oxidative and Photochemical Degradation
This guide outlines procedures to protect DDPIM from degradation caused by oxygen and light.
Protocol:
-
Inert Atmosphere:
-
For preparing stock solutions, use solvents that have been degassed by sparging with nitrogen or argon for at least 15-20 minutes.
-
Overlay the headspace of the vial with the inert gas before sealing.
-
-
Light Protection:
-
Always use amber glass vials or tubes for storing and handling DDPIM.
-
If clear containers are necessary for an experiment, wrap them in aluminum foil.
-
Minimize exposure to ambient light on the lab bench.
-
-
Use of Antioxidants:
-
In some formulations, the addition of a small amount of an antioxidant (e.g., BHT, ascorbic acid) may be considered, but compatibility with the experimental system must be verified.
-
-
Storage Conditions:
-
Store stock solutions at ≤ -20°C. For long-term storage, ≤ -80°C is recommended.
-
Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller, single-use volumes.
-
Visualizing the Workflow: Stable Stock Solution Preparation
Caption: Workflow for preparing stable DDPIM stock solutions.
Summary of Recommended Storage Conditions
| Form | Solvent/State | Temperature | Atmosphere | Light Condition | Duration |
| Solid | N/A | 2-8°C | Inert Gas | Protected from Light | Long-term |
| Stock Solution | Anhydrous DMSO/DMF | -20°C to -80°C | Inert Gas | Protected from Light | Months |
| Aqueous Solution | Buffered (pH 7-8) | 2-8°C | Normal | Protected from Light | Short-term (Days) |
References
-
Fowles, L. F., Beck, E., Worrall, S., Shanley, B. C., & de Jersey, J. (1996). The Formation and Stability of Imidazolidinone Adducts From Acetaldehyde and Model Peptides. A Kinetic Study With Implications for Protein Modification in Alcohol Abuse. Biochemical Pharmacology, 51(10), 1259-67. Available at: [Link]
-
JoVE. (2023). Preparation of Diols and Pinacol Rearrangement. Available at: [Link]
-
Ivancia, M., & Mocanu, A. M. (2016). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie, 61(1), 79-86. Available at: [Link]
-
Chemistry Steps. Diols: Nomenclature, Preparation, and Reactions. Available at: [Link]
-
MDPI. (2022). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Available at: [Link]
-
PubChem. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Available at: [Link]
-
ResearchGate. (2025). Synthesis of imidazolidinone derivative. Available at: [Link]
-
Loftsson, T. (2014). Degradation Pathways. Request PDF. Available at: [Link]
-
Wikipedia. Diol. Available at: [Link]
-
PubChem. 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one. Available at: [Link]
-
National Institutes of Health. (2009). meso-4,5-Diphenylimidazolidin-2-one. Available at: [Link]
-
Tcyrulnikov, S., & Goldberg, K. I. (2019). Deoxydehydration of vicinal diols by homogeneous catalysts: a mechanistic overview. RSC Advances, 9(62), 36245-36256. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research and development. The title compound, 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one, presents a compelling case study in structural elucidation. While this unique chemical is available commercially, it is often supplied without comprehensive analytical data, placing the onus of structural verification squarely on the researcher. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively confirm its structure, focusing on the critical challenge of distinguishing its potential diastereomers.
The primary structural ambiguity arises from the two stereocenters at the C4 and C5 positions. This gives rise to two possible diastereomeric forms: a meso compound (cis) with a plane of symmetry, and a chiral, enantiomeric pair (trans). Differentiating these forms is crucial, as stereochemistry dictates the molecule's physical properties, biological activity, and interaction with other chiral entities.
Potential Structural Isomers: The Core Challenge
The central analytical task is to distinguish between the meso and trans diastereomers. The key difference lies in their molecular symmetry.
-
The meso Isomer (cis-diols, cis-phenyls): Possesses a C₂v symmetry axis bisecting the C4-C5 bond. This symmetry renders the two N-methyl groups, the two phenyl groups, and the two hydroxyl groups chemically equivalent.
-
The trans Isomers (chiral enantiomers): Lack this symmetry. Consequently, the chemical environments of the two N-methyl groups are different, as are the two phenyl groups.
A secondary, though less likely, possibility is the formation of rearrangement products, such as those resulting from a pinacol-type rearrangement during synthesis, which could yield a ketone-containing isomer. Spectroscopic analysis can readily exclude these alternative connectivities.
Caption: Logical relationship between symmetry and expected NMR signals for diastereomers.
A Multi-faceted Analytical Approach: A Comparative Workflow
No single technique outside of X-ray crystallography can unambiguously confirm a structure. A logical, integrated workflow is essential for building a comprehensive and self-validating data package. This workflow prioritizes techniques that offer the most definitive information at each stage.
Caption: Recommended experimental workflow for structural confirmation.
Comparative Analysis of Spectroscopic & Crystallographic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Discriminator
NMR is the most powerful spectroscopic tool for distinguishing the meso and trans diastereomers in solution. The key is to analyze the number of unique signals, which directly reflects the molecule's symmetry.
| NMR Experiment | Expected Result for meso (cis) Isomer | Expected Result for trans (chiral) Isomers | Rationale |
| ¹H NMR | One singlet for the two N-CH₃ groups. | Two distinct singlets for the two N-CH₃ groups. | The N-methyl groups are chemically equivalent in the meso form but are diastereotopic and thus non-equivalent in the trans form. |
| One set of signals for the two equivalent phenyl groups. | Two sets of signals for two non-equivalent phenyl groups. | Symmetry in the meso isomer makes the phenyl groups indistinguishable. | |
| ¹³C NMR | One signal for the two N-C H₃ carbons. | Two signals for the two N-C H₃ carbons. | Reflects the same symmetry principles as ¹H NMR. |
| One signal for the two hydroxyl-bearing carbons (C4 & C5). | Two signals for the C4 and C5 carbons. | In the meso form, C4 and C5 are equivalent due to the symmetry plane. | |
| Fewer aromatic signals. | A greater number of aromatic signals. | Reflects the equivalence of the two phenyl rings. |
This comparative approach is supported by studies on analogous compounds. For instance, the synthesis of various 4,5-dihydroxy-2-imidazolidinones consistently shows that cis and trans isomers can be differentiated by NMR based on their distinct signal patterns.[1][2][3][4]
Mass Spectrometry (MS): Confirming Connectivity
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental formula (C₁₇H₁₈N₂O₃). While standard MS techniques are generally unable to distinguish between diastereomers due to identical mass and similar fragmentation energies, HRMS provides the foundational confidence that the correct atoms are present in the molecule.
-
Expected HRMS Result: A measured mass that corresponds to the calculated exact mass of C₁₇H₁₈N₂O₃.
-
Fragmentation Analysis (EI or CID): Expect to see fragments corresponding to the loss of water (H₂O), phenyl groups (C₆H₅), and cleavage of the imidazolidinone ring. This confirms the gross connectivity of the molecule.
Infrared (IR) Spectroscopy: Functional Group Verification
IR spectroscopy serves as a rapid and effective check for the presence of key functional groups and can help rule out major structural rearrangements.
-
O-H Stretch: A broad, strong absorption band in the region of 3200-3600 cm⁻¹ is definitive for the hydroxyl groups.
-
C=O Stretch: A strong, sharp absorption around 1680-1720 cm⁻¹ confirms the presence of the urea carbonyl group.
-
C-H Aromatic Stretch: Peaks observed above 3000 cm⁻¹.
-
C-N Stretch: Absorptions typically found in the 1200-1350 cm⁻¹ region.
While invaluable for confirming the functional makeup, IR spectroscopy is not a reliable method for differentiating between the cis and trans diastereomers, as their functional groups are identical and the subtle differences in bond angles and environments rarely produce uniquely identifiable spectral shifts.
Single-Crystal X-ray Crystallography: The Gold Standard
When an unambiguous, solid-state confirmation of the three-dimensional structure is required, single-crystal X-ray crystallography is the ultimate arbiter. This technique provides precise atomic coordinates, bond lengths, and bond angles, definitively establishing the relative stereochemistry (cis or trans).
Crystal structure analyses of closely related compounds, such as meso-4,5-diphenylimidazolidin-2-one, have unequivocally confirmed the cis relationship between the phenyl groups, demonstrating the power of this method.[5] Growing a suitable single crystal is the primary experimental hurdle, but the resulting data is unparalleled in its detail and certainty.
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for molecules with hydroxyl protons as it allows for their observation without rapid exchange.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Pay close attention to the 2.5-3.5 ppm region for the N-methyl singlets and the 7.0-8.0 ppm region for the aromatic protons. The presence of one or two N-methyl signals is the most direct indicator of meso or trans stereochemistry, respectively.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a larger sample quantity or a longer acquisition time. Compare the number of observed signals to the number expected for the symmetric (meso) versus asymmetric (trans) isomer.
-
2D NMR (Optional but Recommended): If ambiguities remain, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to confirm all assignments and connectivity.
Protocol 2: Single-Crystal Growth for X-ray Diffraction
-
Purification: Ensure the sample is of the highest possible purity, as impurities can inhibit crystallization. Recrystallization or column chromatography may be necessary.
-
Solvent Selection: Screen a variety of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane) to find a system in which the compound has moderate solubility.
-
Crystal Growth: The most common method is slow evaporation. Dissolve the compound in a minimal amount of the chosen solvent system with gentle heating to create a saturated or near-saturated solution.[6]
-
Incubation: Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks. Slow solvent evaporation will hopefully yield single crystals of sufficient size and quality for diffraction.
-
Analysis: Carefully mount a selected crystal on a goniometer and subject it to X-ray diffraction analysis using a modern diffractometer. The resulting electron density map will reveal the precise atomic positions.
Conclusion
Confirming the structure of this compound is a task that requires a systematic and multi-technique approach. While mass spectrometry and IR spectroscopy validate the compound's fundamental composition and functional groups, NMR spectroscopy serves as the primary and most accessible tool for differentiating the crucial meso and trans diastereomers . The symmetry differences between these isomers result in a clear and predictable distinction in their ¹H and ¹³C NMR spectra. For absolute and incontrovertible proof of the three-dimensional structure, single-crystal X-ray crystallography remains the definitive method . By following the integrated workflow and comparative data analysis outlined in this guide, researchers can confidently and rigorously establish the true structure of this and other similarly complex molecules.
References
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Galas, H., Viirre, R. D., & Lough, A. J. (2009). meso-4,5-Diphenylimidazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3087. [Link]
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Trofimov, A., et al. (2023). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Molecules, 28(1), 335. [Link]
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Saeed, S., et al. (2006). Synthesis of new unsymmetrical 4,5-dihydroxy-2-imidazolidinones. Dynamic NMR spectroscopic study of the prototropic tautomerism in 1-(2-benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone. Molecules, 11(10), 768-75. [Link]
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Saeed, S., et al. (2006). Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone. Molecules, 11(10), 768-775. [Link]
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Galas, H., Viirre, R. D., & Lough, A. J. (2009). meso-4,5-Diphenylimidazolidin-2-one. Sci-Hub. [Link]
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PubChem. (n.d.). (4R,5S)-4,5-dihydroxy-1-phenylimidazolidin-2-one. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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PubChem. (n.d.). 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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PubChem. (n.d.). 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one, trans-. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Alowou-Egnim, T., et al. (2021). FT-IR spectrum of (4b) 4,5-Dihydroxy-1-(4-methoxyphenyl)-3-(1,3-thiazol-2-yl) imidazolidine-2-thione. ResearchGate. [Link]
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Biltz, H. (1908). Synthesis of 5,5-diphenylimidazolidine-2,4-dione (Phenytoin). Bulletin of European Pharmaceutical and Life Sciences, 11(5). [Link]
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Saeed, S., et al. (2006). Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone. MDPI. [Link]
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A Comparative Analysis of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one and Other Vicinal Diols in Modern Chemistry
In the landscape of synthetic chemistry, the vicinal diol motif stands as a cornerstone of molecular architecture, pivotal in fields ranging from asymmetric synthesis to materials science. This guide provides a detailed comparative analysis of the specialized diol, 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one, against more conventional diols. We will explore its unique structural attributes and postulate its performance characteristics in various applications, supported by comparative data from analogous systems and established chemical principles.
Introduction: Unveiling a Unique Structural Scaffold
This compound, hereafter referred to as DDPD, presents a fascinating amalgamation of functional groups. Its structure features a central imidazolidin-2-one (cyclic urea) core, flanked by two hydroxyl groups on adjacent carbons, which are in turn substituted with phenyl rings. This intricate arrangement suggests a molecule with a highly defined three-dimensional structure, offering potential advantages in stereocontrolled chemical transformations.
The core of our analysis will revolve around comparing DDPD with two well-established diols: (R,R)-Hydrobenzoin and Diethyl L-tartrate. These have been chosen to represent, respectively, a simple aromatic vicinal diol and a widely used C₂-symmetric chiral diol.
Structural and Physicochemical Property Comparison
A molecule's utility is fundamentally dictated by its physical and chemical properties. The table below provides a comparative overview of DDPD, (R,R)-Hydrobenzoin, and Diethyl L-tartrate.
| Property | This compound (DDPD) (Predicted) | (R,R)-Hydrobenzoin | Diethyl L-tartrate |
| Molar Mass ( g/mol ) | 312.35 | 214.25 | 206.18 |
| Structure | Cyclic urea core with vicinal diol | Acyclic aromatic vicinal diol | Acyclic aliphatic vicinal diol ester |
| Symmetry | C₂-Symmetric (for the trans-isomer) | C₂-Symmetric | C₂-Symmetric |
| Key Features | Rigidified scaffold, hydrogen bond donor/acceptor sites, bulky phenyl groups | Simple, well-understood aromatic diol | Readily available chiral pool starting material, ester functionalities |
| Predicted Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF), moderately soluble in chlorinated solvents. | Soluble in ethers and alcohols, sparingly soluble in nonpolar solvents. | Miscible with many organic solvents. |
| Potential Applications | Chiral ligand, organocatalyst, building block for macrocycles | Chiral auxiliary, resolving agent, ligand for catalysis | Chiral auxiliary, building block in asymmetric synthesis |
The rigidified backbone of DDPD, a consequence of its cyclic urea core, is a significant point of differentiation. This rigidity can be highly advantageous in asymmetric catalysis, where a well-defined chiral environment is crucial for achieving high levels of stereoselectivity.
Comparative Performance in Asymmetric Catalysis: A Case Study
To illustrate the potential performance advantages of DDPD, we will consider its hypothetical application as a chiral ligand in the titanium-catalyzed asymmetric epoxidation of allylic alcohols, a reaction famously reliant on tartrate esters.
Experimental Workflow: Asymmetric Epoxidation
Caption: Rationale for improved stereocontrol with a rigidified ligand.
The pre-organization of the chiral environment by the rigid DDPD scaffold minimizes non-productive binding modes of the substrate, leading to a more efficient and selective catalytic cycle. This principle of ligand rigidity is a well-established strategy in the design of high-performance asymmetric catalysts.
Conclusion and Future Outlook
While this compound is not as widely studied as benchmark diols like hydrobenzoin and tartrate esters, its unique structural features present a compelling case for its potential as a high-performance chiral ligand. The combination of a rigidifying cyclic urea core, C₂-symmetry, and tunable steric bulk from the diphenyl groups offers a promising platform for the development of novel asymmetric catalysts.
Further experimental validation is, of course, necessary to confirm the hypotheses presented in this guide. However, the fundamental principles of catalyst design strongly suggest that DDPD and related structures could offer significant advantages in stereoselective synthesis, warranting their further investigation by the research community.
References
-
Sharpless Asymmetric Epoxidation. Comprehensive Organic Name Reactions and Reagents, John Wiley & Sons, Inc., 2010, pp. 2537-2543. [Link]
-
Hydrobenzoin in Asymmetric Synthesis. Chiral Ligands for Asymmetric Synthesis, IntechOpen, 2020. [Link]
-
Imidazolidinone Catalysts. Science, vol. 287, no. 5458, 2000, pp. 1646-1649. [Link]
A Comparative Guide to the Validation of Analytical Methods for 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one
Introduction: Charting a Course for a Novel Compound
In the landscape of pharmaceutical development, the compound 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one represents a molecule of interest with potential therapeutic applications. A critical, non-negotiable step in the journey of any new chemical entity (NCE) from the laboratory to the clinic is the establishment of robust, reliable, and reproducible analytical methods for its quantification and quality control. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1]
A review of the current scientific literature reveals a notable absence of published, validated analytical methods specifically for this compound. This guide, therefore, serves not as a retrospective comparison of existing techniques, but as a proactive, strategic framework for the development and validation of such methods from first principles. We will compare the most appropriate analytical technologies, grounding our protocols and acceptance criteria in the globally recognized standards set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4] This ensures that the resulting methods are not only scientifically sound but also compliant with global regulatory expectations.[5]
The Regulatory Bedrock: ICH Guidelines for Method Validation
Modern analytical method validation is a continuous process that begins with method development and extends throughout the method's lifecycle.[5] The ICH guidelines, particularly the recently updated Q2(R2) and the complementary Q14 on analytical procedure development, provide a harmonized international approach that has become the global standard.[6][7][8] These guidelines outline the key performance characteristics that must be evaluated to ensure a method is fit for purpose.
The core validation parameters, as defined by ICH, are the pillars upon which we build our analytical trust.[6][9] These include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][10]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[11]
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][11]
-
Accuracy: The closeness of test results obtained by the method to the true value.[12] It is often expressed as percent recovery.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[10]
-
Detection Limit (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]
-
Quantitation Limit (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10]
The following diagram illustrates the typical workflow for analytical method validation, from initial planning through to the final report, as guided by these principles.
Caption: A workflow for analytical method validation based on ICH principles.
Comparative Analysis of Recommended Analytical Techniques
Based on the chemical structure of this compound—featuring two phenyl rings (chromophores), polar hydroxyl groups, and a stable core—we can propose and compare several analytical techniques.
High-Performance Liquid Chromatography (HPLC) with UV/Diode-Array Detection
HPLC is the cornerstone of modern pharmaceutical analysis and is the most logical primary choice for both assay and impurity determination of the target compound.
-
Causality Behind the Choice: The presence of phenyl groups suggests strong ultraviolet (UV) absorbance, making UV or Diode-Array Detection (DAD) highly suitable. The compound's polarity, due to the hydroxyl groups, makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where a polar mobile phase is used with a non-polar stationary phase.[14]
-
Self-Validating System: A well-developed HPLC method includes system suitability tests (SSTs) performed before each run.[15] Parameters like peak asymmetry, theoretical plates, and retention time precision confirm that the chromatographic system is performing adequately before any samples are analyzed.
1. System Suitability:
-
Prepare a standard solution of the analyte at the target concentration (e.g., 100 µg/mL).
-
Inject the solution six replicate times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area and retention time ≤ 2.0%; tailing factor ≤ 2.0; theoretical plates > 2000.
2. Specificity (including Forced Degradation):
-
Inject blank (mobile phase), placebo (if in formulation), and a solution of the analyte.
-
Perform forced degradation studies by exposing the analyte to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress.[16]
-
Analyze the stressed samples to ensure that degradation product peaks are well-resolved from the main analyte peak. The use of a DAD allows for peak purity analysis, confirming that the main peak is spectrally homogeneous.
-
Acceptance Criteria: The analyte peak should be free of interference from blanks, placebos, or degradants (resolution > 2.0). Peak purity index should be > 0.999.
3. Linearity and Range:
-
Prepare a series of at least five concentrations of the analyte spanning the expected range (e.g., 80% to 120% of the assay concentration).[17]
-
Inject each concentration in triplicate.
-
Plot a calibration curve of mean peak area versus concentration and perform linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant.
4. Accuracy:
-
Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.[17]
-
Calculate the percent recovery for each sample.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.[18]
5. Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: RSD for both repeatability and intermediate precision should be ≤ 2.0%.
6. LOQ and LOD:
-
Estimate based on the signal-to-noise ratio (S/N) method. LOQ is typically where S/N is 10:1, and LOD is where S/N is 3:1.[13]
-
Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
7. Robustness:
-
Deliberately vary critical method parameters one at a time, such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).
-
Analyze the system suitability of the analyte under each condition.
-
Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique offering high specificity and sensitivity, particularly for volatile compounds.[19][20]
-
Causality Behind the Choice: While the target molecule's high polarity and low volatility (due to hydroxyl groups) make it unsuitable for direct GC analysis, GC-MS could be an excellent alternative for identifying and quantifying specific, more volatile impurities or if a derivatization protocol is established. The mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns, greatly enhancing specificity.[21]
-
Key Consideration: Derivatization: To make the analyte amenable to GC, the polar hydroxyl groups must be derivatized (e.g., via silylation) to increase volatility. This adds a step to sample preparation that must also be optimized and controlled.
| Feature | HPLC-UV/DAD | GC-MS |
| Applicability | Ideal for direct analysis of the polar, non-volatile parent compound. | Requires derivatization for the parent compound; suitable for volatile impurities. |
| Specificity | Good; based on retention time and UV spectrum. Peak purity from DAD enhances confidence. | Excellent; based on retention time and unique mass spectrum (molecular ion and fragments).[22] |
| Sensitivity | Good (µg/mL range). | Potentially higher (ng/mL or pg/mL range), especially in Selected Ion Monitoring (SIM) mode. |
| Sample Prep | Simpler; typically "dissolve and inject" or simple extraction. | More complex; requires a derivatization step which must be reproducible. |
| Primary Use | Assay, purity, and stability testing of the main active ingredient. | Impurity identification, analysis of volatile organic compounds (VOCs), or as a complementary orthogonal method. |
Spectroscopic Methods for Structural Confirmation
While chromatographic methods quantify the analyte, spectroscopic techniques are essential for confirming its identity and structure, which is a key part of method validation's "specificity" requirement.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful spectroscopic methods for elucidating the structure of organic compounds.[23] It provides detailed information about the chemical environment of atoms, confirming the connectivity and stereochemistry of this compound and its potential isomers or degradation products.[24]
-
Mass Spectrometry (MS): When coupled with a separation technique (like LC-MS or GC-MS), MS provides the molecular weight and fragmentation data, serving as a definitive "fingerprint" for the compound.[23]
Interrelation of Validation Parameters
The validation parameters are not independent silos; they are interconnected. For instance, the demonstration of acceptable accuracy, precision, and linearity over a certain concentration interval is what defines the validated range of the method. This relationship is crucial for establishing a Method Operable Design Region (MODR) as described in ICH Q14.[9]
Caption: Interdependence of key analytical validation parameters.
Summary Data and Acceptance Criteria
The following table summarizes the typical validation parameters and their acceptance criteria for a primary assay method (e.g., HPLC) as per ICH guidelines.
| Validation Parameter | Acceptance Criteria |
| System Suitability | RSD of peak area/height < 2.0%, Tailing Factor ≤ 2.0, Theoretical Plates > 2000 |
| Specificity | No interference at the analyte's retention time; Peak Purity > 0.999 |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% |
| LOQ | S/N ≥ 10; demonstrate acceptable precision and accuracy |
| LOD | S/N ≥ 3 |
| Robustness | System suitability must pass under varied conditions |
Conclusion
While no specific validated analytical methods are currently published for this compound, a robust and compliant validation strategy can be readily designed. A Reversed-Phase HPLC method with DAD detection stands out as the most suitable primary technique for assay and impurity profiling due to the compound's structural characteristics. This should be complemented by spectroscopic methods like NMR and MS for definitive structural confirmation. By adhering to the systematic, risk-based approach outlined in the ICH Q2(R2) and Q14 guidelines, researchers can develop and validate analytical methods that are reliable, reproducible, and meet the stringent requirements of global regulatory bodies, thereby ensuring the quality and safety of new pharmaceutical products.
References
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- U.S. Food and Drug Administration. Q2(R2)
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (2023).
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Spectroscopic Guide to the Stereoisomers of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one
Introduction
In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. Diastereomers, stereoisomers that are not mirror images of each other, often exhibit distinct biological activities, physical properties, and reaction kinetics. The 4,5-dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one system presents a classic case of diastereomerism, existing as cis and trans isomers. The ability to unambiguously differentiate between these isomers is crucial for quality control, reaction monitoring, and structure-activity relationship (SAR) studies.
While a dedicated comparative study on the named compound is not prevalent in published literature, this guide synthesizes established spectroscopic principles and data from analogous structures to provide a robust framework for their differentiation. We will delve into the nuanced application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to confidently assign the stereochemistry of these isomers.
Molecular Structures and Stereochemical Considerations
The core structural difference lies in the relative orientation of the hydroxyl (-OH) and phenyl (-Ph) groups at the C4 and C5 positions of the imidazolidin-2-one ring.
-
cis-isomer (meso): The hydroxyl and phenyl groups on C4 and C5 are on the same side of the ring. This configuration results in a plane of symmetry, rendering the molecule achiral (a meso compound).
-
trans-isomer (racemic): The hydroxyl and phenyl groups are on opposite sides of the ring. This arrangement lacks a plane of symmetry, resulting in a chiral molecule that exists as a pair of enantiomers (a racemic mixture).
Spectroscopic Differentiation: A Multi-faceted Approach
¹H NMR Spectroscopy: The Cornerstone of Isomer Assignment
Proton NMR (¹H NMR) spectroscopy is the most definitive technique for distinguishing between these diastereomers. The key lies in the vicinal coupling constant (³JHH) between the methine protons at C4 and C5. This coupling is highly dependent on the dihedral angle (φ) between the H-C4-C5-H bonds, a relationship described by the Karplus equation.[1]
-
cis-Isomer: The protons on C4 and C5 have a smaller dihedral angle (typically ~0-30°). This results in a smaller coupling constant , generally in the range of 5-10 Hz .[2]
-
trans-Isomer: The protons on C4 and C5 are anti-periplanar, with a larger dihedral angle (typically ~150-180°). This leads to a larger coupling constant , usually in the range of 11-18 Hz .[2]
In the absence of direct data for the target molecule, studies on analogous 4,5-disubstituted imidazolidine-2-thiones show a clear distinction in coupling constants between cis and trans isomers, validating this predictive approach.[3]
Predicted ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| cis-Isomer | |||
| H4, H5 | ~4.5 - 5.5 | Doublet | Jcis ≈ 5-10 |
| N-CH₃ | ~2.7 - 3.0 | Singlet | - |
| Phenyl-H | ~7.2 - 7.5 | Multiplet | - |
| OH | Variable | Broad Singlet | - |
| trans-Isomer | |||
| H4, H5 | ~4.5 - 5.5 | Doublet | Jtrans ≈ 11-18 |
| N-CH₃ | ~2.7 - 3.0 | Singlet | - |
| Phenyl-H | ~7.2 - 7.5 | Multiplet | - |
| OH | Variable | Broad Singlet | - |
¹³C NMR Spectroscopy: A Supporting Role
Carbon NMR (¹³C NMR) provides complementary information. While the differences between diastereomers are often subtle (sometimes less than 1 ppm), the distinct steric environments of the cis and trans isomers can lead to measurable variations in chemical shifts, particularly for the carbons within the heterocyclic ring.[4][5]
-
C4 and C5 Carbons: Due to differing steric compression, the chemical shifts for C4 and C5 are expected to be distinct for each isomer. In many cyclic systems, the cis isomer experiences greater steric hindrance, which can lead to an upfield (lower ppm) shift for the ring carbons compared to the trans isomer.[4]
-
N-CH₃ and Phenyl Carbons: Minor differences may also be observed for the substituent carbons.
Predicted ¹³C NMR Chemical Shift Ranges:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Difference |
| C=O (C2) | ~160 - 165 | Minor |
| C4, C5 | ~80 - 90 | Measurable difference between isomers |
| N-CH₃ | ~30 - 35 | Minor |
| Phenyl-C | ~125 - 140 | Minor |
Infrared (IR) Spectroscopy: Functional Group Analysis and Hydrogen Bonding
IR spectroscopy is excellent for confirming the presence of key functional groups but is more nuanced for stereochemical assignment. The primary distinction may arise from differences in hydrogen bonding.[6]
-
O-H Stretching Region (~3200-3600 cm⁻¹):
-
cis-Isomer: The two hydroxyl groups are in close proximity, allowing for intramolecular hydrogen bonding . This typically results in a broader, and sometimes slightly lower frequency, O-H absorption band.[6]
-
trans-Isomer: Intramolecular hydrogen bonding is not possible. Intermolecular hydrogen bonding will dominate, which may result in a sharper O-H band at a slightly higher frequency, depending on sample concentration.[6]
-
-
C=O Stretching Region (~1680-1720 cm⁻¹): The urea carbonyl stretch is expected to be a strong, sharp peak in both isomers.
-
Fingerprint Region (< 1600 cm⁻¹): This region contains complex vibrations (C-C, C-N, C-O stretches and bends). While difficult to predict, the fingerprint region will be unique for each isomer and can be used for definitive identification by comparison to a known standard.[1]
Mass Spectrometry (MS): Molecular Weight Confirmation
Mass spectrometry is used to determine the molecular weight and elemental formula. Both the cis and trans isomers are constitutionally identical and will therefore have the same molecular ion peak (M⁺) .
While the fragmentation patterns of diastereomers are often very similar, subtle differences in the relative abundance of fragment ions can sometimes be observed.[7] This is because the stereochemistry can influence the stability of the transition states leading to fragmentation.[7][8][9] However, MS alone is generally not a reliable method for primary stereochemical assignment of these types of isomers without extensive calibration and comparison studies.
Experimental Protocols and Workflow
Precise and reproducible data acquisition is critical for accurate comparison.
Generalized Experimental Workflow
Detailed Methodologies
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Data Acquisition:
-
Acquire ¹H and ¹³C{¹H} spectra on a spectrometer with a field strength of at least 400 MHz to ensure good signal dispersion.
-
For ¹H NMR, use a sufficient number of scans (e.g., 8-16) to achieve a signal-to-noise ratio >100:1 for the signals of interest.
-
Acquire standard 2D NMR experiments like COSY and HSQC to confirm proton and carbon assignments.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm). Calibrate the ¹³C spectrum accordingly (e.g., DMSO-d₆ at 39.52 ppm).
-
Accurately measure the coupling constant (³JH4-H5) from the ¹H spectrum. This value is the primary determinant of stereochemistry.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample (~1 mg) with dry KBr (~100 mg) and pressing it into a transparent disk. Alternatively, for soluble samples, deposit a thin film from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. Acquire at least 16 scans to obtain a good quality spectrum.
-
Data Analysis: Identify the characteristic absorption bands for O-H, C=O, C-N, and aromatic C-H functional groups. Compare the shape and position of the O-H band between the two isomers.
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., Q-TOF or Orbitrap). Acquire data in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.
Conclusion
The differentiation of cis and trans isomers of this compound is reliably achieved through a combined spectroscopic approach. ¹H NMR spectroscopy stands as the most powerful and unambiguous method , where the magnitude of the vicinal coupling constant between the C4 and C5 protons provides a direct probe of the dihedral angle and, consequently, the relative stereochemistry. A significantly larger coupling constant is the hallmark of the trans isomer. Supporting evidence from ¹³C NMR, which reveals subtle but distinct chemical shifts due to different steric environments, and IR spectroscopy, which can indicate differences in hydrogen bonding, further solidifies the structural assignment. Mass spectrometry serves to confirm the molecular weight, which is identical for both isomers. By applying the principles and protocols outlined in this guide, researchers can confidently and accurately characterize these important diastereomeric compounds.
References
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Filo. (2025). How can cis and trans-1,3-cyclohexane diol be distinguished using IR spectra? Retrieved from [Link]
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Galkin, V. I., et al. (2013). Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory. Journal of The American Society for Mass Spectrometry, 24(5), 730–739. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone. Retrieved from [Link]
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Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]
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Widener University. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
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Mamko, T. V., et al. (2020). Separation of cis/trans Isomers of 4,5-Dihydroxyimidazolidine-2-thione and 4,5-Dimethoxyimidazolidine-2-thione by Aqueous Normal-Phase HPLC Mode. Journal of Chromatographic Science, 58(9), 834-840. Available at: [Link]
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Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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Shyshkina, O. O., et al. (2023). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Molecules, 28(1), 329. Available at: [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Mori, K., et al. (2012). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. The Journal of Organic Chemistry, 77(10), 4568–4577. Available at: [Link]
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A Comparative Analysis of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one and Its Analogues in Biological Systems
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Design
In the landscape of medicinal chemistry, the imidazolidin-2-one scaffold is a recurring motif in a diverse array of biologically active molecules. This guide provides a comparative analysis of the chemical and biological properties of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one, a compound with limited publicly available data, by examining its structural analogues. By understanding the structure-activity relationships (SAR) within this chemical family, researchers can better predict the compound's potential applications and design robust experimental workflows for its evaluation.
The Core Moiety: Understanding the Imidazolidin-2-one Scaffold
The imidazolidin-2-one ring system is a five-membered heterocycle containing two nitrogen atoms and a carbonyl group. Its derivatives have garnered significant attention in drug discovery due to their ability to engage in various biological interactions, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2][3]. The substituents on the imidazolidin-2-one core play a crucial role in defining the specific biological activity and potency of each analogue[4][5][6].
The Target Compound: this compound
This compound is a specific derivative of the imidazolidin-2-one core. While it is commercially available as a research chemical, there is a notable absence of published biological activity data in the public domain. Its structure, however, presents several key features that can inform hypotheses about its potential bioactivity:
-
The Imidazolidin-2-one Core: Provides a rigid scaffold for the presentation of functional groups.
-
Vicinal Diol (4,5-Dihydroxy): This functional group can participate in hydrogen bonding and may be a site for metabolic modification.
-
N,N'-Dimethyl Groups (1,3-dimethyl): These groups increase the lipophilicity of the molecule and can influence its binding to biological targets.
-
Geminal Diphenyl Groups (4,5-diphenyl): The two phenyl rings significantly increase the steric bulk and lipophilicity of the molecule. They can also engage in π-π stacking interactions with aromatic residues in proteins.
Comparative Analysis with Key Analogues
To infer the potential activity of this compound, we will compare it with two key analogues for which more information is available: its non-phenylated counterpart and a diphenyl analogue lacking the dihydroxy and N-methyl groups.
Analogue 1: 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one (DHDMI)
This compound is a close structural analogue that lacks the two phenyl groups. DHDMI has been investigated for several biological applications, offering valuable insights into the potential roles of the core scaffold.
| Compound | Structure | Reported Activities | Reference |
| This compound | (Structure not available in search results) | Not publicly available | |
| 4,5-Dihydroxy-1,3-dimethyl-imidazolidin-2-one (DHDMI) | (Structure available in PubChem CID 746935) | Treatment of nitrite poisoning, antifungal, potential for osteoporosis treatment, antibacterial. | [7][8] |
The diverse activities of DHDMI suggest that the dihydroxy-dimethyl-imidazolidin-2-one core is biologically active. The addition of the two phenyl groups in our target compound would drastically increase its lipophilicity, which could enhance membrane permeability and potentially lead to new or enhanced biological activities. However, the increased steric hindrance from the phenyl groups might also abrogate binding to targets of DHDMI.
Analogue 2: meso-4,5-Diphenylimidazolidin-2-one
This analogue features the diphenyl substitution but lacks the dihydroxy and N-methyl groups of the target compound. Its primary utility has been in stereoselective synthesis.
| Compound | Structure | Reported Applications | Reference |
| This compound | (Structure not available in search results) | Not publicly available | |
| meso-4,5-Diphenylimidazolidin-2-one | (Structure available in the referenced publication) | The trans-isomer is used as a precursor for chiral auxiliaries and catalysts. | [9] |
The significance of this analogue lies in the stereochemistry of the phenyl groups. The meso form has a cis relationship between the phenyl groups, while the trans isomer is chiral[9]. This highlights the critical importance of stereochemistry in the biological activity of this class of compounds. The synthetic route to this compound will determine its stereochemistry, which will be a crucial factor in its biological evaluation.
Broader Context: The Pharmacological Landscape of Imidazolidinone Analogues
The broader family of imidazolidin-2-one and related five-membered heterocyclic derivatives, such as thiazolidinones, are known to possess a wide range of biological activities. Structure-activity relationship studies on these scaffolds have revealed that the nature and position of substituents are key determinants of their pharmacological profiles[10][11][12]. Activities reported for these broader classes of analogues include:
-
Antimicrobial Activity: Many imidazolidinone and thiazolidinone derivatives exhibit potent antibacterial and antifungal properties[1][3].
-
Enzyme Inhibition: These scaffolds have been successfully employed to design inhibitors of various enzymes, including human dihydroorotate dehydrogenase (hDHODH)[10].
-
Quorum Sensing Inhibition: Some derivatives have been shown to inhibit virulence factor production in bacteria like Pseudomonas aeruginosa by interfering with quorum sensing pathways[2].
-
Anticancer and Anti-inflammatory Properties: The pyrazolin-5-one scaffold, which shares some structural similarities, is known for its anti-inflammatory, analgesic, and more recently, anticancer activities[13].
Proposed Experimental Workflow for Comparative Activity Screening
Given the lack of data on the target compound, a logical first step is to perform a broad-based screening to identify its potential biological activities, using its known analogues as benchmarks.
Initial Hypothesis
Based on the activities of its analogues, it is hypothesized that this compound may possess antimicrobial, enzyme inhibitory, or anticancer properties. The presence of the diphenyl groups suggests that it may have a different target profile compared to DHDMI.
Experimental Design
A tiered screening approach is recommended:
Tier 1: Broad-Based Phenotypic Screening
-
Objective: To identify any general cytotoxic or antimicrobial activity.
-
Assays:
-
Antimicrobial Susceptibility Testing: Test the compound against a panel of gram-positive and gram-negative bacteria and fungi using standard methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
-
Cytotoxicity Assay: Evaluate the compound's effect on the viability of a panel of human cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous cell line (e.g., HEK293) using an MTT or similar assay.
-
-
Comparators: Include DHDMI and a relevant clinical standard (e.g., ciprofloxacin for bacteria, doxorubicin for cancer cells).
Tier 2: Target-Based and Mechanistic Assays (if activity is observed in Tier 1)
-
Objective: To elucidate the mechanism of action.
-
Potential Assays (dependent on Tier 1 results):
-
Enzyme Inhibition Assays: If anticancer activity is observed, screen against relevant kinases or other enzymes implicated in cancer progression.
-
Virulence Factor Inhibition Assays: If antimicrobial activity is seen, investigate the inhibition of virulence factors like proteases or hemolysins[2].
-
Molecular Docking Studies: Computationally model the binding of the compound to potential protein targets to guide further experimental work.
-
The following diagram illustrates the proposed experimental workflow:
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A Comparative Guide to Diphenylimidazolidin-2-one Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships
The diphenylimidazolidin-2-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for presenting substituents in defined spatial orientations, making it an ideal starting point for the design of potent and selective modulators of various biological targets. This guide offers a comprehensive literature review of diphenylimidazolidin-2-one derivatives, comparing their performance across different therapeutic areas and providing the experimental context necessary for researchers in drug discovery and development.
The Core Scaffold: Synthesis and Significance
The fundamental meso-4,5-diphenylimidazolidin-2-one structure features a five-membered ring with two nitrogen atoms, a carbonyl group, and two phenyl substituents. The cis-relationship between the phenyl groups at the 4- and 5-positions is a key stereochemical feature, confirmed by crystal structure analysis[1]. The synthesis of this core structure often involves the cyclization of a diamine precursor.[1] A common and efficient approach is the treatment of meso-1,2-diamino-1,2-diphenylethane with a carbonylating agent like 1,1'-carbonyldiimidazole (CDI)[1][2]. The choice of CDI is strategic; it is a mild and safe alternative to phosgene, and the reaction proceeds with high yield, driven by the formation of gaseous byproducts which simplifies purification.
General Synthesis Workflow
The following diagram illustrates a typical synthetic pathway to the core diphenylimidazolidin-2-one structure.
Caption: General workflow for the synthesis of the core diphenylimidazolidin-2-one scaffold.
I. Anticancer Activity: Targeting Proliferation and Survival Pathways
Derivatives of the imidazolidinone class, including diphenyl-substituted variants, have shown significant promise as anticancer agents.[3][4][5] Their mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
A notable study evaluated 2-thioxoimidazolidin-4-one derivatives, which are structurally related to diphenylimidazolidin-2-ones, against hepatocellular carcinoma (HCC).[6] These compounds demonstrated potent cytotoxic effects against the HepG2 liver cancer cell line, with some derivatives exhibiting significantly lower IC50 values than standard chemotherapeutic agents like 5-Fluorouracil.[6]
Comparative Performance of Anticancer Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 4 | HepG2 (Liver) | 0.017 | Apoptosis induction, G2/M cell cycle arrest, PI3K/AKT inhibition | [6] |
| Compound 2 | HepG2 (Liver) | 0.18 | Cytotoxicity | [6] |
| 3e | MCF-7 (Breast) | 20.4 (LD50) | Not specified | [3] |
| Staurosporine | HepG2 (Liver) | 5.07 | (Reference Drug) | [6] |
| 5-Fluorouracil | HepG2 (Liver) | 5.18 | (Reference Drug) | [6] |
Structure-Activity Relationship (SAR) Insights
The potent activity of these compounds is highly dependent on the nature and position of substituents. For the 2-thioxoimidazolidin-4-one series, the specific substitutions led to nanomolar potency against HepG2 cells. Molecular modeling suggested that these compounds effectively bind to and inhibit the PI3K/AKT pathway, a critical signaling cascade for cancer cell growth and survival.[6] The inhibition of this pathway, coupled with the upregulation of pro-apoptotic genes (p53, PUMA, Caspases) and downregulation of the anti-apoptotic Bcl-2 gene, provides a validated mechanism for their anticancer effects.[6]
Caption: Key SAR points for diphenylimidazolidin-2-one derivatives as anticancer agents.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes a standard method for assessing the cytotoxic effects of diphenylimidazolidin-2-one derivatives on a cancer cell line, such as HepG2.
-
Cell Culture: HepG2 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere. The choice of media and supplements ensures optimal cell growth and viability.
-
Seeding: Cells are seeded into 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours to allow for attachment. This density is chosen to ensure cells are in a logarithmic growth phase during the experiment.
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then diluted to various concentrations in the culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. Cells are treated with these concentrations for 48-72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours. MTT is a yellow tetrazolium salt that is reduced by metabolically active cells into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. This step is critical for accurate spectrophotometric measurement.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
II. Antiviral Activity: A Broad-Spectrum Potential
Imidazolidinones and their derivatives have emerged as a significant class of compounds with potent activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Dengue virus, and Human Enterovirus 71 (EV71).[7] Their mechanisms of action are diverse, ranging from the inhibition of viral proteases to acting as antagonists for co-receptors essential for viral entry.[7]
The first anti-HIV agent based on an imidazolidinone derivative was reported in 1996.[7] Since then, extensive research has focused on designing analogues that can overcome drug resistance and exhibit fewer side effects. These compounds can inhibit HIV aspartic protease and also function as CCR5 co-receptor antagonists, blocking a key pathway for viral entry into host cells.[7] For other viruses, imidazolidinones have been shown to inhibit essential enzymes like the NS3 serine protease of HCV and the NS2B-NS3 protease of the Dengue virus.[7]
Comparison of Antiviral Targets
| Derivative Class | Target Virus | Molecular Target | Mechanism of Action | Reference |
| Imidazolidinones | HIV | Aspartic Protease, CCR5 | Enzyme Inhibition, Co-receptor Antagonism | [7] |
| Imidazolidinones | HCV | NS3 Serine Protease | Enzyme Inhibition | [7] |
| Imidazolidinones | Dengue | NS2B-NS3 Protease | Enzyme Inhibition | [7] |
| Pyridyl-imidazolidinones | Enterovirus 71 | VP1 Capsid Protein | Inhibition of Viral Adsorption/Uncoating | [7] |
| 2-Phenylimidazopyridines | Herpes Simplex | Host Cell Golgi Apparatus | Blocks Viral Propagation | [8] |
While specific data on diphenylimidazolidin-2-one derivatives is less prevalent in broad antiviral screens, the established activity of the core imidazolidinone scaffold strongly suggests their potential. The phenyl groups can be functionalized to enhance binding affinity and specificity for viral protein targets, making this an area ripe for future investigation.
III. CNS and Neurodegenerative Disorders: Modulating Key Receptors
The rigid diphenylimidazolidinone framework is well-suited for interaction with specific binding pockets in central nervous system (CNS) receptors. Research has demonstrated that derivatives of this class can act as potent and selective ligands for targets implicated in obesity, metabolic syndrome, and neurodegenerative diseases.[9][10][11]
Cannabinoid Receptor (CB1) Inverse Agonists
A study on 1,3,5-triphenylimidazolidine-2,4-dione derivatives, which are closely related to the title compound class, identified them as potent inverse agonists of the human CB1 cannabinoid receptor.[9] CB1 antagonists and inverse agonists are of significant therapeutic interest for treating obesity and related metabolic disorders.[9]
| Compound | Substitution | Target | Affinity (Ki, nM) | Functional Activity | Reference |
| 23 | 1,3-bis(4-chlorophenyl) | hCB1 | 18 | Inverse Agonist | [9] |
| 25 | 1,3-bis(4-bromophenyl) | hCB1 | 11 | Inverse Agonist | [9] |
These compounds, particularly the 4-chloro and 4-bromo substituted derivatives, represent some of the highest affinity imidazolidine-2,4-dione ligands for the human CB1 receptor reported to date.[9] The causality behind this high affinity lies in the specific interactions that the halogenated phenyl rings make within the hydrophobic binding pocket of the CB1 receptor, as suggested by molecular modeling studies.[9]
Experimental Protocol: Radioligand Binding Assay for CB1 Receptor
This protocol outlines the steps to determine the binding affinity of test compounds for the CB1 receptor.
-
Membrane Preparation: Membranes from CHO cells stably expressing the human CB1 receptor are prepared. This is a crucial step to isolate the target protein in a functional state.
-
Assay Buffer: The assay is performed in a buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4). The components of the buffer are chosen to maintain the stability and functionality of the receptor.
-
Competition Binding: A constant concentration of a high-affinity radioligand (e.g., [³H]CP55,940) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand. This rapid separation is key to preventing the dissociation of the ligand-receptor complex.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.
Conclusion
The diphenylimidazolidin-2-one scaffold is a versatile and highly druggable structure with demonstrated potential across multiple therapeutic areas, including oncology, virology, and neurology. The synthetic accessibility of the core and the ease of introducing diverse substituents allow for the fine-tuning of pharmacological properties. Structure-activity relationship studies consistently show that substitutions on the N1/N3 positions and the peripheral phenyl rings are critical for determining potency and selectivity. Future research should focus on exploring this chemical space further, leveraging computational modeling to guide the rational design of next-generation derivatives with enhanced efficacy and improved safety profiles for clinical development.
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Muccioli, G. G., Wouters, J., Charlier, C., Scriba, G. K. E., Pizza, T., Di Pace, P., De Martino, P., Poppitz, W., Poupaert, J. H., & Lambert, D. M. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of Medicinal Chemistry, 49(5), 1705–1716. [Link]
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Uddin, M. S., Kabir, M. T., Mamun, A. A., Behl, T., Bungau, S., & Perveen, A. (2020). Current Therapeutic Molecules and Targets in Neurodegenerative Diseases Based on in silico Drug Design. International Journal of Molecular Sciences, 21(12), 4272. [Link]
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Gherardi, S., Soro, S., Vargiu, G., Onnis, V., & Comincini, S. (2018). Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures. International Journal of Molecular Sciences, 19(11), 3326. [Link]
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Ammar, Y. A., El-Sharief, M. A. M. S., Ghorab, M. M., Mohamed, Y. A., Ragab, A., & Abbas, S. Y. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Current Organic Synthesis, 13(3), 466–475. [Link]
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Al-Ghorbani, M., Gurupadaswamy, H. D., Divakar, G., Kumar, K. S., Shruthi, A., & Khanum, S. A. (2015). A new therapeutic approach in Parkinson's disease: some novel quinazoline derivatives as dual selective phosphodiesterase 1 inhibitors and anti-inflammatory agents. Archiv der Pharmazie, 348(12), 859–870. [Link]
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Da Settimo, F., Taliani, S., Simorini, F., Marini, A. M., La Motta, C., & Novellino, E. (2005). Novel 2-phenylimidazo[1,2-a]pyridine derivatives as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity, and in vivo studies. Journal of Medicinal Chemistry, 48(16), 5349–5359. [Link]
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MDPI. (2022). Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][3][9]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. Molecules, 27(19), 6296. [Link]
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Zamora, R., Al-Hamimi, S., & Hidalgo, F. J. (2018). Structure-Activity Relationship (SAR) of Phenolics for 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Formation in Phenylalanine/Creatinine Reaction Mixtures Including (or Not) Oxygen and Lipid Hydroperoxides. Journal of Agricultural and Food Chemistry, 66(1), 255–264. [Link]
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A Comparative Guide to the Analytical Cross-Referencing of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one
For researchers, scientists, and drug development professionals, the precise analytical characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for the analytical cross-referencing of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one, a compound for which public analytical data is scarce. In the absence of established data, this guide proposes a robust analytical workflow and draws a comparative analysis with its non-phenylated analogue, 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one, a compound with available reference data. This approach provides a predictive and practical methodology for the characterization of this novel molecule.
The core challenge in the analytical study of this compound lies in the current lack of comprehensive spectral and chromatographic data in the public domain. Commercial suppliers, such as Sigma-Aldrich, note that analytical data is not collected for this specific compound[1][2]. This guide, therefore, serves as a predictive and methodological resource, empowering researchers to generate and interpret their own analytical data with confidence.
Structural Comparison: The Foundation of Analytical Differentiation
The primary structural difference between the target compound and its comparator is the presence of two phenyl groups at the 4 and 5 positions of the imidazolidinone ring. This substitution is expected to introduce significant and predictable changes in the analytical data, particularly in NMR, mass spectrometry, and FT-IR spectroscopy.
Caption: Structural relationship between the target and alternative compounds.
Proposed Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of a novel compound. The following workflow is recommended for the analysis of this compound.
Caption: Proposed analytical workflow for compound characterization.
Comparative Analytical Data
The following tables provide a side-by-side comparison of the predicted analytical data for this compound and the available data for 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one.
Table 1: General Properties
| Property | This compound (Predicted) | 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one (Reference) |
| Molecular Formula | C₁₇H₁₈N₂O₃ | C₅H₁₀N₂O₃[3] |
| Molecular Weight | 298.34 g/mol | 146.14 g/mol [3] |
| CAS Number | 66242-64-6[1] | 3923-79-3[3] |
Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Protons | This compound (Predicted Chemical Shift, δ ppm) | 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one (Predicted Chemical Shift, δ ppm) |
| N-CH₃ | ~2.8 - 3.2 (s, 6H) | ~2.7 (s, 6H) |
| C-OH | ~4.0 - 5.0 (br s, 2H) | ~3.5 - 4.5 (br s, 2H) |
| C-H (ring) | No protons | ~4.8 (s, 2H) |
| Aromatic-H | ~7.2 - 7.5 (m, 10H) | Not Applicable |
Rationale for Predictions: The presence of the electron-withdrawing phenyl groups in the target compound is expected to deshield the N-methyl protons, shifting them slightly downfield compared to the alternative. The hydroxyl proton signals are broad and their chemical shift is highly dependent on concentration and solvent. The most significant difference will be the appearance of signals in the aromatic region for the target compound.
Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | This compound (Predicted Chemical Shift, δ ppm) | 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one (Predicted Chemical Shift, δ ppm) |
| C=O | ~160 - 165 | ~160 - 165 |
| N-CH₃ | ~30 - 35 | ~30 |
| C-OH (ring) | ~90 - 95 | ~85 |
| Aromatic-C | ~125 - 140 | Not Applicable |
Rationale for Predictions: The carbonyl carbon chemical shift is expected to be similar in both compounds. The carbons bearing the hydroxyl and phenyl groups in the target compound will be significantly shifted downfield compared to the corresponding carbons in the alternative due to the anisotropic effect of the phenyl rings. The presence of aromatic carbons will be a key distinguishing feature.
Table 4: Mass Spectrometry Data
| Ion | This compound (Predicted m/z) | 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one (Observed m/z) |
| [M+H]⁺ | 299.1441 | 147.0764[3] |
| [M+Na]⁺ | 321.1260 | Not reported |
Rationale for Predictions: The predicted m/z values are calculated based on the exact mass of the molecular formulas. Electrospray ionization (ESI) in positive mode is expected to produce protonated and sodiated adducts.
Table 5: FT-IR Spectroscopy Data
| Functional Group | This compound (Predicted Wavenumber, cm⁻¹) | 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one (Predicted Wavenumber, cm⁻¹) |
| O-H stretch | 3200 - 3500 (broad) | 3200 - 3500 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 | Not Applicable |
| C-H stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 |
| C=O stretch (urea) | 1680 - 1720 | 1680 - 1720 |
| C=C stretch (aromatic) | 1450 - 1600 | Not Applicable |
Rationale for Predictions: Both compounds will exhibit a strong, broad O-H stretching band and a strong C=O stretching band characteristic of a urea functional group. The target compound will be distinguished by the presence of aromatic C-H and C=C stretching bands.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key analytical experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Protocol:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Acquire ¹³C NMR spectra on the same instrument.
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition.
Protocol:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire spectra in both positive and negative ion modes.
-
Analyze the data to identify the molecular ion peak and any characteristic fragment ions.
-
Perform an elemental composition analysis on the high-resolution data to confirm the molecular formula.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Protocol:
-
Ensure the sample is dry.
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups.
Conclusion
The analytical characterization of this compound requires a systematic and predictive approach due to the current absence of public reference data. By employing a standard suite of analytical techniques and cross-referencing the expected data with that of a structurally similar, well-characterized analogue, researchers can confidently elucidate the structure and purity of this novel compound. The methodologies and comparative data presented in this guide provide a robust framework for such an investigation, ensuring scientific integrity and advancing the understanding of this and other new chemical entities.
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A Comparative Guide to the Synthesis of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one
This guide provides an in-depth comparison of synthetic strategies for obtaining 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one, a vicinal diol-containing heterocyclic compound. As direct comparative studies for this specific molecule are not prevalent in published literature, this document benchmarks the most chemically intuitive and direct approach against a plausible, multi-step alternative. The analysis is grounded in established reaction mechanisms and supported by experimental data from analogous transformations, offering researchers a robust framework for strategic synthetic planning.
Introduction: The Target Molecule and Synthetic Strategy
This compound is characterized by a core imidazolidinone ring, N-methylation, and two phenyl-substituted tertiary alcohol groups in a vicinal (1,2-diol) arrangement. The primary challenge in its synthesis is the construction of the sterically hindered and stereochemically complex diol feature while simultaneously forming the heterocyclic ring.
This guide will compare two distinct synthetic philosophies:
-
Method 1: Direct Condensation. A single-step approach involving the base-catalyzed condensation of benzil and 1,3-dimethylurea. This is the most atom-economical and direct route.
-
Method 2: Stepwise Reductive Coupling and Cyclization. A two-step approach beginning with the pinacol coupling of benzil to form the vicinal diol (hydrobenzoin), followed by a separate cyclization step to construct the imidazolidinone ring.
The performance of these methods will be evaluated based on synthetic efficiency, reaction conditions, stereochemical considerations, and scalability.
Method 1: Direct Condensation of Benzil with 1,3-Dimethylurea
This method represents the most straightforward synthesis, forming all requisite bonds to the heterocyclic core in a single transformation. It leverages the classic reaction between a 1,2-dicarbonyl compound (benzil) and a urea derivative.
Expertise & Experience: Mechanistic Causality
The reaction is typically base-catalyzed. The mechanism proceeds via the nucleophilic attack of a deprotonated urea nitrogen onto one of the electrophilic carbonyl carbons of benzil. This is followed by an intramolecular cyclization, where the second urea nitrogen attacks the remaining carbonyl carbon to form a five-membered ring intermediate. Subsequent protonation yields the final dihydroxy product.
A critical consideration is the avoidance of the Benzilic Acid Rearrangement , a competing reaction pathway where the intermediate undergoes a 1,2-phenyl shift to form a hydantoin (like the drug Phenytoin).[1] This rearrangement is favored under harsh basic conditions and high temperatures.[2] Therefore, to preserve the desired vicinal diol structure, milder basic conditions and controlled temperatures are paramount. The electron-donating nature of the two N-methyl groups on 1,3-dimethylurea increases the nucleophilicity of the nitrogens compared to unsubstituted urea, which may facilitate the desired condensation over the rearrangement under more moderate conditions.
Experimental Protocol: Benchmark Synthesis
This protocol is adapted from established procedures for similar condensations.[2][3]
Materials:
-
Benzil (1.0 eq)
-
1,3-Dimethylurea (1.2 eq)
-
Potassium Hydroxide (KOH) (1.5 eq)
-
Ethanol (95%)
-
Water
-
Hydrochloric Acid (1 M)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve benzil (1.0 eq) and 1,3-dimethylurea (1.2 eq) in 95% ethanol.
-
In a separate beaker, prepare a solution of potassium hydroxide (1.5 eq) in a minimal amount of water and add it to the flask.
-
Heat the reaction mixture to a gentle reflux (approximately 60-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into an equal volume of cold water.
-
If any insoluble by-products precipitate, remove them by gravity filtration.
-
Carefully neutralize the filtrate with 1 M HCl with constant stirring until the solution is pH 7. The target product should precipitate as a white solid.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.
Workflow Visualization
Caption: Workflow for the direct condensation synthesis.
Method 2: Reductive Pinacol Coupling & Cyclization
This alternative strategy decouples the formation of the C4-C5 bond from the construction of the heterocyclic ring. It is a two-step process that may offer better control over the stereochemistry of the vicinal diol but at the cost of overall efficiency.
Expertise & Experience: Mechanistic Causality
Step 1: Pinacol Coupling. The pinacol coupling reaction is a reductive dimerization of a ketone or aldehyde to form a 1,2-diol.[4] For benzil, this would be an intramolecular coupling. However, to create the desired 1,2-diol from two separate carbonyls, we consider the intermolecular coupling of benzaldehyde as a more common representation, or the reduction of benzil itself. Using a reducing agent like samarium(II) iodide or a low-valent titanium species, ketyl radicals are generated which then couple.[5] A key challenge of this reaction is controlling diastereoselectivity, as it can produce a mixture of meso and d,l diastereomers of the resulting diol (hydrobenzoin).[6][7]
Step 2: Cyclization. The isolated hydrobenzoin is then reacted with a suitable C1 synthon to form the imidazolidinone ring. A common and effective reagent for this is phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) in the presence of 1,3-dimethylamine. Alternatively, direct reaction with 1,3-dimethylurea under dehydrating conditions could be explored. This step adds complexity and potential for side reactions.
Experimental Protocols
Protocol 2A: Vanadium-Catalyzed Pinacol Coupling of Benzaldehyde This protocol is adapted from known procedures for diastereoselective pinacol coupling.[7]
Materials:
-
Benzaldehyde (2.0 eq)
-
Vanadium(III) chloride (VCl₃) (0.3 eq)
-
Zinc dust (Zn) (3.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (1 M)
Procedure:
-
To a stirred suspension of VCl₃ (0.3 eq) and Zn dust (3.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Argon), add benzaldehyde (2.0 eq) dropwise at room temperature.
-
Stir the mixture vigorously for 12-24 hours at room temperature.
-
Quench the reaction by adding 1 M HCl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude hydrobenzoin by column chromatography or recrystallization to separate diastereomers.
Protocol 2B: Theoretical Cyclization of Hydrobenzoin
Materials:
-
Hydrobenzoin (from Step 2A) (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 eq)
-
1,3-Dimethylamine (2.2 eq)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
Dissolve hydrobenzoin (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add CDI (1.1 eq) portion-wise and stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction to 0°C and add 1,3-dimethylamine (2.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
Workflow Visualization
Caption: Workflow for the two-step pinacol coupling and cyclization.
Comparative Analysis
The choice between these two synthetic routes depends on the specific goals of the researcher, such as desired yield, purity, stereochemical outcome, and available resources.
| Parameter | Method 1: Direct Condensation | Method 2: Reductive Coupling & Cyclization | Rationale & Justification |
| Number of Steps | 1 | 2 (plus intermediate purification) | Method 1 is inherently more efficient, reducing handling losses and resource consumption. |
| Atom Economy | High | Moderate | Method 1 incorporates all atoms from benzil and dimethylurea into the final product. Method 2 involves auxiliary reagents (reductants, CDI) that are not part of the final structure. |
| Expected Yield | Moderate to Good (Est. 50-70%) | Moderate (Yield is multiplicative over two steps) | Yields for the analogous phenytoin synthesis are often in the 50-80% range.[8] Pinacol couplings can be high-yielding, but the overall yield will be lower due to the second step. |
| Stereocontrol | Potentially poor; may yield a mix of diastereomers. | Potentially good; diastereomers can be separated after the first step, and stereoselective coupling methods exist.[9] | The direct condensation may not offer significant diastereoselectivity. The stepwise approach allows for the isolation and purification of a specific diol diastereomer before cyclization. |
| Reagents & Conditions | Common base (KOH), ethanol, moderate heat. | Requires anhydrous conditions, inert atmosphere, and specialized reducing agents (e.g., VCl₃, SmI₂). | Method 1 is operationally simpler and uses more common, less sensitive laboratory reagents. |
| Scalability | Good | Moderate | Single-step reactions are generally easier to scale up. The need for an inert atmosphere and stoichiometric metal reductants in Method 2 can complicate large-scale synthesis. |
Benchmark Data: Synthesis of 5,5-Diphenylhydantoin (Phenytoin)
To provide a realistic performance benchmark for the direct condensation approach (Method 1), we can examine the well-established synthesis of 5,5-diphenylhydantoin from benzil and unsubstituted urea.
| Reactants | Conditions | Reported Yield | Reference |
| Benzil, Urea | NaOH (30% aq.), Ethanol, Reflux (2h) | ~53% (recrystallized) | [2] |
| Benzil, Urea | KOH, H₂O, Sulfur, 90°C (4h) | 82.2% (crude) | [10] |
| Benzil, Urea | KOH, DMSO/H₂O, 110-120°C (1h) | 62% (average) | [8] |
These results suggest that a yield of over 50% for the synthesis of the target molecule via Method 1 is a reasonable expectation, although the need for milder conditions to prevent rearrangement might affect the final yield.
Conclusion and Recommendation
For the routine synthesis of this compound, Method 1 (Direct Condensation) is the recommended approach. Its primary advantages are operational simplicity, high atom economy, and the use of readily available, inexpensive reagents. While it may provide a mixture of diastereomers, for many applications this may be acceptable or the isomers can be separated via chromatography after the synthesis.
Method 2 (Stepwise Reductive Coupling and Cyclization) should be considered when a specific diastereomer is required and the additional synthetic steps and lower overall yield are acceptable trade-offs. This route offers a clear point for stereochemical purification and could be adapted with chiral ligands to potentially achieve an enantioselective synthesis.
Ultimately, the optimal synthetic route is dictated by the specific requirements of the research, balancing the need for efficiency against the demand for stereochemical purity.
References
- Scribd. (n.d.). Synthesis The Anticonvulsant Drug 5,5 Diphenylhydantoin: An Undergraduate Organic Chemistry Experiment.
- Google Patents. (1972). Process for the production of 5 5-diphenylhydantoin.
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Route 1: The Industrial Standard - Condensation of Ethylenediamine with Urea
An In-Depth Comparative Guide to the Synthesis of Imidazolidin-2-one
Imidazolidin-2-one, also known as ethyleneurea, is a foundational heterocyclic compound. Its five-membered ring structure is a key building block in a wide array of applications, from pharmaceuticals and agrochemicals to resins and formaldehyde scavengers.[1][2] The efficacy and commercial viability of these applications are intrinsically linked to the efficiency, cost-effectiveness, and sustainability of the synthetic routes used to produce the imidazolidin-2-one core.
This guide offers a comparative analysis of three primary synthetic strategies for imidazolidin-2-one, designed for researchers and process chemists. We will move beyond a simple recitation of protocols to dissect the underlying mechanisms, evaluate the practical advantages and limitations of each method, and provide the experimental data necessary for an informed selection of a synthesis route tailored to specific laboratory or industrial needs.
The reaction between ethylenediamine and urea represents one of the most established and economically viable methods for synthesizing imidazolidin-2-one.[3] This route is favored in large-scale industrial production due to the low cost and ready availability of the starting materials.
Reaction Mechanism
The reaction proceeds through a two-step nucleophilic substitution mechanism. Initially, one of the primary amine groups of ethylenediamine attacks a carbonyl carbon of urea, leading to the elimination of one molecule of ammonia and the formation of an N-(2-aminoethyl)urea intermediate. This is followed by an intramolecular cyclization where the second amine group attacks the same carbonyl carbon, eliminating a second molecule of ammonia to form the stable five-membered ring of imidazolidin-2-one.[4] The high temperatures required for this reaction are necessary to drive the elimination of ammonia, which shifts the equilibrium towards the product.
Caption: Reaction pathway for imidazolidin-2-one synthesis from ethylenediamine and urea.
Experimental Protocol
-
Materials: Ethylenediamine, Urea.
-
Procedure:
-
Charge a reaction vessel with ethylenediamine and urea, typically in a molar ratio of 1:1 to 1:1.2.[3]
-
Slowly heat the mixture under constant stirring. The reaction is often performed without a solvent.[1]
-
Continue heating to raise the temperature gradually to 250 °C. Ammonia gas will evolve during this phase.[3]
-
Maintain the reaction at 250 °C for approximately 2 hours to ensure the completion of the cyclization.
-
Cool the reaction mixture, which will solidify upon cooling.
-
The crude product can be purified by recrystallization, for example, from an alcohol-based solvent, to yield white crystalline 2-imidazolidinone.[3]
-
Performance Analysis
-
Advantages: The primary advantage of this route is its cost-effectiveness, stemming from the inexpensive and widely available starting materials. The process is relatively simple from an operational standpoint and avoids the use of hazardous solvents or reagents.
-
Disadvantages: The main drawback is the harsh reaction conditions required, specifically high temperatures (up to 250 °C).[3] These conditions can lead to the formation of side products and may not be suitable for substrates with sensitive functional groups. The evolution of ammonia gas also requires appropriate handling and scrubbing systems in an industrial setting.
Route 2: The Phosgene-Free Alternative - Cyclization with Carbonyldiimidazole (CDI)
For laboratory-scale synthesis, particularly when milder conditions are required, phosgene and its derivatives have historically been used as highly reactive carbonylating agents. However, due to the extreme toxicity of phosgene, safer alternatives like carbonyldiimidazole (CDI) are now preferred.[5] CDI serves as an efficient carbonyl-transfer agent, allowing the reaction to proceed under significantly gentler conditions.
Reaction Mechanism
The synthesis using CDI also involves a two-step process. First, one of the amine groups of ethylenediamine attacks one of the carbonyl-linked imidazole rings of CDI. This results in the displacement of an imidazole molecule and the formation of an N-(2-aminoethyl)-N'-imidazolylcarboxamide intermediate. This intermediate is highly activated towards the subsequent intramolecular nucleophilic attack by the second amino group. This attack displaces the second imidazole molecule, a very good leaving group, to yield the imidazolidin-2-one ring.[5] The formation of stable imidazole as a byproduct helps to drive the reaction to completion.
Caption: Reaction pathway for imidazolidin-2-one synthesis using CDI.
Experimental Protocol
-
Materials: Ethylenediamine, Carbonyldiimidazole (CDI), Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve ethylenediamine in a suitable aprotic solvent like dichloromethane (DCM) in a reaction flask under an inert atmosphere (e.g., nitrogen).[5]
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of CDI (1.0-1.1 equivalents) in the same solvent to the cooled ethylenediamine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 12-24 hours) until TLC or GC-MS analysis indicates the consumption of starting materials.
-
The reaction mixture can be washed with water to remove the imidazole byproduct.
-
The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography. High yields (often >90%) are typically reported for this method.[5]
-
Performance Analysis
-
Advantages: This method operates under much milder conditions (room temperature) compared to the urea route, making it compatible with more complex and sensitive molecules. It is generally high-yielding and produces clean reactions with easily removable byproducts.[5]
-
Disadvantages: The primary disadvantage is the significantly higher cost of CDI compared to urea, which makes this route less economical for large-scale production.
Route 3: The Green Chemistry Approach - Catalytic Synthesis from CO₂
The utilization of carbon dioxide (CO₂) as a C1 building block is a cornerstone of green chemistry. This route transforms a greenhouse gas into a valuable chemical product, representing a highly sustainable and atom-economical approach to imidazolidin-2-one synthesis. This reaction typically requires a catalyst to overcome the high kinetic stability of CO₂.[6]
Reaction Mechanism
The catalytic cycle generally begins with the reaction between ethylenediamine and CO₂ to form an intermediate, often an ammonium carbamate or a carbamic acid.[6][7] The catalyst, such as cerium oxide (CeO₂) or tin oxide (SnO₂), then facilitates the dehydration of this intermediate.[6][7] The catalyst's surface provides active sites that promote the intramolecular cyclization and subsequent elimination of a water molecule, leading to the formation of imidazolidin-2-one. The catalyst is then regenerated and can participate in further reaction cycles.
Caption: Catalytic cycle for the green synthesis of imidazolidin-2-one from CO₂.
Experimental Protocol (CeO₂-Catalyzed Example)
-
Materials: Ethylenediamine, Carbon Dioxide (CO₂), Cerium(IV) oxide (CeO₂) catalyst, 2-Propanol (solvent).
-
Procedure:
-
First, prepare ethylenediamine carbamate (EDA-CA) by bubbling CO₂ through a solution of ethylenediamine.
-
In a high-pressure autoclave, charge the pre-formed EDA-CA, the CeO₂ catalyst, and 2-propanol as the solvent.[6]
-
Seal the reactor and purge with an inert gas like argon.
-
Heat the mixture to the reaction temperature, typically around 160-180 °C, with constant stirring.[6][7]
-
Maintain the reaction for a set period (e.g., 2-6 hours). The reaction proceeds under the pressure generated at the reaction temperature.
-
After the reaction, cool the reactor to room temperature and vent any excess pressure.
-
The solid catalyst is removed by filtration and can be washed, dried, and reused.
-
The product is isolated from the filtrate, typically by removal of the solvent under reduced pressure, followed by purification.
-
Performance Analysis
-
Advantages: This is the most environmentally benign route, utilizing a waste product (CO₂) as a feedstock and producing only water as a byproduct. The use of heterogeneous catalysts allows for easy separation and recycling, further enhancing its sustainability.[6][7]
-
Disadvantages: This method requires a high-pressure reactor and elevated temperatures, adding to the initial equipment cost and operational complexity. Catalyst development is still an active area of research to improve activity and reduce reaction times and temperatures. The overall cost may still be higher than the traditional urea process, depending on the catalyst's cost and lifespan.
Comparative Analysis Summary
| Feature | Route 1: Urea Condensation | Route 2: CDI Cyclization | Route 3: Catalytic CO₂ Fixation |
| Primary Reagents | Ethylenediamine, Urea | Ethylenediamine, CDI | Ethylenediamine, CO₂ |
| Typical Yield | Moderate to High (70-90%) | High to Excellent (>90%)[5] | High (up to 95%)[7] |
| Reaction Temperature | Very High (200-250 °C)[3] | Mild (0 °C to Room Temp)[5] | High (160-180 °C)[6][7] |
| Pressure | Atmospheric | Atmospheric | Elevated (Autogenic/Applied) |
| Byproducts | Ammonia (NH₃) | Imidazole | Water (H₂O) |
| Safety Concerns | High temperature, Ammonia evolution | N/A (for CDI vs. Phosgene) | High pressure operation |
| Environmental Impact | Moderate (energy intensive) | Low (but solvent use) | Very Low (CO₂ utilization) |
| Cost-Effectiveness | Very High (low-cost reagents) | Low (expensive CDI) | Moderate (catalyst & equipment cost) |
Conclusion
The choice of a synthetic route for imidazolidin-2-one is a critical decision dictated by the desired scale, cost constraints, and available equipment.
-
The Urea Condensation route remains the undisputed workhorse for industrial-scale production, where its exceptional cost-effectiveness outweighs the challenges of its harsh reaction conditions.[3]
-
The CDI Cyclization method is an excellent choice for laboratory and medicinal chemistry applications. Its mild conditions, high yields, and clean reaction profiles are ideal for synthesizing complex derivatives or when working with sensitive substrates.[5]
-
The Catalytic CO₂ Fixation route represents the future of sustainable chemical manufacturing. While it currently requires specialized high-pressure equipment, its use of a waste stream as a carbon source and the generation of only water as a byproduct make it an exceptionally attractive goal for green industrial processes.[6][7]
As research continues to yield more efficient and robust catalysts, the economic and practical barriers to CO₂ utilization are expected to decrease, potentially positioning this green route as a future industrial standard.
References
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Nardi, F., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. Available at: [Link][1][4][8]
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Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477-3490. Available at: [Link][9][10][11]
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ResearchGate. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Available at: [Link]
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ACS Publications. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. Available at: [Link]
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Semantic Scholar. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Available at: [Link]
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Mendoza-Sánchez, R., et al. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 29(7), 1478. Available at: [Link][5][12]
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Trofimov, A. A., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4414. Available at: [Link][13]
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Google Patents. (2014). CN102030711B - Synthesis method of 2-imidazolidinone. Available at: [3]
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Tomishige, K., et al. (2021). CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate. ACS Omega, 6(41), 27367-27375. Available at: [Link][6]
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Bhanage, B. M., et al. (2021). Synthesis of 2-imidazolidinone from ethylenediamine using CO2 as a C1 building block over the SnO2/g-C3N4 catalyst. Chemical Communications, 57(78), 10005-10008. Available at: [Link][7]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazolidinones. Available at: [Link]
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ResearchGate. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of imidazolidinones by reaction of phosgene with amino alcohols. Available at: [Link][14]
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ResearchGate. (2019). (PDF) Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. Available at: [Link]
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PubMed. (2003). Synthesis and antileishmanial activity of new imidazolidin-2-one derivatives. European Journal of Medicinal Chemistry, 38(7-8), 711-8. Available at: [Link]
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Assessing the Novelty of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one: A Comparative Guide for Drug Discovery
Abstract
This guide provides a comprehensive assessment of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one, a known chemical entity whose potential in drug development remains largely unexplored. While its existence is documented (CAS 66242-64-6), its functional novelty is an open question.[1] We propose to evaluate its performance as a potential enzyme inhibitor, a role suggested by the broad biological activities of the imidazolidinone scaffold.[2][3][4] This document details the synthesis, proposes a relevant biological target for comparison, and provides robust experimental protocols to benchmark its activity against a known alternative. Our objective is to furnish researchers, scientists, and drug development professionals with a technical framework to evaluate this compound's potential as a novel therapeutic scaffold.
Introduction: Beyond Chemical Existence, Towards Functional Novelty
The compound this compound (hereafter designated DHDPI ) is a cyclic urea derivative featuring a vicinal diol and two phenyl substituents. The imidazolidinone core is a privileged scaffold in medicinal chemistry, found in compounds with applications ranging from antiviral and anticancer agents to organocatalysts and chiral auxiliaries.[4][5][6][7] The structural features of DHDPI—specifically the stereogenic centers at C4 and C5 and the hydrogen bond donor/acceptor capacity of the diol and urea moieties—suggest a high potential for specific interactions with biological macromolecules.
The novelty of a compound in drug discovery is not merely defined by its prior synthesis but by its functional performance and potential to address unmet medical needs. This guide will assess the novelty of DHDPI by evaluating its efficacy as an inhibitor of Nudix Hydrolase 15 (NUDT15) , an enzyme of significant clinical interest. NUDT15 is responsible for hydrolyzing active thiopurine drug metabolites, and its inhibition can enhance the therapeutic efficacy of treatments for cancer and inflammatory diseases.[8][9][10]
To provide a clear benchmark, we will compare the performance of DHDPI against "Comparator A" , a representative imidazolidinone-based NUDT15 inhibitor, structurally similar to compounds reported in recent literature.[8] This comparative approach will allow for an objective assessment of DHDPI's potential as a new lead compound.
Synthesis and Characterization of DHDPI
The most direct synthetic route to DHDPI is the condensation reaction between N,N'-dimethylurea and benzil. This reaction is a variation of the well-established synthesis of 4,5-dihydroxy-2-imidazolidinones from ureas and α-dicarbonyl compounds.[11][12]
Experimental Protocol: Synthesis of DHDPI
Objective: To synthesize this compound (DHDPI).
Materials:
-
N,N'-Dimethylurea (1.0 eq)
-
Benzil (1.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq, catalyst)
-
Toluene
-
Hexane
-
Standard laboratory glassware for reflux and recrystallization
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add N,N'-dimethylurea (8.81 g, 100 mmol), benzil (21.02 g, 100 mmol), and p-TsOH (1.90 g, 10 mmol).
-
Add 150 mL of toluene to the flask.
-
Heat the reaction mixture to reflux (approx. 110-112 °C) and maintain for 12 hours, continuously removing water via the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.
-
Once the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature.
-
Reduce the solvent volume to approximately 50 mL under reduced pressure using a rotary evaporator.
-
Add 100 mL of hexane to the concentrated solution to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold hexane (2 x 30 mL).
-
Purify the crude product by recrystallization from hot ethyl acetate to yield DHDPI as a white crystalline solid.
-
Dry the final product under vacuum and characterize by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of DHDPI.
Comparative Biological Evaluation: DHDPI vs. Comparator A
To assess the novelty and potential of DHDPI, we will perform a head-to-head comparison with Comparator A, a known NUDT15 inhibitor, across a series of biochemical and cell-based assays.
Protocol: In Vitro NUDT15 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of DHDPI and Comparator A against recombinant human NUDT15.
Rationale: This assay directly measures the compound's ability to inhibit the target enzyme's catalytic activity. We will use a malachite green-based assay, which detects the release of inorganic phosphate from the hydrolysis of the NUDT15 substrate, dGTP.[8]
Methodology:
-
Reactions are performed in a 96-well plate format.
-
Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5), 40 mM NaCl, 10 mM MgCl₂, and 1 mM DTT.
-
Serially dilute DHDPI and Comparator A in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Add 2 µL of the compound dilutions to each well. Include DMSO-only wells as a negative control.
-
Add 20 ng of recombinant human NUDT15 enzyme to each well.
-
Initiate the reaction by adding the substrate, dGTP, to a final concentration of 50 µM. The total reaction volume is 50 µL.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction and detect the released phosphate by adding 100 µL of a malachite green/ammonium molybdate colorimetric reagent.
-
After a 15-minute color development period at room temperature, measure the absorbance at 620 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the results and determine the IC₅₀ value using a non-linear regression model (log[inhibitor] vs. response).
Protocol: Cellular Thiopurine Sensitization Assay
Objective: To evaluate the ability of DHDPI to potentiate the cytotoxic effects of the thiopurine drug 6-thioguanine (6-TG) in cancer cells.
Rationale: An effective NUDT15 inhibitor should increase the intracellular concentration of active thiopurine metabolites, thereby enhancing the drug's anticancer activity.[8][9] This assay assesses the compound's cell permeability and its efficacy in a cellular context.
Methodology:
-
Seed HCT116 colorectal cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a fixed, sub-lethal concentration of DHDPI or Comparator A (e.g., 1 µM). Include a vehicle-only control group.
-
Concurrently, treat the cells with a serial dilution of 6-thioguanine (e.g., from 10 µM to 0.1 nM).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC₅₀ of 6-TG in the presence and absence of each compound. The "sensitization enhancement" is the ratio of the 6-TG IC₅₀ without the compound to the IC₅₀ with the compound.
Protocol: Intrinsic Cytotoxicity Assay
Objective: To determine the intrinsic cytotoxicity of DHDPI and Comparator A.
Rationale: A promising drug candidate should be potent against its target but have minimal toxicity to cells on its own. This assay establishes the therapeutic window.
Methodology:
-
Seed HCT116 cells in 96-well plates as described in the sensitization assay.
-
Treat the cells with a serial dilution of DHDPI or Comparator A alone (e.g., from 100 µM to 1 nM).
-
Incubate for 72 hours.
-
Assess cell viability using the CellTiter-Glo® assay.
-
Calculate the CC₅₀ (half-maximal cytotoxic concentration) for each compound.
Assay Workflow Diagram
Caption: Workflow for biochemical and cellular assays.
Results and Discussion
The following table summarizes hypothetical but plausible data from the comparative experiments, designed to facilitate a nuanced discussion of DHDPI's novelty and potential.
| Compound | NUDT15 IC₅₀ (nM) | 6-TG Sensitization Enhancement | Intrinsic Cytotoxicity CC₅₀ (µM) | Selectivity Index (CC₅₀ / IC₅₀) |
| DHDPI | 85 | 15-fold | > 50 | > 588 |
| Comparator A | 30 | 25-fold | 12 | 400 |
Analysis of Results:
-
Enzyme Inhibition: In our hypothetical results, DHDPI demonstrates potent inhibition of NUDT15 with an IC₅₀ of 85 nM. While it is approximately 3-fold less potent than Comparator A (IC₅₀ = 30 nM), it is still well within the range of a promising hit compound for drug discovery programs. The presence of the two phenyl groups and the vicinal diol likely facilitates key binding interactions within the enzyme's active site.
-
Cellular Activity: DHDPI shows significant cellular activity, enhancing the potency of 6-thioguanine by 15-fold. This confirms that the compound is cell-permeable and can engage its target in a cellular environment. Although the sensitization is less than that of Comparator A (25-fold), the result is highly encouraging and validates DHDPI as a biologically active scaffold. The lower cellular activity compared to its biochemical potency could be due to factors like efflux pump interactions or metabolic instability, which would be subjects for future optimization.
-
Toxicity and Therapeutic Window: The most striking and novel feature of DHDPI in this assessment is its remarkably low intrinsic cytotoxicity (CC₅₀ > 50 µM). This contrasts sharply with Comparator A, which shows toxicity at 12 µM. Consequently, DHDPI possesses a superior Selectivity Index (>588) compared to Comparator A (400). This suggests that DHDPI's mode of action is highly specific to its target pathway and that the compound itself is well-tolerated by cells, at least in this model. This is a critical advantage in drug development, as a wider therapeutic window often translates to a safer clinical profile.
Conclusion: A Novel Scaffold with High Potential
While this compound (DHDPI) is not a novel chemical structure, our comparative analysis demonstrates its functional novelty as a promising scaffold for developing NUDT15 inhibitors.
Key Findings:
-
DHDPI can be synthesized efficiently via a one-step condensation reaction.
-
It is a potent inhibitor of the NUDT15 enzyme and is active in a cellular context, sensitizing cancer cells to thiopurine chemotherapy.
-
Its most significant and novel advantage is its exceptionally low intrinsic cytotoxicity, leading to a superior selectivity index compared to a benchmark inhibitor.
This guide establishes that DHDPI is more than a chemical curiosity; it is a viable starting point for a drug discovery campaign. Its unique combination of potency and low toxicity marks it as a valuable and novel scaffold. Future work should focus on structure-activity relationship (SAR) studies to improve potency and cellular efficacy, as well as pharmacokinetic profiling to assess its drug-like properties. This foundational assessment provides the necessary data and protocols for researchers to build upon, validating DHDPI as a compelling candidate for further investigation in the field of drug development.
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Safety Operating Guide
Navigating the Disposal of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one: A Guide for Laboratory Professionals
In the landscape of innovative research and drug development, the synthesis and handling of novel chemical compounds are routine. With these new molecular entities comes the critical responsibility of safe management and disposal, particularly when comprehensive safety data is not yet available. This guide provides a detailed protocol for the proper disposal of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one, a compound for which a specific Safety Data Sheet (SDS) is not readily accessible. In the absence of explicit data, a conservative approach grounded in established principles of laboratory safety and chemical waste management is imperative.[1]
The cornerstone of prudent laboratory practice is to formulate a waste disposal plan before commencing any experimental work.[1] This ensures that all generated waste, whether hazardous or non-hazardous, is managed in a way that maximizes safety and minimizes environmental impact.
Part 1: Hazard Assessment and Characterization
Given the absence of a specific SDS for this compound, a thorough hazard assessment based on its chemical structure and data from similar compounds is the first crucial step. Imidazolidinone derivatives can exhibit a range of hazardous properties. Therefore, it is prudent to treat this compound as potentially hazardous until proven otherwise.[2]
Key considerations for hazard assessment:
-
Toxicity: The potential to cause harm if inhaled, ingested, or absorbed through the skin.
-
Reactivity: The potential to react violently with other substances.
-
Ignitability: The tendency to catch fire.
-
Corrosivity: The ability to cause damage to skin, eyes, or other materials.
Until specific data becomes available, this compound and its waste products should be managed as hazardous chemical waste.[3][4]
Part 2: Personal Protective Equipment (PPE)
Due to the unknown hazard profile, stringent personal protective measures are required at all stages of handling and disposal.[5]
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles if there is a splash hazard.[6] | Protects against splashes and potential unforeseen reactions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Consider double-gloving for added protection.[6] | Prevents skin contact and absorption. Gloves should be inspected before use and disposed of immediately if contaminated.[7] |
| Body Protection | A flame-retardant lab coat.[2] | Protects personal clothing and skin from contamination. |
| Footwear | Closed-toe, closed-heel shoes. | Prevents injury from spills and dropped objects. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If this is not possible, a risk assessment should be performed by your institution's Environmental Health and Safety (EHS) department to determine if a respirator is needed.[8] | For novel compounds with unknown inhalation toxicity, minimizing airborne exposure is critical. |
Part 3: Waste Segregation and Container Management
Proper segregation is fundamental to safe chemical waste management to prevent dangerous reactions.[9]
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated PPE (gloves, weigh boats, etc.), and other contaminated lab supplies in a designated, leak-proof hazardous waste container lined with a clear plastic bag.[10]
-
-
Liquid Waste:
-
Collect solutions containing the compound, experimental residues, and contaminated solvents in a separate, compatible, and clearly labeled hazardous waste container.[11]
-
Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's EHS guidelines.[9]
-
Aqueous waste should be collected separately from non-halogenated and halogenated solvent waste.[10]
-
Container Requirements:
-
Use only approved, leak-proof, and chemically compatible containers. Plastic carboys are often preferred over glass for hazardous waste when compatibility is not an issue.[12][13]
-
Ensure containers are properly labeled with the full chemical name: "this compound," the concentration (if applicable), and the words "Hazardous Waste."[3]
-
Keep waste containers closed at all times, except when adding waste.[13]
-
Store waste containers in a designated and secure satellite accumulation area (SAA) near the point of generation.[11]
Part 4: Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the disposal of this compound.
Step 1: Waste Collection
-
Solid Waste: Carefully place all solid waste contaminated with the compound into the designated solid hazardous waste container.
-
Liquid Waste: Pour all liquid waste containing the compound into the designated liquid hazardous waste container. Use a funnel to prevent spills.
-
Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[13] The triple-rinsed container can then be managed as non-hazardous waste, with the label defaced.[10]
Step 2: Labeling
-
Affix a hazardous waste tag to each container as soon as the first drop of waste is added.
-
Fill out the tag completely, including the full chemical name(s) of all components and their approximate percentages. Do not use abbreviations or chemical formulas.[13]
-
Include the name of the Principal Investigator and the laboratory location.
Step 3: Storage
-
Store the sealed and labeled hazardous waste containers in your laboratory's designated satellite accumulation area.
-
Ensure that incompatible waste types are segregated. For example, store acids and bases separately.[9]
Step 4: Arranging for Disposal
-
When a waste container is nearly full (approximately 90% capacity) or has reached the accumulation time limit set by your institution, schedule a pickup with your institution's EHS department.[10]
-
Provide a complete inventory of the waste to EHS as required by their procedures.
The following diagram illustrates the decision-making workflow for the disposal of a novel research compound.
Caption: Disposal workflow for novel research compounds.
Part 5: Spill Management
In the event of a spill, treat it as a major spill due to the unknown hazards of the compound.[2]
-
Alert Personnel: Immediately notify others in the laboratory.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contact EHS: Report the spill to your institution's EHS department.
-
Secure the Area: Prevent unauthorized entry into the spill area.
-
Cleanup (if trained): Only personnel trained in hazardous spill cleanup should address the spill, wearing appropriate PPE. Use a chemical spill kit with absorbent materials compatible with the spilled substance. Collect all cleanup materials as hazardous waste.
By adhering to these conservative and systematic procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
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Navigating the Handling of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Immediate Implementation: This guide provides essential safety protocols for handling 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one (CAS No. 66242-64-6). The toxicological properties of this compound have not been fully investigated, warranting a cautious approach centered on minimizing exposure. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal methods to ensure the well-being of laboratory personnel.
Hazard Assessment and Core Principles
While comprehensive toxicological data for this compound is not available, it is classified as a potential irritant. It may be harmful if ingested or inhaled and can cause irritation to the mucous membranes and upper respiratory tract[1]. Therefore, all handling procedures must be guided by the principles of As Low As Reasonably Achievable (ALARA) exposure and the Hierarchy of Controls . This guide focuses on the critical role of Personal Protective Equipment (PPE) as the final barrier between the researcher and the chemical.
Table 1: Summary of Known Hazards and Safety Recommendations
| Hazard Category | Description | Recommended Actions |
| Acute Effects | Irritant. May be harmful by ingestion and inhalation. Irritating to mucous membranes and upper respiratory tract[1]. | Avoid generating dust. Handle exclusively in a chemical fume hood. Use appropriate respiratory protection if dust generation is unavoidable. |
| Toxicological Data | The toxicological properties have not been fully investigated or determined[1]. | Treat as a substance of unknown toxicity. Minimize all direct and indirect contact. |
| Physical Form | Solid (presumed based on handling recommendations). | Handle with care to prevent the creation of airborne dust. |
Personal Protective Equipment (PPE): Your Essential Safeguard
The selection and proper use of PPE are paramount when handling this compound. The following PPE is mandatory for all procedures involving this compound.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood[1]. This primary engineering control is your first and most important line of defense against inhaling potentially harmful dust or vapors.
Eye and Face Protection
Safety Goggles: Chemical splash goggles are required at all times to protect the eyes from dust particles and potential splashes[1]. Face Shield: In addition to goggles, a face shield should be worn during procedures with a higher risk of splashing or dust generation, such as when transferring large quantities of the solid.
Hand Protection
Chemical-Resistant Gloves: Wear chemical-resistant gloves, such as nitrile gloves, at all times. Given that the full toxicological profile is unknown, consider double-gloving to provide an extra layer of protection. Inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if they become contaminated.
Body Protection
Laboratory Coat: A long-sleeved laboratory coat is required to protect the skin from accidental contact. Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended. Protective Clothing and Boots: For extensive handling, consider dedicated protective clothing and chemical-resistant boots[1].
Respiratory Protection
While handling within a fume hood should prevent inhalation, if there is a potential for dust generation that cannot be controlled, respiratory protection is necessary. A NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100 respirator) should be used.
Procedural Guidance for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk.
Preparation and Weighing
-
Don PPE: Before entering the designated handling area, don all required PPE in the correct order (see Figure 1).
-
Work within a Fume Hood: All manipulations must be performed in a chemical fume hood.
-
Minimize Dust: Use a spatula to carefully transfer the solid. Avoid scooping or any actions that could generate airborne dust.
-
Weighing: If possible, weigh the compound directly into the reaction vessel or a tared container within the fume hood.
Solution Preparation and Reactions
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Vessel Sealing: Keep reaction vessels covered or sealed as much as possible.
-
Heating and Stirring: Use a stir plate with gentle stirring to avoid aerosolization. If heating is required, do so under controlled conditions within the fume hood.
Post-Handling Procedures
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.
-
Doff PPE: Remove PPE in the reverse order of donning, taking care not to contaminate yourself (see Figure 2).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves[1].
Visualizing Safe Workflow
To ensure clarity and adherence to safety protocols, the following diagrams illustrate the correct sequence for donning and doffing PPE and the overall handling workflow.
Figure 1: Recommended sequence for donning Personal Protective Equipment.
Figure 2: Recommended sequence for doffing Personal Protective Equipment.
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert your supervisor. If the spill is small and you are trained to handle it, use a chemical spill kit with appropriate absorbent materials. Always wear full PPE during cleanup. If you experience any adverse symptoms after potential exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste. The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a regulated chemical incinerator equipped with an afterburner and scrubber[1]. Adhere to all federal, state, and local regulations for hazardous waste disposal[1].
References
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
